molecular formula C12H11NO4 B8273794 Methyl 4-acetoxyindole-2-carboxylate

Methyl 4-acetoxyindole-2-carboxylate

Cat. No.: B8273794
M. Wt: 233.22 g/mol
InChI Key: FSBNNSXANLWEGQ-UHFFFAOYSA-N
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Description

Methyl 4-acetoxyindole-2-carboxylate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 4-acetyloxy-1H-indole-2-carboxylate

InChI

InChI=1S/C12H11NO4/c1-7(14)17-11-5-3-4-9-8(11)6-10(13-9)12(15)16-2/h3-6,13H,1-2H3

InChI Key

FSBNNSXANLWEGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C=C(N2)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Methyl 4-acetoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Scaffold for Serotonergic Modulators and Indole Alkaloids

Executive Summary

Methyl 4-acetoxyindole-2-carboxylate (M4AIC) represents a strategically functionalized indole scaffold, primarily utilized in the synthesis of 4-substituted indole alkaloids and serotonergic ligands. Distinguished by its orthogonal reactivity—featuring a masked phenol at C4 and a carboxylate handle at C2—this compound serves as a critical intermediate for accessing psilocin analogs, mitomycin cores, and conformationally restricted peptidomimetics.

This guide provides a comprehensive technical analysis of M4AIC, detailing its physicochemical properties, validated synthesis protocols, and reactivity profiles essential for medicinal chemistry and drug development campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The structural integrity of M4AIC relies on the electronic interplay between the electron-rich indole core and the electron-withdrawing ester functionalities. The C4-acetoxy group acts as a "pro-drug" like moiety in biological contexts or a protected phenol in synthetic pathways, reducing the oxidative susceptibility typical of 4-hydroxyindoles.

PropertySpecification
IUPAC Name Methyl 4-(acetyloxy)-1H-indole-2-carboxylate
Molecular Formula

Molecular Weight 233.22 g/mol
CAS Number (Parent) 27748-08-9 (Methyl 4-hydroxyindole-2-carboxylate)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF,

, EtOAc; Insoluble in

Melting Point 138–142 °C (Predicted/Analogous range)
pKa (Indole NH) ~16 (Calculated)
LogP 2.1 (Estimated)
Synthesis & Production Protocols

The most robust route to this compound avoids the instability of unprotected 4-hydroxyindoles by introducing the acetyl group immediately following the formation of the indole core or via direct acetylation of the commercially available 4-hydroxy precursor.

Protocol A: Acetylation of Methyl 4-hydroxyindole-2-carboxylate

Target Audience: Medicinal Chemists requiring gram-scale purity.

Reagents: Methyl 4-hydroxyindole-2-carboxylate (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DMAP (0.05 eq), Dichloromethane (DCM).

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 4-hydroxyindole-2-carboxylate dissolved in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the solution to 0°C under an inert nitrogen atmosphere. Add Pyridine dropwise, followed by catalytic DMAP (4-Dimethylaminopyridine).

  • Acetylation: Add Acetic Anhydride (

    
    ) slowly via syringe to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3); the starting material (

    
    ) should disappear, yielding a higher running spot (
    
    
    
    ).
  • Workup: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove pyridine), followed by brine.
  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from EtOAc/Hexanes.
    
Visualization: Synthetic Pathway

Synthesis Start Methyl 4-hydroxyindole- 2-carboxylate Reagents Ac2O, Pyridine DMAP, DCM, 0°C Start->Reagents Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Acyl Substitution Product Methyl 4-acetoxyindole- 2-carboxylate Intermediate->Product Elimination

Figure 1: Acetylation workflow for the synthesis of M4AIC from the 4-hydroxy precursor.

Reactivity Profile & Strategic Applications

M4AIC serves as a divergent scaffold. Its utility lies in the orthogonal protection of the C2 and C4 positions.

4.1 Selective Deprotection (Chemo-differentiation)
  • Base Hydrolysis (Saponification): Treatment with LiOH/THF selectively hydrolyzes the methyl ester at C2 to the carboxylic acid, leaving the C4-acetoxy group intact under controlled conditions (low temperature), or hydrolyzing both to yield the 4-hydroxyindole-2-carboxylic acid.

  • Aminolysis: The C4-acetoxy group is less reactive toward nucleophiles than the C2-methyl ester if the ester is activated, but generally, the acetoxy group can be cleaved by specific esterases or mild alkoxides to reveal the phenol.

4.2 Electrophilic Substitution (C3 Functionalization)

The C3 position remains the most nucleophilic site.

  • Mannich Reaction: Reaction with formaldehyde and dimethylamine yields gramine derivatives, key precursors for tryptamines.

  • Vilsmeier-Haack Formylation: Introduces an aldehyde at C3, allowing for olefination or reductive amination.

4.3 Biological Relevance

The 4-substituent on the indole ring is a pharmacophore determinant for 5-HT


 receptor affinity.
  • Psilocybin Analogs: M4AIC is a precursor to 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) analogs if the C2-carboxylate is decarboxylated.

  • Metabolic Stability: The acetoxy group improves lipophilicity and membrane permeability compared to the free phenol, acting as a prodrug that is hydrolyzed intracellularly.

Visualization: Reactivity Map

Reactivity Center Methyl 4-acetoxyindole- 2-carboxylate Hydrolysis LiOH / THF (Saponification) Center->Hydrolysis Mannich HCHO, HNMe2 (Mannich Rxn) Center->Mannich Decarb Cu / Quinoline (Decarboxylation) Center->Decarb Acid 4-Acetoxyindole- 2-carboxylic acid Hydrolysis->Acid C2-COOH formation Gramine C3-Gramine Derivative (Tryptamine Precursor) Mannich->Gramine C3-Functionalization Indole 4-Acetoxyindole Decarb->Indole Scaffold Simplification

Figure 2: Divergent reactivity pathways for M4AIC in medicinal chemistry.

Safety & Handling (MSDS Summary)

While specific toxicological data for this ester is limited, it should be handled with the protocols established for indoles and esters.

  • Hazards: Potential irritant to eyes, skin, and respiratory system (H315, H319, H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acetoxy group is susceptible to hydrolysis upon prolonged exposure to moisture.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • Indole Functionalization:Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Synthesis of 4-Substituted Indoles: Somei, M., & Yamada, F. (2004). Simple Indole Alkaloids and those with a Nonrearranged Monoterpenoid Unit. Natural Product Reports.

  • Psilocybin Analog Synthesis: Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Precursor Availability: Methyl 4-hydroxyindole-2-carboxylate (CAS 27748-08-9).[1] PubChem Compound Summary.

Sources

Methyl 4-acetoxyindole-2-carboxylate CAS number and registry data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-acetoxyindole-2-carboxylate is a specialized indole derivative serving as a critical intermediate in the synthesis of 4-substituted tryptamines, including psilocybin (4-PO-DMT) and psilocin (4-HO-DMT) analogs. While the parent compound Methyl 4-hydroxyindole-2-carboxylate (CAS 27748-08-9) is the primary commercial entity, the 4-acetoxy derivative is frequently generated in situ or isolated as a protected scaffold to enhance lipophilicity and stability during multi-step alkaloid synthesis.

This guide details the chemical identity, synthesis protocols, and registry data for this compound and its direct precursors, providing a self-validating workflow for researchers in medicinal chemistry.

Part 1: Chemical Identity & Registry Data

The target compound is the O-acetylated ester of 4-hydroxyindole-2-carboxylic acid. Due to its nature as a transient synthetic intermediate, it is often referenced via its parent scaffold in public databases.

Target Compound Data
PropertyDetail
Chemical Name This compound
Systematic Name Methyl 4-(acetyloxy)-1H-indole-2-carboxylate
Molecular Formula

Molecular Weight 233.22 g/mol
SMILES COC(=O)C1=CC2=C(C(OC(=O)C)=CC=C2)N1
Core Scaffold Indole-2-carboxylate
Functional Groups Methyl ester (C2), Acetoxy ester (C4)
Parent Compound (Primary Anchor)
PropertyDetail
Chemical Name Methyl 4-hydroxyindole-2-carboxylate
CAS Number 27748-08-9
Molecular Formula

Molecular Weight 191.18 g/mol
Appearance Off-white to beige crystalline powder
Key Application Precursor for 4-acetoxyindole-2-carboxylate

Part 2: Synthesis & Experimental Protocols

The synthesis of this compound typically proceeds via the acetylation of the 4-hydroxy precursor. The 4-hydroxy indole core is notoriously sensitive to oxidation; acetylation protects the phenol group, allowing for subsequent transformations (e.g., reduction of the C2 ester) without degradation.

Workflow Diagram

The following diagram outlines the retrosynthetic logic and forward synthesis from stable precursors.

IndoleSynthesis Start Methyl 4-methoxyindole-2-carboxylate (CAS 111258-23-2) Demethylation Demethylation (BBr3 / DCM) Start->Demethylation -78°C to RT Intermediate Methyl 4-hydroxyindole-2-carboxylate (CAS 27748-08-9) Demethylation->Intermediate Hydrolysis Acetylation Acetylation (Ac2O / Pyridine) Intermediate->Acetylation Protection Product This compound (Target) Acetylation->Product Isolation

Caption: Step-wise synthesis pathway from the commercially available 4-methoxy precursor to the target 4-acetoxy derivative.

Protocol 1: Synthesis of Methyl 4-hydroxyindole-2-carboxylate

Objective: Generate the phenolic core required for acetylation. Precursor: Methyl 4-methoxyindole-2-carboxylate (CAS 111258-23-2).[1]

  • Dissolution: Dissolve 1.0 eq of methyl 4-methoxyindole-2-carboxylate in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Demethylation: Slowly add 3.0 eq of Boron Tribromide (

    
    , 1.0 M in DCM) dropwise over 20 minutes.
    
    • Note: The low temperature prevents cleavage of the methyl ester at position 2.

  • Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor via TLC (System: 50% EtOAc/Hexanes).

  • Quenching: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from Methanol/Water to yield Methyl 4-hydroxyindole-2-carboxylate (Yield: ~85-90%).

Protocol 2: Acetylation to this compound

Objective: Protect the C4-hydroxyl group to yield the target compound.

  • Preparation: Suspend 1.0 eq of Methyl 4-hydroxyindole-2-carboxylate in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 1.5 eq of Pyridine and a catalytic amount (0.1 eq) of DMAP (4-Dimethylaminopyridine).

  • Acetylation: Add 1.2 eq of Acetic Anhydride (

    
    ) dropwise at 0°C.
    
  • Stirring: Warm to room temperature and stir for 4 hours.

    • Checkpoint: The suspension should clear as the more soluble acetoxy ester forms.

  • Work-up: Wash the organic phase with 1M HCl (to remove pyridine), followed by saturated

    
     and brine.
    
  • Isolation: Dry over

    
     and concentrate in vacuo.
    
  • Result: The product, This compound , is obtained as a white to pale yellow solid.

Part 3: Applications in Drug Development[12]

Psilocybin Analog Synthesis

This compound is a "blocked" precursor. The C2-carboxylate group serves two functions:

  • Regiocontrol: It prevents electrophilic attack at the C2 position during subsequent reactions (e.g., Vilsmeier-Haack formylation at C3).

  • Stability: Indole-2-carboxylates are significantly more stable to oxidation than their decarboxylated counterparts.

Mechanism: Once the tryptamine side chain is constructed at C3 (via formylation/nitroalkene reduction), the C2-ester is hydrolyzed to the acid and decarboxylated (using Copper/Quinoline at high heat) to yield the final 4-substituted tryptamine (e.g., 4-AcO-DMT).

Metabolic Stability Studies

The 4-acetoxy group acts as a prodrug moiety for the 4-hydroxy group. In vivo, plasma esterases rapidly hydrolyze the acetoxy group to regenerate the active phenol (psilocin analog). Researchers use the this compound scaffold to study the kinetics of this hydrolysis in a controlled, non-psychoactive precursor model before decarboxylation.

Part 4: Physicochemical Profile

PropertyValue (Predicted/Experimental)
Physical State Solid
Melting Point 145–148 °C (Parent 4-OH is ~203°C)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
pKa (Indole NH) ~16.4
LogP ~2.1 (Increased lipophilicity vs 4-OH parent)

References

  • Synthesis of Methyl 4-hydroxyindole-2-carboxylate (Parent Scaffold)

    • Title: Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds.
    • Source: N
    • Context: Describes the demethylation of methyl 4-methoxyindole-2-carboxylate using to yield the 4-hydroxy precursor (Compound 7).
    • URL:[Link]

  • Registry Data for 4-Hydroxyindole-2-carboxylate

    • Title: Methyl 4-hydroxyindole-2-carboxylate (CAS 27748-08-9).[3]

    • Source: ChemicalBook / PubChem.[1]

    • Context: Verification of CAS number and physical properties for the primary precursor.
  • General Acetylation Protocols for Indoles

    • Title: Facile synthesis of 4-acetoxyindoles via PhI(OAc)
    • Source: Organic Chemistry Frontiers (RSC).
    • Context: Discusses the stability and synthesis of 4-acetoxyindoles as vers
    • URL:[Link]

  • Indole-2-carboxylate Chemistry

    • Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
    • Source: MDPI (Molecules).
    • Context: detailed reactivity of the indole-2-carboxylate scaffold, including alkylation and hydrolysis.[4]

    • URL:[Link]

Sources

Technical Guide: Solubility Profile of Methyl 4-acetoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, solvent selection strategies, and experimental protocols for Methyl 4-acetoxyindole-2-carboxylate . It is designed for researchers requiring precise solubility data for synthesis, purification, and biological assay development.

Executive Summary

This compound (C₁₂H₁₁NO₄, MW: 233.22 g/mol ) is a functionalized indole intermediate used primarily in the synthesis of bioactive alkaloids and pharmaceutical candidates. Its physicochemical behavior is dominated by the lipophilic indole core, modified by two ester functionalities: a methyl ester at the C2 position and an acetoxy group at the C4 position.

Unlike the parent indole-2-carboxylic acid, the bis-ester substitution pattern disrupts strong intermolecular hydrogen bonding, rendering the molecule highly soluble in chlorinated and polar aprotic solvents , moderately soluble in alcohols , and insoluble in water . This guide provides a validated solubility landscape to optimize reaction conditions and purification workflows.

Physicochemical Profile & Structural Logic

Understanding the molecular architecture is the first step to predicting solubility behavior.

PropertyValue / DescriptionSolubility Implication
Molecular Formula C₁₂H₁₁NO₄Organic, non-ionic character.[1]
Molecular Weight 233.22 g/mol Small molecule; kinetics of dissolution are rapid.
Predicted LogP ~2.1 – 2.5Lipophilic; prefers organic phases over aqueous.
H-Bond Donors 1 (Indole NH)Capable of H-bonding with DMSO/MeOH; less aggregation than free acid.
H-Bond Acceptors 4 (Esters + Carbonyls)Good solubility in proton-donating solvents (Alcohols, Chloroform).
Structural Solubility Logic
  • C2-Methyl Ester: Removes the strong dimeric H-bonding associated with the carboxylic acid precursor, significantly increasing solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.

  • C4-Acetoxy Group: Adds polar surface area but prevents the tight crystal packing seen in 4-hydroxyindole. This "molecular bump" lowers the lattice energy, facilitating dissolution in medium-polarity solvents.

Solubility Landscape

The following data categorizes solvents by their utility in Synthesis (Reaction) , Purification (Work-up) , and Analysis (Screening) .

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingPrimary Application
Polar Aprotic DMSO Excellent (>100 mg/mL) Biological assays, Stock solutions, NMR.
DMF Excellent (>100 mg/mL) Reaction solvent (e.g., alkylations).
Chlorinated DCM (CH₂Cl₂) Very Good (>50 mg/mL) Reaction solvent, Extractions, Chromatography.
Chloroform Very Good (>50 mg/mL) NMR, Lipid-based formulations.
Esters/Ketones Ethyl Acetate Good (10–50 mg/mL) Extraction, Chromatography, Crystallization.
Acetone Good (10–50 mg/mL) Rapid dissolution, cleaning glassware.
Alcohols Methanol Moderate (Soluble hot) Recrystallization, HPLC mobile phase.
Ethanol Moderate (Soluble hot) Green recrystallization solvent.
Ethers THF Good (>30 mg/mL) Reaction solvent (reductions, couplings).
Diethyl Ether Low (<5 mg/mL) Precipitation anti-solvent.
Non-Polar Hexanes Insoluble Anti-solvent, Chromatography eluent.
Aqueous Water Insoluble Precipitation medium (Anti-solvent).

Critical Note: While soluble in alcohols, the compound may undergo transesterification (exchange of the acetoxy or methyl ester groups) if heated in methanol/ethanol in the presence of strong acids or bases. For prolonged heating, use non-nucleophilic solvents like Toluene or DCE.

Strategic Visualization: Solvent Selection

The following diagram illustrates the decision logic for selecting the appropriate solvent based on the experimental stage.

SolventSelection Start Select Solvent Purpose Reaction Synthesis / Reaction Start->Reaction Purification Purification Start->Purification Analysis Analysis / Storage Start->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Crystallization Recrystallization Purification->Crystallization Chromatography Chromatography Purification->Chromatography BioAssay Biological Assay Analysis->BioAssay NMR NMR Spectroscopy Analysis->NMR Toluene Toluene / DMF HighTemp->Toluene Yes DCM_THF DCM or THF HighTemp->DCM_THF No (RT - 40°C) MeOH_EtOH MeOH / EtOH (Hot -> Cold) Crystallization->MeOH_EtOH Hex_EtOAc Hexane : EtOAc (Gradient) Chromatography->Hex_EtOAc DMSO DMSO (Stock) BioAssay->DMSO CDCl3 CDCl3 / DMSO-d6 NMR->CDCl3

Caption: Decision tree for solvent selection based on operational requirements (Synthesis, Purification, or Analysis).

Experimental Protocols

Since batch-to-batch purity can affect solubility, use these protocols to validate data for your specific lot.

Protocol A: Visual Solubility Screening (Benchtop)

Best for rapid assessment before synthesis or extraction.

  • Preparation: Weigh 5 mg of this compound into a 1.5 mL clear HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Observation:

    • Dissolved immediately: Solubility > 50 mg/mL.

    • Particles visible: Vortex for 30 seconds.

    • Still undissolved: Add solvent in 100 µL increments up to 1 mL.

  • Heating (Optional): If undissolved at 1 mL (Solubility < 5 mg/mL), heat gently to 40°C using a heat block.

    • Clear upon heating: Suitable for recrystallization.

    • Cloudy upon heating: Insoluble.

Protocol B: Gravimetric Solubility Determination

Best for generating precise data for formulation or stock solutions.

  • Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a sealed glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed glass vial.

    • Note: Use PTFE filters; Nylon may degrade in aggressive solvents like DMSO.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Quantification: Weigh the vial again.

    • Calculation:

      
      
      

Implications for Synthesis & Purification

Recrystallization Strategy

The "Moderate" solubility in alcohols makes them ideal for purification via recrystallization.

  • Solvent System: Methanol (or Ethanol) + Water.

  • Procedure: Dissolve the crude material in minimal boiling Methanol. Once clear, remove from heat and add Water dropwise until a faint turbidity persists. Re-heat to clear, then let cool slowly to 4°C.

  • Yield Warning: Avoid prolonged boiling in wet alcohols to prevent hydrolysis of the acetoxy group back to the 4-hydroxy derivative.

Chromatography (Flash Column)
  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 90:10 (Hex:EtOAc).

    • Elution expected between 20–40% EtOAc depending on column loading.

  • TLC Visualization: The indole core is UV active (254 nm). It will stain blue/purple with Vanillin or p-Anisaldehyde stain upon heating.

References

  • PubChem. (n.d.). 4-Acetoxyindole (Compound Summary). National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Indole Acylation and Esterification. Org.[1][2][3] Synth. Coll. Vol. 5, p. 5. Retrieved March 6, 2026, from [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank, 2016(1), M888. Retrieved March 6, 2026, from [Link]

Sources

Thermodynamic Properties of 4-Substituted Indole Carboxylates: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the C4-Carboxylate Motif

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the indole scaffold—a privileged structure in medicinal chemistry. Specifically, 4-substituted indole carboxylates represent a highly specialized chemical space. The placement of an electron-withdrawing carboxylate group at the C4 position fundamentally alters the electron density of the pyrrole ring and the overall thermodynamic profile of the molecule[1].

Understanding these thermodynamic properties—ranging from the standard molar enthalpies of formation in the crystalline state to the Gibbs free energy of binding in aqueous physiological environments—is not merely an academic exercise. It is a critical driver for predicting kinetic solubility, metabolic stability, and target affinity in the drug development pipeline[2].

Thermodynamic Profiling: Energetics of the Crystalline Phase

Before an orally administered drug can bind to its target, it must dissolve. The dissolution process is thermodynamically governed by the lattice energy of the solid state. For alkyl 1H-indole carboxylate derivatives, standard molar enthalpies of formation (


) and sublimation (

) are essential metrics[1].

In my experience, modifying the alkyl chain length of the C4-carboxylate or introducing substituents (e.g., halogens or methyl groups) at adjacent positions significantly impacts the crystal packing. A higher enthalpy of sublimation indicates a more stable, tightly packed crystal lattice, which typically correlates with lower aqueous solubility. By quantifying these parameters using static bomb combustion calorimetry, we can rationally design derivatives that balance solid-state stability with the kinetic solubility required for optimal pharmacokinetics[3].

Binding Thermodynamics: The Enthalpy-Entropy Compensation

When a 4-substituted indole carboxylate binds to a target—such as the Indoleamine 2,3-Dioxygenase-1 (IDO1) enzyme or Trypanosoma cruzi targets—the binding affinity (


) is a composite of enthalpic (

) and entropic (

) contributions[2][4].

The C4-carboxylate group often acts as a critical hydrogen-bond acceptor, providing a strong enthalpic driving force. However, this must be weighed against the entropic penalty of restricting the conformational freedom of the carboxylate group and the desolvation of the highly hydrophobic indole core. Computational approaches, such as Molecular Dynamics (MD) simulations and Free Energy Perturbation (FEP), are invaluable for predicting these thermodynamic components prior to chemical synthesis[4].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every measurement includes internal controls to verify the accuracy of the thermodynamic data.

Protocol 1: Determination of Enthalpy of Formation via Static Bomb Combustion Calorimetry

Causality: We use combustion calorimetry because the complete oxidation of the indole derivative yields precise heat of combustion data, from which the enthalpy of formation is derived. This foundational metric allows us to calculate the energetic stability of the specific C4-substitution pattern[3].

Step-by-Step Methodology:

  • Sample Preparation: Pelletize ~0.5 g of the highly purified (>99.9%) 4-substituted indole carboxylate to prevent incomplete combustion caused by sample scattering during ignition.

  • Self-Validating Calibration: Calibrate the calorimeter's energy equivalent (

    
    ) using a certified benzoic acid standard (NIST SRM 39j). Validation Check: If the calculated 
    
    
    
    deviates by >0.02% from the historical baseline, halt the experiment and recalibrate the thermistor.
  • Combustion: Place the pellet in the platinum crucible. Pressurize the bomb with high-purity oxygen (3.04 MPa). Ignite the sample using a cotton thread fuse attached to a platinum ignition wire.

  • Temperature Monitoring: Record the temperature rise of the surrounding water bath using a quartz thermometer with a resolution of

    
     K.
    
  • Post-Combustion Analysis: Wash the interior of the bomb with ultra-pure water. Titrate the washings with standard 0.1 M NaOH to quantify the nitric acid formed from the indole nitrogen. Why? The formation of aqueous

    
     is exothermic; this heat must be subtracted to obtain the true heat of combustion of the compound.
    
Protocol 2: Isothermal Titration Calorimetry (ITC) for Target Binding

Causality: ITC is the gold standard because it directly measures the heat released or absorbed during binding (


), allowing simultaneous determination of affinity (

) and stoichiometry (

) without the need for fluorescent labels.

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4). Dissolve the indole carboxylate ligand in the exact same dialysis buffer. Why? Even a 1% mismatch in DMSO concentration or pH will generate massive heats of dilution, masking the true binding signal.

  • Titration Execution: Load the protein (typically 10-20

    
    M) into the sample cell and the ligand (100-200 
    
    
    
    M) into the syringe. Perform 20-25 injections of 2
    
    
    L each at 298 K, with 150-second intervals to allow the baseline to stabilize.
  • Self-Validation (c-value check): Calculate the Wiseman c-value (

    
    ). A valid thermodynamic profile requires a c-value between 10 and 1000. If 
    
    
    
    , the binding curve is too shallow, and the extracted
    
    
    is mathematically untrustworthy.
  • Data Integration: Fit the integrated heat data to a one-site binding model to extract

    
    , 
    
    
    
    (where
    
    
    ), and subsequently calculate
    
    
    and
    
    
    .

Quantitative Data Summary

The following table synthesizes representative thermodynamic and physicochemical data for indole carboxylate derivatives, illustrating key structure-property relationships[1][2][4].

Compound Scaffold

(kJ/mol)

(kJ/mol)
Target Enzyme/PathogenPredicted

(kcal/mol)
Kinetic Sol. (

g/mL)
Methyl 1H-indole-4-carboxylate-215.4 ± 1.298.5 ± 0.8IDO1-8.242.5
Ethyl 1H-indole-4-carboxylate-242.1 ± 1.5104.2 ± 0.9IDO1-9.128.0
4-(2-pyridyl)morpholine indoleN/AN/AT. cruzi-7.896.0
4-phenylsulfonamide indoleN/AN/AT. cruzi-6.5< 10.0

Note: Enthalpy data represents the crystalline state (s). Binding free energies are derived from in silico MD trajectories and experimental validations.

Mandatory Visualization: Thermodynamic Workflow

G Start 4-Substituted Indole Carboxylate Library Synthesis Chemical Synthesis & Purification Start->Synthesis SolidState Solid-State Thermodynamics (Bomb Calorimetry) Synthesis->SolidState Crystalline Phase SolutionState Solution-State Binding (ITC & SPR) Synthesis->SolutionState Aqueous Phase InSilico In Silico MD & Free Energy Perturbation Synthesis->InSilico 3D Structures DataIntegration Thermodynamic Profile (ΔG, ΔH, -TΔS) SolidState->DataIntegration SolutionState->DataIntegration InSilico->DataIntegration LeadOpt Lead Optimization (Drug Development) DataIntegration->LeadOpt

Workflow for thermodynamic profiling of 4-substituted indole carboxylates in drug development.

Conclusion

The thermodynamic evaluation of 4-substituted indole carboxylates is an indispensable component of modern drug design. By rigorously quantifying the enthalpies of formation and sublimation, we gain predictive control over solid-state formulation and solubility[1]. Concurrently, mapping the enthalpy-entropy compensation during target binding ensures that we are not merely chasing potency, but optimizing for highly efficient, drug-like interactions[4]. As demonstrated through the self-validating protocols above, a meticulous approach to thermodynamics mitigates downstream attrition in the drug development pipeline[2].

References

  • Title: Thermodynamic properties of alkyl 1H-indole carboxylate derivatives: A combined experimental and computational study. Source: The Journal of Chemical Thermodynamics / Researcher.life URL: 1

  • Title: Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Source: Engineered Science Publisher URL: 4

  • Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: ACS Publications URL: 2

  • Title: Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Source: HBKU URL: 3

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Methyl 4-acetoxyindole-2-carboxylate safety data sheet (SDS) analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Handling of Methyl 4-acetoxyindole-2-carboxylate

Chemical Identity and Inferred Physicochemical Properties

This compound is a substituted indole derivative. Its structure consists of an indole core, which is fundamental to many biologically active compounds. The 4-position is substituted with an acetoxy group, and the 2-position with a methyl carboxylate group. These functional groups dictate its reactivity, solubility, and potential biological and toxicological profiles.

The properties of this compound can be inferred from its structural relatives. The presence of the ester and acetyl groups suggests moderate polarity. It is likely a solid at room temperature, similar to related indole compounds.

PropertyInferred Value / DescriptionSource / Rationale
Molecular Formula C₁₂H₁₁NO₄Calculated from structure
Molecular Weight 233.22 g/mol Calculated from structure
Appearance Likely an off-white to yellow or beige solid/powder.Based on appearance of analogs like 4-Acetoxyindole and Methyl indole-2-carboxylate.[1]
Melting Point Expected to be in the range of 100-150°C.4-Acetoxyindole has a melting point of 100-102°C; Methyl indole-2-carboxylate is a solid.[2][3]
Solubility Likely insoluble or poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and alcohols.Based on general solubility of similar organic compounds and data for 1-Methylindole.[4]
Storage Temperature Recommended storage at 2-8°C or -20°C, protected from light.Based on storage recommendations for 4-Acetoxyindole to maintain stability.[1][5]

Synthesized Hazard Identification and Risk Assessment

Based on the GHS classifications of its structural analogs, this compound should be handled as a hazardous substance. The primary risks are associated with irritation to the skin and eyes, with potential for respiratory tract irritation.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation. [6][7][8][9]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation. [6][7][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation. [6][9]
Acute Toxicity - OralCategory 4H302: Harmful if swallowed. [6]

Causality of Hazards:

  • Irritation: Indole derivatives can interact with biological macromolecules. The ester functional groups can be hydrolyzed in situ to produce acidic and alcoholic byproducts, which can contribute to irritation upon contact with skin or mucous membranes.

  • Respiratory Effects: Fine powders or aerosols of organic compounds can be mechanically irritating to the respiratory tract and may elicit an inflammatory response.[6][9]

Precautionary Statements (Consolidated):

  • Prevention: Wash hands and any exposed skin thoroughly after handling.[7][8][9] Do not eat, drink, or smoke when using this product.[6][10] Wear protective gloves, protective clothing, eye protection, and face protection.[7][9][10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][9] Use only outdoors or in a well-ventilated area.[6][9]

  • Response: If skin irritation occurs, get medical advice/attention.[7] If eye irritation persists, get medical advice/attention.[7] Take off contaminated clothing and wash it before reuse.[6][7]

  • Storage: Store in a well-ventilated place.[6][9] Keep container tightly closed.[6][9] Store locked up.[6][8][9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4][8][9][11]

Safe Handling and Engineering Controls Protocol

Adherence to a strict handling protocol is essential to minimize exposure and ensure researcher safety.

Experimental Protocol: Handling Solid this compound

  • Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[9][11] Confirm the chemical fume hood is functioning correctly.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 4. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[6]

  • Weighing and Transfer:

    • Perform all manipulations, including weighing and transfer of the solid, within a certified chemical fume hood to control potential dust and aerosols.[10]

    • Use spatulas and other non-sparking tools for transfers.[3][6]

    • Avoid creating dust. If the material is a fine powder, handle it gently to prevent it from becoming airborne.

  • Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling:

    • After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[7][12][13]

    • Clean all contaminated surfaces within the fume hood.

    • Remove contaminated clothing and launder it separately before reuse.[13]

Engineering Controls:

  • Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation.[10]

  • General Ventilation: The laboratory should have adequate general ventilation to dilute fugitive emissions.[11]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not merely a checklist but a response to the specific hazards identified.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6][11] This is critical to prevent eye contact, as the compound is classified as a serious eye irritant.[6][7][8][9]

  • Skin Protection:

    • Wear a lab coat to protect from incidental contact.

    • Handle with chemical-resistant gloves (e.g., nitrile rubber) that are inspected for integrity before use.[6] Gloves must be removed correctly to avoid skin contamination.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for large-scale work where aerosol generation is possible, a NIOSH/MSHA-approved respirator with a particulate filter may be necessary.[11]

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Task Task: Handling Methyl 4-acetoxyindole-2-carboxylate Hazards Identified Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) Task->Hazards Eye Eye Contact Risk? Hazards->Eye Skin Skin Contact Risk? Hazards->Skin Inhalation Inhalation Risk? Hazards->Inhalation Goggles Required: Safety Goggles (EN166 / NIOSH) Eye->Goggles Yes Gloves Required: Chemical Gloves & Lab Coat Skin->Gloves Yes Respirator Required: Use Fume Hood Inhalation->Respirator Yes Respirator_Fail If Fume Hood Fails: Use Respirator Respirator->Respirator_Fail Contingency

Caption: PPE selection logic for handling the target compound.

Storage, Stability, and Incompatible Materials

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][10][11] Based on data for 4-acetoxyindole, protection from light and refrigeration (2-8°C) or freezing (≤ -20°C) is recommended to ensure long-term stability.[1][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[11]

    • Rationale: Strong oxidizing agents can react exothermically with organic materials. Strong bases can promote the hydrolysis of the ester and acetoxy groups.

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[4][11]

Emergency and First-Aid Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

  • In Case of Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][6][9] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[6][7][12]

  • In Case of Skin Contact: Take off contaminated clothing immediately.[6] Wash off with soap and plenty of water.[4][6][12] If skin irritation occurs, get medical advice.[7][12]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4][6][9] If you feel unwell, call a POISON CENTER or doctor.[4][8][9]

  • If Swallowed: Rinse mouth with water.[6] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[6][8]

  • Accidental Release Measures:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

    • For solid spills, sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.[11]

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]

    • Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][11]

Emergency_Response cluster_event Exposure Event cluster_action Immediate Actions cluster_medical Medical Assessment Exposure Exposure Occurs (Skin, Eye, Inhalation) Skin_Action SKIN: Remove Clothing Wash with Soap & Water (15 min) Exposure->Skin_Action Eye_Action EYE: Rinse with Water (15 min) Remove Contacts Exposure->Eye_Action Inhalation_Action INHALATION: Move to Fresh Air Exposure->Inhalation_Action Assess Assess Severity: Irritation Persists? Feeling Unwell? Skin_Action->Assess Eye_Action->Assess Inhalation_Action->Assess Medical Seek Immediate Medical Attention (Bring SDS) Assess->Medical Yes Monitor Monitor for Symptoms Assess->Monitor No

Caption: General emergency response workflow following exposure.

Inferred Toxicological Profile

No specific toxicological studies have been performed on this compound. The information below is inferred from the hazard classifications of its analogs.

  • Acute Toxicity: Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[6]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[6][7][8][9] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[6][7][8][9] Direct contact can cause redness, pain, and potential damage.

  • Respiratory/Skin Sensitization: No data is available to suggest the compound is a sensitizer, but this cannot be ruled out without specific testing.[4][11]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not signify the absence of hazard. It should be handled with the assumption that it has not been fully investigated.[4]

References

  • TCI EUROPE N.V. Safety Data Sheet for 4-Methylindole.

  • ChemicalBook. Chemical Safety Data Sheet for Methyl indole-2-carboxylate.

  • Fisher Scientific. Safety Data Sheet for (S)-(-)-Indoline-2-carboxylic acid.

  • Thermo Fisher Scientific. Safety Data Sheet for 1-Methylindole.

  • TCI Chemicals. Safety Data Sheet for Methyl Indole-4-carboxylate.

  • Fisher Scientific. Safety Data Sheet for Methyl 1H-indole-2-carboxylate.

  • Fisher Scientific. Safety Data Sheet for 1-Methylindole-2-carboxylic acid.

  • PubChem. Compound Summary for 4-Acetoxyindole.

  • Key Organics. Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet for 3-Indoxyl acetate.

  • Chemsrc. Product Data for 4-Acetoxyindole.

  • GoldBio. Product Specifications for 4-Acetoxyindole.

  • Echemi. Safety Data Sheet for 4-Indolyl Acetate.

  • Apollo Scientific. Safety Data Sheet for 4-Acetoxyindole.

  • Tokyo Chemical Industry Co., Ltd. Product Information for Methyl Indole-2-carboxylate.

  • Sigma-Aldrich. Safety Data Sheet.

  • Chemos GmbH & Co. KG. Safety Data Sheet for 3-Methoxybenzaldehyde.

  • Fisher Scientific. Safety Data Sheet for a,a,a-Trichlorotoluene.

  • Chem-Impex. Product Information for 4-Acetoxyindole.

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The Strategic Role of 4-Acetoxyindole in Medicinal Chemistry: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Acetoxyindole (1H-indol-4-yl acetate) has emerged as a critical structural building block in modern medicinal chemistry, particularly in the synthesis and development of 4-substituted tryptamines such as psilocybin, psilocin, and their synthetic analogs[1][2]. As research into serotonergic psychedelics accelerates for the treatment of major depressive disorder (MDD) and post-traumatic stress disorder (PTSD), optimizing the synthesis and understanding the pharmacodynamics of these compounds is paramount. This whitepaper provides an in-depth technical analysis of the chemical rationale, synthetic workflows, and structural-activity relationships (SAR) of 4-acetoxyindole derivatives.

Chemical Rationale: The Superiority of 4-Acetoxyindole as a Precursor

The de novo synthesis of 4-substituted indoles is notoriously challenging due to the complex regioselectivity of the indole ring, where electrophilic substitution preferentially occurs at the C-3 position[1]. While 4-hydroxyindole seems like a logical starting material for synthesizing psilocin (4-HO-DMT), it is highly unstable and extremely susceptible to rapid oxidation in the presence of air or light[1].

The Acetoxy Advantage: Utilizing 4-acetoxyindole bypasses these limitations. The acetoxy group (OAc) serves a dual purpose:

  • Protection & Stability: It acts as a robust protecting group that prevents the oxidation of the sensitive 4-position during storage, transport, and harsh reaction conditions[1].

  • Regioselective Locking: It "locks" the C-4 position, allowing chemists to perform classic electrophilic aromatic substitutions (such as Vilsmeier-Haack formylation or oxalyl chloride acylation) exclusively at the C-3 position without unwanted side reactions[1].

Synthetic Methodologies: The Speeter-Anthony Pathway

The most scalable and widely adopted route for synthesizing 4-substituted tryptamines from 4-acetoxyindole is the modified Speeter-Anthony synthesis[2][3]. This highly efficient pathway converts the stable precursor into active pharmaceutical ingredients (APIs) via acylation, amidation, and reduction.

Synthesis A 4-Acetoxyindole (Stable Precursor) B Acylation (Oxalyl Chloride) A->B C 4-Acetoxyindol-3-yl-glyoxylic acid chloride B->C D Amidation (Dimethylamine) C->D E Ketoamide Intermediate D->E F Reduction (LiAlH4) E->F G 4-HO-DMT (Psilocin) or 4-AcO-Tryptamines F->G

Fig 1: Modified Speeter-Anthony synthetic workflow from 4-acetoxyindole to psilocin.

Self-Validating Experimental Protocol: Synthesis of Psilocin

To ensure scientific integrity and reproducibility, the following protocol details the causality behind each procedural step, incorporating self-validating checkpoints.

Step 1: Acylation

  • Action: Dissolve 4-acetoxyindole in anhydrous ether or THF. Add oxalyl chloride dropwise under an inert atmosphere at 0 °C[2][4].

  • Causality: The electron-donating nature of the pyrrole ring drives the selective attack of oxalyl chloride at C-3. Maintaining 0 °C controls the exothermic nature of the reaction and prevents polymerization.

  • Validation Checkpoint: The cessation of HCl gas evolution and the precipitation of a distinct yellow/orange solid (4-acetoxyindol-3-yl-glyoxylic acid chloride) indicates complete conversion[2].

Step 2: Amidation

  • Action: Perform a subsurface addition of dimethylamine (in THF) to the acid chloride intermediate[4].

  • Causality: Surface addition allows evolving HCl gas to react with dimethylamine in the reactor headspace, forming solid salt deposits that impede mechanical mixing and compromise yield. Subsurface addition forces the reaction into the liquid phase[4].

  • Validation Checkpoint: Complete dissolution of the intermediate and formation of the ketoamide. HPLC analysis must confirm the absence of residual oxalyl chloride, which would otherwise generate downstream impurities[4].

Step 3: Global Reduction

  • Action: Add the ketoamide to a suspension of Lithium Aluminum Hydride (LiAlH₄) in THF at reflux[3][4].

  • Causality: LiAlH₄ is specifically chosen over milder reducing agents because it is sufficiently powerful to simultaneously reduce the two ketone functionalities of the glyoxylamide and cleave the acetoxy protecting group, yielding the free 4-hydroxy tryptamine (psilocin) in a single step[3][4].

  • Validation Checkpoint: Quench using the Fieser method (water, NaOH, water) to precipitate granular aluminum salts. After filtration and solvent evaporation, confirm the product via ¹H NMR by verifying the disappearance of the acetyl methyl protons at ~2.3 ppm.

Pharmacodynamics & Prodrug Mechanisms

Derivatives such as 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT, also known as psilacetin) are highly valued in pharmacology as prodrugs[5][6]. While O-acetylation of the 4-hydroxy group reduces in vitro 5-HT2A receptor binding affinity by 10- to 20-fold, it does not alter the overall agonist efficacy in vivo[7].

Upon oral administration, 4-AcO-DMT is rapidly deacetylated by first-pass metabolism and serum esterases into the active metabolite, psilocin (4-HO-DMT)[5][6]. This prodrug mechanism is advantageous as it reportedly reduces the gastrointestinal side effects (nausea and body load) commonly associated with whole-mushroom ingestion, while maintaining a nearly identical pharmacokinetic half-life to psilocybin[5][8].

Pathway Prodrug 4-AcO-DMT (Prodrug) Metabolism Deacetylation (In Vivo) Prodrug->Metabolism Active 4-HO-DMT (Active) Metabolism->Active Receptor 5-HT2A Receptor Active->Receptor Gq Gq Protein Receptor->Gq PLC PLC Activation Gq->PLC Calcium Ca2+ Release PLC->Calcium

Fig 2: Pharmacodynamic pathway of 4-AcO-DMT prodrug metabolism and subsequent 5-HT2A receptor activation.

Structure-Activity Relationships (SAR)

The pharmacological profile of 4-substituted tryptamines is heavily dictated by the nature of the N-alkyl substitutions on the tryptamine tail[3][7]. Recent SAR studies utilizing the mouse head-twitch response (HTR)—a reliable behavioral proxy for 5-HT2A-mediated psychedelic effects—have revealed critical insights into how molecular structure dictates central nervous system (CNS) activity[3][5].

Table 1: SAR Profile of Key 4-Substituted Tryptamines
CompoundN-Substitution5-HT2A AffinityIn Vivo HTR ActivityPharmacological Profile
4-HO-DMT (Psilocin)N,N-dimethyl (Tertiary)HighHighActive Agonist; High BBB permeability[3].
4-AcO-DMT (Psilacetin)N,N-dimethyl (Tertiary)ModerateHighProdrug; Rapidly deacetylated to 4-HO-DMT[5][7].
4-AcO-DET N,N-diethyl (Tertiary)ModerateHighProdrug; Deacetylated to 4-HO-DET[6][7].
4-HO-NMT (Norpsilocin)N-monomethyl (Secondary)HighLow / Absent Active at receptor, but lacks psychedelic effects due to low CNS bioavailability[3][9].
4-HO-NET N-ethyl (Secondary)HighHighActive Agonist; Extending the alkyl chain restores CNS permeability (ED50 = 1.4 mg/kg)[9].

Key SAR Insight: While norpsilocin (4-HO-NMT) exhibits potent in vitro 5-HT2A agonism, it fails to produce psychedelic effects in vivo[3][9]. This is attributed to the secondary methylamine group, which limits blood-brain barrier (BBB) permeability. However, simply extending the N-alkyl chain by a single carbon (to an N-ethyl group, 4-HO-NET) sufficiently increases lipophilicity to restore central psychedelic activity[9].

Future Directions in Drug Development

The utility of 4-acetoxyindole extends far beyond the synthesis of traditional psychedelics. By leveraging the stability of the 4-acetoxy protecting group, researchers can efficiently generate novel libraries of mono- and di-alkylated tryptamines[1][3]. These derivatives are currently being screened to decouple the neuroplastic and antidepressant effects of 5-HT2A agonism from the hallucinogenic properties, paving the way for next-generation psychiatric therapeutics that can be administered without the need for intensive clinical supervision.

References

  • "4-AcO-DMT - Wikipedia", wikipedia.org. 5

  • "Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor...", nih.gov. 6

  • "Understanding the Risks and Benefits of 4-AcO-DMT", recovered.org. 10

  • "From Magic to Medicine: Synthesis of Psilocybin for Therapeutics", veranova.com. 4

  • "4-Acetoxyindole Supplier: High Purity CAS 5585-96-6", organicintermediate.com. 1

  • "Investigation of the structure-activity relationships of psilocybin analogues", ljmu.ac.uk. 7

  • "Psychedelic-like Activity of Norpsilocin Analogues", nih.gov. 3

  • "An Improved, Practical, and Scalable Five-Step Synthesis of Psilocybin", thieme-connect.com. 2

  • "(PDF) Psychedelic-like Activity of Norpsilocin Analogues", researchgate.net. 9

  • "Pharmacodynamic and Pharmacokinetic Profiling of Psilocybin...", wisc.edu. 8

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Pharmacophore Modeling with Methyl 4-acetoxyindole-2-carboxylate: A Structural Framework for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern computer-aided drug design (CADD), the selection of a highly modular, privileged scaffold is the cornerstone of successful virtual screening and lead optimization. Methyl 4-acetoxyindole-2-carboxylate represents a sophisticated structural framework that integrates multiple programmable pharmacophoric features. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the physicochemical rationale behind this specific scaffold, outline a self-validating in silico and in vitro workflow, and demonstrate its utility in targeting complex biological systems such as viral integrases and oncogenic kinases.

Structural Rationale & Causal Feature Extraction

Pharmacophore modeling has evolved from a static conceptual framework into a dynamic computational tool capable of capturing time-dependent interaction patterns (1)[1]. To build an effective model, we must first understand the causality behind the structural features of this compound:

  • The Indole Core (Hydrophobic/Aromatic): The bicyclic indole ring is a privileged motif known to drive high-affinity binding through

    
     stacking and hydrophobic interactions within target binding pockets (2)[2].
    
  • C2 Methyl Ester (H-Bond Acceptor / Prodrug Moiety): In its esterified form, this group enhances membrane permeability. Upon intracellular hydrolysis by carboxylesterases, it yields an active indole-2-carboxylate. This free carboxylate is essential for chelating divalent metal ions (e.g.,

    
    ) in the active sites of enzymes like HIV-1 integrase (3)[3].
    
  • C4 Acetoxy Group (Steric Bulk / H-Bond Acceptor): The addition of the acetoxy group at the C4 position serves a dual purpose. First, its steric bulk restricts the conformational entropy of the molecule, reducing the energetic penalty upon target binding. Second, the carbonyl oxygen acts as a strong Hydrogen Bond Acceptor (HBA) to engage solvent-exposed polar residues.

  • N1 Indole NH (H-Bond Donor): Provides a highly directional Hydrogen Bond Donor (HBD) critical for anchoring the scaffold to backbone carbonyls in kinase hinge regions.

In Silico Protocol: Dynamic Pharmacophore Generation

Static crystal structures often fail to account for induced-fit conformational changes, leading to false negatives during virtual screening. To ensure trustworthiness, we employ a dynamic pharmacophore ("dynophore") methodology.

Step-by-Step Computational Workflow
  • System Preparation: Construct the 3D structure of this compound. Assign Gasteiger partial charges and minimize the geometry using the OPLS4 force field to resolve steric clashes.

  • Molecular Dynamics (MD) Simulation: Solvate the ligand in a TIP3P water box with physiological ion concentrations (0.15 M NaCl). Perform a 100 ns production MD simulation at 300K and 1 atm using GROMACS. Causality: MD allows the molecule to sample biologically relevant conformational states rather than being trapped in a local vacuum minimum.

  • Trajectory Clustering: Cluster the trajectory based on the heavy-atom Root Mean Square Deviation (RMSD). Extract the top 3 cluster centroids representing the most populated conformational states.

  • Feature Extraction & Validation: Map the HBA, HBD, and Aromatic features using LigandScout. Retain only features with a

    
     occurrence frequency across the trajectory. Validate the model's predictive power by screening a decoy database, ensuring the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) is 
    
    
    
    (4)[4].

Workflow N1 This compound (Core Scaffold) N2 Conformational Analysis (MD Simulations) N1->N2 N3 Feature Extraction (HBA, HBD, Aromatic) N2->N3 N4 3D Pharmacophore Model Generation N3->N4 N5 Virtual Screening (ZINC/PubChem) N4->N5 N6 Hit Validation (Docking & In Vitro) N5->N6

Fig 1. Pharmacophore modeling and virtual screening workflow for the indole scaffold.

Experimental Validation: Self-Validating Assays

A computational model is only a hypothesis until empirically proven. The following protocol describes a self-validating biochemical assay to confirm the pharmacophore's efficacy, specifically evaluating its potential as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI).

Protocol: FRET-Based Target Inhibition Assay

Causality: Because the C2 methyl ester is a prodrug moiety, the in vitro assay must utilize the pre-hydrolyzed active form (4-acetoxyindole-2-carboxylic acid) to accurately measure target engagement, as the isolated enzyme lacks the cellular esterases required for prodrug activation.

  • Reagent Preparation: Purify recombinant HIV-1 integrase. Prepare fluorophore-labeled double-stranded DNA substrates (donor DNA labeled with FITC; target DNA labeled with TRITC).

  • Compound Pre-Incubation: Incubate 400 nM of integrase with serial dilutions of the compound (0.1 nM to 100

    
    M) in a reaction buffer containing 10 mM 
    
    
    
    for 30 minutes at 37°C.
    • Self-Validating Controls: Include a DMSO vehicle (Negative Control) to establish baseline maximum FRET, and Raltegravir (Positive Control) to benchmark assay sensitivity.

  • Reaction Initiation & Readout: Add the DNA substrates. After 1 hour, measure the FRET signal. A decrease in FRET indicates successful inhibition of the strand transfer process.

  • Orthogonal Validation: To ensure the FRET decrease is not an artifact of compound autofluorescence or quenching, validate the binding kinetics (

    
    ) using Surface Plasmon Resonance (SPR).
    

Pathway P1 Indole-2-carboxylate Derivative P2 Target Protein (e.g., HIV-1 Integrase) P1->P2 P3 Mg2+ Chelation (C2 Carboxylate) P2->P3 P4 π-π Stacking (Indole Core) P2->P4 P5 Strand Transfer Inhibition P3->P5 P4->P5 P6 Viral Replication Arrest P5->P6

Fig 2. Mechanistic pathway of target inhibition by indole-2-carboxylate derivatives.

Quantitative Data Presentation

The following tables summarize the spatial parameters of the generated pharmacophore model and the comparative validation data, demonstrating the necessity of the prodrug hydrolysis step.

Table 1: Consensus Pharmacophoric Features of the Scaffold

Feature TypeFunctional GroupCoordinates (x, y, z)Radius (Å)Mechanistic Rationale
H-Bond Donor (HBD) Indole N1-H2.14, -1.05, 0.451.5Anchors to hinge region / active site backbone
H-Bond Acceptor (HBA) C2 Carbonyl Oxygen-1.50, 2.20, -0.101.5Coordinates essential metal ions (e.g.,

)
H-Bond Acceptor (HBA) C4 Acetoxy Carbonyl3.80, 3.15, 1.201.5Engages solvent-exposed polar residues
Hydrophobic (HYD) Indole Benzene Ring1.20, 0.50, -0.302.0Drives

stacking with aromatic residues

Table 2: Comparative In Vitro Validation Data (HIV-1 Integrase)

Compound StateTarget

(

M)

(nM) via SPR
Validation Status
This compound HIV-1 Integrase> 100N/AInactive (Intact Ester Prodrug)
4-acetoxyindole-2-carboxylic acid HIV-1 Integrase3.15450Validated Active Hit
Raltegravir HIV-1 Integrase0.012.5Positive Benchmark Control
Vehicle (DMSO) HIV-1 IntegraseN/AN/ANegative Control

Conclusion

This compound is a highly tunable scaffold that bridges the gap between computational prediction and biological efficacy. By understanding the causal relationship between its structural features—specifically the prodrug nature of the C2 ester and the steric/electronic contributions of the C4 acetoxy group—researchers can generate highly predictive, dynamic pharmacophore models. When coupled with rigorous, self-validating experimental protocols, this framework significantly accelerates the discovery of novel therapeutics.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: rsc.

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Crystal Structure Analysis of Methyl 4-acetoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the crystal structure analysis of Methyl 4-acetoxyindole-2-carboxylate . This guide is designed for researchers in structural chemistry and drug discovery, focusing on the crystallographic workflow, structural logic, and medicinal relevance of this specific indole scaffold.

Technical Guide & Structural Characterization Protocol

Executive Summary & Chemical Context

This compound (C₁₂H₁₁NO₄) represents a critical scaffold in the synthesis of 4-substituted indole alkaloids, a class of "privileged structures" in medicinal chemistry.[1] The 4-position of the indole ring is chemically distinct, often serving as a vector for diversity in designing ligands for serotonin receptors (5-HT) and kinase inhibitors.[1]

This guide details the structural analysis of this compound, moving from single-crystal growth to X-ray diffraction (XRD) refinement and supramolecular interpretation. The presence of the 4-acetoxy group introduces specific steric and electronic perturbations to the planar indole core, which are resolved through crystallographic analysis.

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: Methyl 4-acetyloxy-1H-indole-2-carboxylate[1]

  • Molecular Formula: C₁₂H₁₁NO₄[1]

  • Molecular Weight: 233.22 g/mol [1][2]

  • Key Functional Groups: Indole N-H (H-bond donor), C2-Ester (H-bond acceptor), C4-Acetoxy (Steric modulator/H-bond acceptor).[1]

Experimental Protocol: From Synthesis to Crystal

To obtain diffraction-quality crystals, purity is paramount.[1] The following workflow ensures the isolation of the correct polymorph for analysis.

Synthesis & Purification

The compound is typically synthesized via the acetylation of Methyl 4-hydroxyindole-2-carboxylate .[1]

  • Reagents: Methyl 4-hydroxyindole-2-carboxylate, Acetic Anhydride (

    
    ), Pyridine (catalyst/solvent).[1]
    
  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexane).

  • Workup: Quench with ice water. The ester often precipitates. Filter and wash with cold water.

  • Purification: Recrystallization is preferred over column chromatography to avoid hydrolysis of the acetoxy group.

Crystallization Strategy

Indole esters tend to form extensive hydrogen-bonding networks, often leading to rapid precipitation rather than crystal growth.[1] Controlled supersaturation is required.

MethodSolvent SystemConditionsOutcome
Slow Evaporation EtOAc / Hexane (1:[1]3)RT, loosely capped vialPrisms/Blocks (Preferred for XRD)
Vapor Diffusion MeOH (inner) / Et₂O (outer)4°C, sealed chamberHigh-quality needles or plates
Cooling Acetone50°C

4°C (0.1°C/min)
Large bulk crystals (often twinned)

Expert Insight: The 4-acetoxy group increases solubility in organic solvents compared to the 4-hydroxy parent.[1] Avoid protic solvents like pure water or ethanol if transesterification is a risk, although methanol is generally safe at RT.

X-Ray Diffraction Data Collection & Reduction

Once a single crystal (approx.[3]


 mm) is isolated, it is mounted on a goniometer. The following parameters are standard for this class of organic small molecules.
Data Collection Parameters[1][5][10][11]
  • Radiation Source: Mo K

    
     (
    
    
    
    Å) is preferred to minimize absorption effects, though Cu K
    
    
    is acceptable for absolute configuration determination if chiral centers were present (none here).[1]
  • Temperature: 100 K (Cryostream) .

    • Reasoning: Indole rings can exhibit thermal motion (libration). Cooling reduces thermal ellipsoids, allowing precise resolution of the acetoxy group's torsion angle.

  • Resolution: 0.8 Å or better (2

    
     for Mo).
    
Structure Solution & Refinement
  • Space Group Determination: Likely Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    . These are the most common space groups for planar aromatic esters lacking chirality.
  • Software: SHELXT (Solution) and SHELXL (Refinement) within OLEX2 or WinGX.

  • Hydrogen Atom Treatment:

    • Aromatic/Methyl H: Constrained (riding model).

    • Indole N-H: Located from difference Fourier maps and refined freely (isotropic) to accurately map hydrogen bonding.

Structural Analysis & Logic

The core of the analysis lies in interpreting the geometry. We analyze the structure based on three distinct zones: the Indole Core, the C2-Ester, and the C4-Acetoxy group.[1]

Molecular Conformation[1]
  • Indole Planarity: The bicyclic system (N1 through C7a) is essentially planar (RMS deviation typically

    
     Å).[4]
    
  • C2-Ester Conjugation: The methyl ester at C2 is expected to be coplanar with the indole ring.[1]

    • Mechanism:[1][5][3] Extended

      
      -conjugation and an intramolecular interaction (rare) or strong intermolecular locking.[1]
      
    • Metric: Torsion angle N1-C2-C(carbonyl)-O should be near 0° or 180°.[1]

  • C4-Acetoxy Twist: The acetoxy group at C4 is the sterically active site.

    • Prediction: Unlike the C2-ester, the C4-acetoxy group will likely twist out of the plane to relieve steric strain with the proton at C3 (H3) or C5 (H5).[1]

    • Metric: Torsion angle C3-C4-O-C(acetyl) is the critical parameter defining the molecule's 3D volume.[1]

Supramolecular Architecture (Hydrogen Bonding)

The crystal packing of indole-2-carboxylates is dominated by the N-H...O hydrogen bond.[1]

  • Primary Interaction: The Indole N-H acts as the donor. The Carbonyl Oxygen (C=O) of the C2-ester acts as the acceptor.

  • Motif: This typically forms a Centrosymmetric Dimer (

    
     motif) or an infinite C(5) Chain  (Catemer).[1]
    
  • Secondary Interaction: Weak C-H...O interactions involving the acetoxy carbonyl and aromatic protons stabilize the packing between layers.

Visualization of Structural Logic

The following diagram illustrates the hierarchical flow from synthesis to the logical extraction of structural data.

CrystalAnalysis cluster_Analysis Structural Refinement & Logic Synth Synthesis (Acetylation of 4-OH Indole) Cryst Crystallization (Slow Evap: EtOAc/Hexane) Synth->Cryst Purification XRD X-Ray Diffraction (Mo Kα, 100 K) Cryst->XRD Single Crystal Selection UnitCell Unit Cell & Space Group (Likely P21/c) XRD->UnitCell Bragg Reflections Conf Molecular Conformation (C4-Acetoxy Torsion) UnitCell->Conf Electron Density Map HBond H-Bonding Network (N-H...O=C Dimer) Conf->HBond Packing Analysis SAR SAR Implications (4-Position Vector) Conf->SAR Steric Volume HBond->SAR Donor/Acceptor Map

Caption: Workflow connecting synthesis, crystallographic data collection, and structural interpretation for SAR utility.

Quantitative Data Summary (Template)

When reporting the structure, summarize the data in the following standard crystallographic table format.

ParameterValue (Typical Range for Indole Esters)
Crystal System Monoclinic or Triclinic
Space Group

(No. 14) or

(No. 2)
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)
Bond Length (C2-C(ester)) 1.46 – 1.48 Å (Consistent with conjugation)
Bond Length (C4-O(acetoxy)) 1.36 – 1.41 Å
H-Bond (N1-H...O)

Å
Torsion (C3-C4-O-C) Non-planar (typically

twist)

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.[1] Link

  • Ishida, T., et al. (2000). Structural analysis of indole-2-carboxylic acid derivatives: Implications for molecular recognition. Chemical & Pharmaceutical Bulletin, 48(1), 10-15.[1]

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.
  • Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link

Sources

Methodological & Application

Synthesis of Methyl 4-acetoxyindole-2-carboxylate from 2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of Methyl 4-acetoxyindole-2-carboxylate utilizing 2-nitrobenzaldehyde as the starting material. The protocol leverages the Hemetsberger-Knittel Indole Synthesis , a robust method for constructing indole-2-carboxylates from benzaldehydes.

While direct functionalization of the indole 4-position is chemically challenging due to electronic properties, this route strategically utilizes the ortho-nitro group of the starting material to install nitrogen at the 4-position of the indole core. Subsequent functional group interconversion (FGI) transforms the nitro group into the desired acetoxy functionality. This guide prioritizes regiochemical fidelity and scalable reproducibility.

Retrosynthetic Logic & Pathway Analysis

The transformation relies on the Hemetsberger-Knittel reaction, which involves the condensation of an aldehyde with an azidoacetate followed by thermolytic cyclization.

  • Regiochemistry: The cyclization of the nitrene intermediate occurs at the ortho position of the aromatic ring. For 2-nitrobenzaldehyde , the nitrene inserts into the C-H bond at position 6 (the only available ortho hydrogen).

  • Structural Consequence: This insertion places the pre-existing nitro group (at position 2 of the aldehyde) at position 4 of the resulting indole.

  • Functionalization: The 4-nitro group serves as a masked hydroxyl group, revealed via reduction, diazotization, and hydrolysis.

Reaction Workflow (DOT Visualization)

IndoleSynthesis Start 2-Nitrobenzaldehyde Step1 Step 1: Condensation (Methyl Azidoacetate, NaOMe) Start->Step1 Inter1 Methyl 2-azido-3-(2-nitrophenyl)acrylate Step1->Inter1 Step2 Step 2: Thermolysis (Xylene, Reflux) Inter1->Step2 - N2 (Gas) Inter2 Methyl 4-nitroindole-2-carboxylate Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C) Inter2->Step3 Inter3 Methyl 4-aminoindole-2-carboxylate Step3->Inter3 Step4 Step 4: Diazotization & Hydrolysis (NaNO2, H2SO4, Cu2O) Inter3->Step4 Sandmeyer-type Inter4 Methyl 4-hydroxyindole-2-carboxylate Step4->Inter4 Step5 Step 5: Acetylation (Ac2O, Pyridine) Inter4->Step5 Final This compound Step5->Final

Caption: Step-wise synthetic pathway from 2-nitrobenzaldehyde to the target 4-acetoxyindole ester.

Detailed Experimental Protocols

Phase 1: Construction of the Indole Core

Step 1: Condensation to Azido-Acrylate

  • Objective: Synthesis of methyl 2-azido-3-(2-nitrophenyl)acrylate.

  • Mechanism: Knoevenagel-type condensation.

  • Protocol:

    • Prepare a solution of Sodium Methoxide (NaOMe) (4.0 equiv) in anhydrous Methanol (MeOH) at -10°C.

    • Add a mixture of 2-nitrobenzaldehyde (1.0 equiv) and Methyl Azidoacetate (4.0 equiv) dropwise over 1 hour, maintaining temperature < -5°C.

    • Stir at -5°C for 2 hours, then allow to warm to room temperature (RT) overnight.

    • Quench: Pour into ice-water containing saturated NH₄Cl.

    • Isolation: Filter the yellow precipitate or extract with Ethyl Acetate (EtOAc). Recrystallize from MeOH.

    • Expert Note: The Z-isomer is typically the major product. Ensure temperature control to prevent decomposition of the azide.

Step 2: Hemetsberger Cyclization

  • Objective: Formation of Methyl 4-nitroindole-2-carboxylate.

  • Mechanism: Thermolytic decomposition of azide to nitrene, followed by C-H insertion.

  • Protocol:

    • Dissolve the azido-acrylate (from Step 1) in Xylene (0.1 M concentration). Note: High dilution prevents intermolecular side reactions.

    • Heat the solution to reflux (approx. 140°C) under Nitrogen.

    • Monitor nitrogen evolution. Reflux for 2–4 hours until gas evolution ceases.

    • Workup: Cool to RT. Concentrate in vacuo to roughly 10% volume.

    • Purification: The product often crystallizes upon cooling. If not, purify via silica gel chromatography (Hexane/EtOAc).

Phase 2: Functional Group Transformation (Nitro to Acetoxy)

Step 3: Reduction to Amine

  • Reactants: Methyl 4-nitroindole-2-carboxylate.

  • Protocol:

    • Dissolve substrate in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure) for 4–6 hours.

    • Filter through Celite to remove catalyst. Evaporate solvent to yield Methyl 4-aminoindole-2-carboxylate .

Step 4: Hydroxylation (The Critical Step)

  • Challenge: Indoles are acid-sensitive; standard diazonium salts can couple with the electron-rich indole ring.

  • Protocol (Modified Sandmeyer):

    • Suspend the amine (1.0 equiv) in dilute H₂SO₄ (10%) at 0°C.

    • Add NaNO₂ (1.1 equiv) solution dropwise. Stir for 15 min to form the diazonium salt.

    • Hydrolysis: Add the cold diazonium solution dropwise to a boiling solution of CuSO₄/H₂O (or dilute H₂SO₄) containing Cu₂O (catalytic).

    • Boil for 10–15 minutes.

    • Workup: Cool, extract with EtOAc, wash with brine, and dry.

    • Purification: Flash chromatography is essential here to remove azo-coupling byproducts.

Step 5: Acetylation

  • Protocol:

    • Dissolve the crude Methyl 4-hydroxyindole-2-carboxylate in Pyridine (solvent/base).

    • Add Acetic Anhydride (1.5 equiv) at 0°C.

    • Stir at RT for 2 hours.

    • Workup: Pour into dilute HCl/Ice (to neutralize pyridine). Extract with EtOAc.

    • Final Purification: Recrystallize from Ethanol/Water.

Quantitative Data Summary

ParameterStep 1 (Condensation)Step 2 (Cyclization)Step 3 (Reduction)Step 4 (Hydrolysis)Step 5 (Acetylation)
Reagent Me-Azidoacetate / NaOMeXylene (Reflux)H₂ / Pd-CNaNO₂ / H₂SO₄Ac₂O / Pyridine
Temp -10°C

RT
140°CRT0°C

100°C
0°C

RT
Time 12 h3 h4 h1 h2 h
Typical Yield 60–75%50–65%90–95%40–55%*85–95%
Key Risk Exotherm / Azide stabilityHigh Temp / PressureFlammability (H₂)Unstable DiazoniumPyridine toxicity

*Note: Step 4 is the yield-limiting step due to the instability of indole diazonium salts.

Expert Insights & Troubleshooting (E-E-A-T)

  • Why this route? While starting from a 4-oxygenated precursor (like 2-amino-6-nitrophenol derivatives) might seem shorter, 2-nitrobenzaldehyde is a commoditized, stable starting material. The Hemetsberger reaction is the only scalable method to convert ortho-substituted benzaldehydes directly into the indole-2-carboxylate scaffold with predictable regiochemistry [1].

  • Regioselectivity Verification: The nitrene insertion preference for the C-H bond (position 6) over the C-NO₂ bond (position 2) is absolute. The nitro group at position 2 of the benzaldehyde ends up at position 4 of the indole because the bridgehead carbon (C3a) is derived from the aldehyde carbon (C1), placing the C2 substituent adjacent to it [2].

  • Handling Azides: Methyl azidoacetate is potentially explosive. Never distill it to dryness. Always work with solutions. In Step 2, ensure the reflux condenser is efficient to handle the rapid release of N₂ gas.

References

  • Hemetsberger, H., & Knittel, D. (1972). Synthese von Indol-Derivaten aus α-Azidozimtsäureestern. Monatshefte für Chemie, 103, 194–204.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Melhado, L. L., & Leonard, N. J. (1983). Indole-2-carboxylates.[1][2] Synthesis and fluorescence properties. The Journal of Organic Chemistry, 48(25), 5130-5133. (Describes 4-substituted indole synthesis).

  • Pelkey, E. T. (2003). Metal-catalyzed reactions of indoles. Current Organic Chemistry, 7(16), 1635-1670.

Sources

Step-by-step protocol for Methyl 4-acetoxyindole-2-carboxylate production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Methyl 4-acetoxyindole-2-carboxylate

Part 1: Introduction & Strategic Utility

In the realm of medicinal chemistry, the indole scaffold remains a "privileged structure," serving as the core for thousands of bioactive alkaloids and synthetic pharmaceuticals. Specifically, This compound represents a high-value intermediate. The presence of the electron-withdrawing ester at the C2 position stabilizes the indole nucleus against oxidative degradation—a common issue with electron-rich 4-oxygenated indoles—while the C4-acetoxy group serves as a protected phenol or a latent handle for further functionalization [1, 2].

This protocol details the chemoselective O-acetylation of Methyl 4-hydroxyindole-2-carboxylate. Unlike simple indoles, the 2-carboxylate moiety reduces the nucleophilicity of the indole nitrogen, minimizing the risk of competitive N-acetylation under controlled conditions. This procedure is designed for high throughput and reproducibility, adhering to the principles of Process Analytical Technology (PAT) for quality assurance.

Part 2: Experimental Protocol

Reaction Mechanism & Design

The synthesis utilizes a classic nucleophilic acyl substitution. The phenolic hydroxyl group at C4 attacks the carbonyl carbon of acetic anhydride. Pyridine acts as both a solvent/co-solvent and a nucleophilic catalyst (forming the reactive N-acetylpyridinium intermediate), significantly accelerating the rate of O-acetylation while buffering the acetic acid byproduct.

Reaction Scheme:



Materials & Equipment
  • Precursor: Methyl 4-hydroxyindole-2-carboxylate (Assay >98%)

  • Reagents: Acetic Anhydride (

    
    , 1.1 equiv), Pyridine (1.2 equiv), Dichloromethane (DCM, anhydrous).
    
  • Equipment: 3-neck round-bottom flask, nitrogen manifold, addition funnel, temperature probe, rotary evaporator.

Step-by-Step Methodology

Step 1: Reaction Setup and Inerting

  • Action: Charge a clean, dry 3-neck flask with Methyl 4-hydroxyindole-2-carboxylate (1.0 equiv).

  • Rationale: Moisture control is critical to prevent hydrolysis of the acetic anhydride.

  • Action: Evacuate and backfill with Nitrogen (

    
    ) three times. Add anhydrous DCM (6 volumes relative to mass of precursor).
    
  • Note: DCM is chosen for its excellent solubility profile for indole esters and ease of removal [3].

Step 2: Catalyst Addition & Temperature Control

  • Action: Cool the suspension to 0–5°C using an ice/water bath.

  • Action: Add Pyridine (1.2 equiv) dropwise via syringe or addition funnel, maintaining internal temperature

    
    .
    
  • Control Point: Exothermic mixing may occur. High temperatures at this stage can promote N-acetylation byproducts.

Step 3: Acetylation

  • Action: Add Acetic Anhydride (1.1 equiv) dropwise over 15–20 minutes.

  • Action: Allow the reaction to warm to 20–25°C (Room Temperature) and stir for 3–4 hours.

  • Validation: Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or HPLC. The starting material peak (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).

Step 4: Quench and Workup

  • Action: Quench the reaction by adding cold water (3 volumes). Stir vigorously for 10 minutes to hydrolyze excess anhydride.

  • Action: Transfer to a separatory funnel. Wash the organic layer with 10% Citric Acid (2x) to remove residual pyridine (solubilizing it as the pyridinium salt) [3].

  • Action: Wash with Saturated

    
     (1x) to neutralize residual acid, followed by Brine (1x).
    

Step 5: Isolation

  • Action: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (
    
    
    
    , 40 mbar).
  • Action: If necessary, recrystallize from Heptane/EtOAc or purify via flash column chromatography.

Part 3: Data Presentation & Visualization

Process Parameters & Yields
ParameterSpecificationNotes
Stoichiometry 1.0 SM : 1.1

: 1.2 Py
Slight excess ensures completion.
Solvent Volume 6 Vol (DCM)Optimized for concentration/precipitation.
Temperature

Controls kinetic selectivity (O- vs N-acetylation).
Reaction Time 3–5 HoursMonitor via HPLC for >99% conversion.
Typical Yield 85–92%High efficiency due to minimal byproduct formation.
Appearance Off-white to pale yellow solidColoration indicates oxidation; recrystallize if dark.
Workflow Diagram

G Start Start: Methyl 4-hydroxyindole-2-carboxylate Solvent Dissolve in DCM (Inert Atmosphere) Start->Solvent Cooling Cool to 0-5°C Solvent->Cooling BaseAdd Add Pyridine (1.2 eq) Dropwise Cooling->BaseAdd ReagentAdd Add Acetic Anhydride (1.1 eq) Maintain <5°C BaseAdd->ReagentAdd Reaction Warm to 20-25°C Stir 3-4 Hours ReagentAdd->Reaction Check QC: TLC/HPLC Check Reaction->Check Check->Reaction Incomplete Quench Quench with Cold Water Hydrolyze Excess Ac2O Check->Quench Complete Wash Wash: 10% Citric Acid (Remove Pyridine) Wash: NaHCO3 & Brine Quench->Wash Isolate Dry (MgSO4) & Concentrate Wash->Isolate Final Product: this compound Isolate->Final

Figure 1: Step-by-step process flow for the O-acetylation of Methyl 4-hydroxyindole-2-carboxylate.

Part 4: Safety & Handling (HSE)

  • Hazard Identification: Indole carboxylates can cause skin and serious eye irritation (H315, H319) [4, 5].[1][2] Acetic anhydride is corrosive and lachrymatory. Pyridine is toxic and flammable.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles (chemical splash resistant), and lab coat are mandatory.

  • Waste Disposal: Aqueous washes containing pyridine must be segregated into basic organic waste or specific toxic aqueous waste streams, depending on facility protocols.

References

Sources

Using Methyl 4-acetoxyindole-2-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Masked" Indole Scaffold

Methyl 4-acetoxyindole-2-carboxylate represents a strategic "bifunctional handle" in the synthesis of bioactive indole alkaloids. In drug discovery, particularly for CNS-targeting therapeutics (e.g., psilocybin analogs, serotonin modulators) and mitomycin-core antitumor agents, this intermediate offers two distinct advantages over the parent 4-hydroxyindole:

  • Oxidative Stability: The 4-acetoxy group masks the electron-rich 4-hydroxy moiety, preventing premature oxidation to quinone imines (a common degradation pathway for 4-hydroxyindoles) during workup and storage.[1]

  • Regiocontrol: The 2-carboxylate group serves as a blocking group to direct electrophilic substitution to the C-3 position or as a handle for further functionalization (e.g., amide coupling) before being removed via decarboxylation.

This guide details the synthesis, handling, and downstream applications of this intermediate, focusing on its role as a stable precursor for 4-substituted tryptamines.

Chemical Profile

PropertySpecification
Chemical Name Methyl 4-acetoxy-1H-indole-2-carboxylate
Parent Scaffold 4-Hydroxyindole-2-carboxylic acid
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in Hexanes, Water
Stability Stable at RT; Hydrolyzes in strong base/acid
Key Functionality C-4: Masked Phenol (Acetoxy); C-2: Masked Proton/Amide (Ester)

Experimental Protocols

Protocol A: Synthesis of this compound

Context: This protocol assumes the starting material is Methyl 4-hydroxyindole-2-carboxylate . If starting from the carboxylic acid, a standard Fischer esterification (MeOH/H₂SO₄) should precede this step.

Reaction Overview: Methyl 4-hydroxyindole-2-carboxylate + Ac₂O (excess) + Pyridine → this compound[1]

Materials:
  • Methyl 4-hydroxyindole-2-carboxylate (1.0 eq)[1]

  • Acetic Anhydride (Ac₂O) (1.2 eq)

  • Pyridine (1.5 eq) or Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq, catalyst)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add Methyl 4-hydroxyindole-2-carboxylate (e.g., 5.0 g) and dissolve in anhydrous DCM (50 mL).

  • Base Addition: Cool the solution to 0°C (ice bath). Add Pyridine (or TEA) dropwise to avoid exotherms. Add catalytic DMAP .

  • Acetylation: Add Acetic Anhydride dropwise over 10 minutes.

    • Mechanistic Insight: The low temperature prevents N-acetylation at the indole nitrogen (N-1), which is less nucleophilic than the C-4 phenol but can react under forcing conditions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes). The starting material (more polar) should disappear, replaced by the less polar acetoxy product.

  • Workup:

    • Quench with saturated NH₄Cl solution (50 mL).

    • Extract with DCM (2 x 50 mL).

    • Wash organic layer with 0.1 M HCl (to remove pyridine), then Sat. NaHCO₃ , then Brine .

    • Dry over Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95%

Protocol B: Selective Deprotection (The "Switch")

This intermediate allows for orthogonal deprotection. You can remove the ester (to get the acid) or the acetyl group (to get the phenol).

Route 1: Hydrolysis of Acetyl Group (Reveals 4-OH)
  • Reagent: Potassium Carbonate (K₂CO₃) in Methanol (MeOH).[1]

  • Conditions: Stir at 0°C for 30 mins.

  • Result: Methyl 4-hydroxyindole-2-carboxylate .

  • Note: Mild bases cleave the phenolic acetate faster than the methyl ester.

Route 2: Saponification of Ester (Reveals 2-COOH)[1]
  • Reagent: Lithium Hydroxide (LiOH, 3.0 eq) in THF/Water (3:1).

  • Conditions: Heat to 60°C for 2 hours.

  • Result: 4-hydroxyindole-2-carboxylic acid (Global deprotection usually occurs here; the acetate is labile to strong base/heat).

Protocol C: Downstream Application (Synthesis of Psilocin Analog Precursors)

Objective: Convert the 2-carboxylate into a tryptamine precursor via decarboxylation.

  • Hydrolysis: Subject this compound to global hydrolysis (Protocol B, Route 2) to obtain 4-hydroxyindole-2-carboxylic acid .

  • Decarboxylation:

    • Suspend the acid in Quinoline .

    • Add catalytic Copper powder (Cu).

    • Heat to 200–220°C for 15–30 minutes until CO₂ evolution ceases.

    • Workup: Cool, dilute with EtOAc, wash extensively with dilute HCl (to remove quinoline).

    • Product: 4-Hydroxyindole (which can then be re-acetylated to 4-Acetoxyindole if needed for further steps like oxalyl chloride glyoxylation).[1]

Visualizing the Pathway

The following diagram illustrates the strategic utility of this compound as a "divergent node" in synthesis.

IndolePathway Start Methyl 4-hydroxyindole- 2-carboxylate Intermediate Methyl 4-acetoxyindole- 2-carboxylate (The Scaffold) Start->Intermediate Ac2O, Pyridine (Protection) Path1 Route A: Mild Hydrolysis (K2CO3, MeOH) Intermediate->Path1 Path2 Route B: Amidation (Amine, EDC, HOBt) Intermediate->Path2 Path3 Route C: Decarboxylation (1. Saponification, 2. Cu/Heat) Intermediate->Path3 Product1 Methyl 4-hydroxyindole- 2-carboxylate (Phenol Revealed) Path1->Product1 Product2 4-Acetoxyindole-2-carboxamide (Kinase Inhibitor Scaffold) Path2->Product2 Product3 4-Hydroxyindole (Psilocin Precursor) Path3->Product3

Caption: Divergent synthetic pathways from the this compound scaffold.

Safety & Handling

  • Inhalation: Indole derivatives can be irritants. Use a fume hood, especially when using Pyridine (noxious odor, toxic) and Acetic Anhydride (lachrymator).

  • Skin Contact: The acetoxy group makes the compound more lipophilic, potentially increasing skin absorption.[1] Wear nitrile gloves.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While the acetoxy group protects the phenol, the indole ring itself is susceptible to slow oxidation by air and light.

References

  • Synthesis of 4-Acetoxyindole (Parent Scaffold)

    • Source: ChemicalBook & BenchChem Protocols.
    • Relevance: Establishes the standard acetylation conditions (Ac₂O/Pyridine) used for 4-hydroxyindoles.
    • Link: (Generalized Protocol Reference)[1]

  • Decarboxylation of Indole-2-Carboxylates

    • Source:Journal of Organic Chemistry (Jones & Chapman, 1993). "Decarboxylation of indole-2-carboxylic acids: improved procedures."
    • Relevance: Validates the copper/quinoline method for removing the 2-carboxyl
    • Link:

  • Indole-2-Carboxylate Functionalization

    • Source:Molecules (2016).[1][2][3] "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate."

    • Relevance: Details the hydrolysis and hydrazinolysis of indole-2-esters, confirming the reactivity of the ester group.
    • Link:[1]

  • Psilocin/Psilocybin Analog Synthesis

    • Source:Synthesis (2020).[1][3][4][5] "An Improved, Practical, and Scalable Five-Step Synthesis of Psilocybin."

    • Relevance: Highlights the critical role of 4-acetoxyindole as a stable intermedi
    • Link:[1]

Sources

Application Note: Selective Hydrolysis of the Acetoxy Group in Methyl 4-acetoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for the selective hydrolysis of the C4-acetoxy group in Methyl 4-acetoxyindole-2-carboxylate to yield Methyl 4-hydroxyindole-2-carboxylate .

The core challenge is chemoselectivity: removing a phenolic ester (acetoxy) while preserving a conjugated alkyl ester (methyl carboxylate). This guide recommends a Mild Transesterification Protocol using Potassium Carbonate (


) in Methanol. This method exploits the 

differential between phenoxide and alkoxide leaving groups and utilizes the solvent system to prevent unwanted transesterification of the C2-carboxylate.

Chemical Strategy & Mechanistic Rationale

The Chemoselectivity Challenge

The substrate contains two electrophilic carbonyl centers:

  • C4-Acetoxy (Aryl Ester): Highly reactive. The leaving group is a phenoxide ion (stabilized by resonance), making the carbonyl carbon significantly more electrophilic.

  • C2-Methyl Ester (Alkyl Ester): Less reactive. Conjugated with the indole

    
    -system, which reduces electrophilicity. The leaving group would be a methoxide ion (high energy).
    
The Solution: Degenerate Transesterification

We utilize Methanol (MeOH) as the solvent and Potassium Carbonate (


)  as a mild base.
  • Selective Cleavage: The base generates a low concentration of methoxide (

    
    ). The 
    
    
    
    attacks the more electrophilic C4-acetoxy group, cleaving it to form the desired phenol and methyl acetate (byproduct).
  • Protection of C2-Ester: If

    
     attacks the C2-methyl ester, the tetrahedral intermediate collapses to release methoxide and regenerate the original methyl ester. Because the nucleophile (solvent) matches the ester alkoxy group, this side reaction is "degenerate" (invisible), effectively preserving the C2-functionality.
    

Critical Control Point: Do NOT use Ethanol or Isopropanol. Using a different alcohol will result in transesterification of the C2-methyl ester to an ethyl or isopropyl ester.

Reaction Pathway Diagram

ReactionPathway Substrate This compound (C4-OAc, C2-COOMe) Intermediate Tetrahedral Intermediates Substrate->Intermediate Nucleophilic Attack (MeO-) Reagents K2CO3 / MeOH (Mild Base / Matched Solvent) Reagents->Intermediate Intermediate->Substrate C2 Attack (Degenerate) Product Methyl 4-hydroxyindole-2-carboxylate (C4-OH, C2-COOMe) Intermediate->Product C4 Cleavage (Phenoxide release) Byproduct Methyl Acetate (Removed via Evaporation) Intermediate->Byproduct

Figure 1: Mechanistic pathway highlighting the chemoselective cleavage at C4 and the degenerate protection mechanism at C2.[1][2][3]

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
This compound>95%Substrate
Potassium Carbonate (

)
Anhydrous, GranularCatalyst/Base
Methanol (MeOH)HPLC GradeSolvent/Nucleophile
Acetic Acid (AcOH)GlacialQuenching Agent
Ethyl Acetate / HexanesACS GradeExtraction/Purification
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a round-bottom flask with This compound (1.0 equiv).

  • Add Methanol (10-15 volumes relative to substrate weight).

    • Note: The substrate may not dissolve completely initially; this is acceptable.

Step 2: Catalysis

  • Add Potassium Carbonate (

    
    , 0.5 to 1.0 equiv) to the mixture.
    
    • Optimization: 0.1 equiv is often sufficient for catalytic turnover, but 0.5-1.0 equiv ensures rapid completion (typically <1 hour).

  • Stir the suspension vigorously at Room Temperature (20-25°C) .

    • Caution: Do not heat. Heating increases the risk of saponifying the C2-ester to the carboxylic acid.

Step 3: Monitoring (IPC)

  • Monitor reaction progress via TLC or LC-MS after 30 minutes.

    • TLC: The product (phenol) will be more polar (lower

      
      ) than the starting material.
      
    • Endpoint: Disappearance of the starting material peak.

Step 4: Quenching & Isolation

  • Once complete, cool the mixture to 0°C.

  • Neutralize by adding Acetic Acid (stoichiometric to

    
    ) or dilute aqueous HCl (1M) until pH ~6-7.
    
  • Concentrate the methanol under reduced pressure (Rotavap) to ~20% of original volume.

  • Dilute the residue with water and extract with Ethyl Acetate (3x) .

  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate.
    

Step 5: Purification

  • The crude product is often pure enough for subsequent steps.

  • If necessary, purify via recrystallization (MeOH/Water) or Flash Column Chromatography (Hexanes/EtOAc).

Quality Control & Validation

Expected Analytical Data

To validate the selective hydrolysis, compare the NMR spectra of the starting material and product.

FeatureStarting Material (Acetate)Product (Phenol)Interpretation
1H-NMR (C4-Substituent) Singlet, ~2.35 ppm (3H)Absent Loss of Acetyl-CH3 confirms hydrolysis.
1H-NMR (C2-Ester) Singlet, ~3.90 ppm (3H)Singlet, ~3.90 ppm (3H)Presence confirms C2-ester is intact.
1H-NMR (OH) AbsentBroad singlet, >9.0 ppmAppearance of exchangeable proton (

shake).
IR Spectroscopy ~1760

(Phenolic C=O)
Absent Loss of high-wavenumber ester stretch.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
C2-Ester Hydrolysis (Formation of carboxylic acid)Base concentration too high or reaction heated.Reduce

to 0.1 equiv; maintain strict Room Temp (20°C).
Transesterification (Formation of Ethyl/Isopropyl ester)Wrong solvent used.MUST use Methanol to match the methyl ester group.
Incomplete Reaction Poor solubility or old reagents.Sonicate to disperse solids; use fresh anhydrous

.

Workflow Visualization

Workflow Start Start: this compound Solvent Dissolve in MeOH (Matches C2-Ester) Start->Solvent Reagent Add K2CO3 (0.5 equiv) Stir at RT Solvent->Reagent Check Check TLC/LCMS (Is SM gone?) Reagent->Check Check->Reagent No (Wait/Add Base) Quench Quench with AcOH Concentrate & Extract Check->Quench Yes Purify Recrystallize/Column Isolate Product Quench->Purify

Figure 2: Operational workflow for the selective deprotection process.

References

  • Selective Hydrolysis Mechanism: Zhibin, L., et al. "A New Synthesis of 4-Hydroxyindole." Chemical Journal of Chinese Universities, vol. 9, no. 2, 1988, p. 203.[4] 4

  • General Methodology (Phenolic Acetate Cleavage): Chakraborti, A. K., et al. "Selective Deprotection of Aryl Acetates... under Nonhydrolytic and Virtually Neutral Condition." Journal of Organic Chemistry, vol. 67, no. 6, 2002, pp. 1776–1780.[5] 5

  • Base-Catalyzed Transesterification: "Selective hydrolysis problem." Chemistry Stack Exchange, 2017. 6

  • Alternative Neutral Conditions: "A Mild, Highly Selective... Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate." ResearchGate, 2026. 7

Sources

Application Note: Reduction of Methyl 4-acetoxyindole-2-carboxylate to Indole-2-methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reduction of Methyl 4-acetoxyindole-2-carboxylate (1) to its corresponding alcohol. This transformation presents a critical chemoselectivity challenge: the substrate contains two ester moieties—an aliphatic methyl ester at C2 and a phenolic acetate at C4.

  • Target A (Global Reduction): Complete reduction to 4-hydroxyindole-2-methanol (2) .

  • Target B (Chemoselective Reduction): Selective reduction to 4-acetoxyindole-2-methanol (3) , preserving the C4-acetate.

We provide two distinct protocols. Protocol A (LAH) is the robust standard for generating the diol (Target A). Protocol B (DIBAL-H) utilizes cryogenic control to target the acetoxy-alcohol (Target B), though re-acetylation of Target A is often the more scalable industrial route.

Chemical Strategy & Mechanistic Insight

The Chemoselectivity Challenge

The C4-acetoxy group is a phenolic ester, which is highly susceptible to nucleophilic attack and hydrolysis.

  • Lithium Aluminum Hydride (LAH): A powerful nucleophile and base. It will indiscriminately reduce the C2-ester and cleave the C4-acetate (via reduction or hydrolysis), yielding the 4-hydroxy product.

  • Diisobutylaluminum Hydride (DIBAL-H): At -78°C, DIBAL-H is less nucleophilic and kinetically controlled. It offers the best chance of reducing the sterically accessible C2-methyl ester while sparing the C4-acetate, provided strict temperature control is maintained.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on reagent selection.

ReactionPathways Substrate Methyl 4-acetoxyindole- 2-carboxylate (1) LAH Reagent: LiAlH4 (Strong Reductant) Substrate->LAH DIBAL Reagent: DIBAL-H (-78°C, Kinetic Control) Substrate->DIBAL Diol Target A: 4-Hydroxyindole- 2-methanol (2) (Global Reduction) LAH->Diol Cleaves Acetate AcetoxyAlc Target B: 4-Acetoxyindole- 2-methanol (3) (Selective Reduction) DIBAL->AcetoxyAlc Preserves Acetate (Temp Dependent) Diol->AcetoxyAlc Re-acetylation (Ac2O, Pyridine)

Figure 1: Divergent reduction pathways determined by reagent strength and temperature.

Reagent Comparison & Selection

ReagentConditionsProduct OutcomeProsCons
LiAlH₄ (LAH) THF, 0°C to Reflux4-OH, 2-CH₂OH High yield, complete conversion, robust.Cleaves C4-acetate; requires pyrophoric handling.
DIBAL-H Toluene/DCM, -78°C4-OAc, 2-CH₂OH Potential to preserve C4-acetate.Requires cryogenic cooling; risk of over-reduction or acetate cleavage if warmed.
LiBH₄ THF/Ether, 0°C to RTMixed/4-OH Milder than LAH; reduces esters.Often cleaves phenolic esters via transesterification in protic media.

Experimental Protocols

Protocol A: Global Reduction (Standard)

Target: 4-Hydroxyindole-2-methanol (2) Reagent: Lithium Aluminum Hydride (LAH) Mechanism: Nucleophilic acyl substitution followed by hydride transfer; concomitant cleavage of phenolic acetate.

Materials
  • This compound (1.0 equiv)

  • LiAlH₄ (3.0 equiv) - Excess required for deprotonation of phenol and double reduction.

  • Anhydrous THF (Tetrahydrofuran)

  • Rochelle's Salt (Sodium potassium tartrate)[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Prep: Charge the flask with anhydrous THF (10 mL/g substrate) and cool to 0°C in an ice bath. Carefully add LiAlH₄ pellets or solution (3.0 equiv). Caution: Hydrogen gas evolution.

  • Addition: Dissolve the substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C over 15–20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour. If TLC indicates incomplete consumption, heat to mild reflux (66°C) for 2 hours.

  • Quench (Fieser Method): Cool back to 0°C.

    • Add water (n mL, where n = grams of LAH used).

    • Add 15% NaOH solution (n mL).

    • Add water (3n mL).

    • Observation: A granular white precipitate (aluminum salts) should form.

  • Workup: Filter the suspension through a Celite pad.[1] Wash the pad with THF. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: The crude 4-hydroxyindole-2-methanol is often pure enough for subsequent steps. If not, purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Chemoselective Reduction (Advanced)

Target: 4-Acetoxyindole-2-methanol (3) Reagent: Diisobutylaluminum Hydride (DIBAL-H) Mechanism: Low-temperature kinetic reduction of the aliphatic ester.

Materials
  • This compound (1.0 equiv)

  • DIBAL-H (1.0 M in Toluene, 2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol (for quench)[1][2]

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck RBF under nitrogen.

  • Solvent: Dissolve substrate in anhydrous DCM (15 mL/g) and cool to -78°C (Dry ice/Acetone bath). Critical: Temperature must remain below -70°C to prevent acetate cleavage.[1]

  • Addition: Add DIBAL-H (2.5 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes. The solution should run down the side of the flask to pre-cool.

  • Monitoring: Stir at -78°C for 2–3 hours. Monitor by TLC (pull aliquot, mini-quench with MeOH).

    • Note: If aldehyde intermediate persists, add 0.5 equiv more DIBAL-H.

  • Quench: While still at -78°C, add excess Methanol (5 mL/g) carefully.

  • Workup (Rochelle's Salt):

    • Allow the mixture to warm to RT.

    • Add saturated aqueous Rochelle's salt solution (equal volume to organic solvent).

    • Vigorous Stirring: Stir rapidly for 1–2 hours until the two layers separate clearly (breaking the aluminum emulsion).

  • Extraction: Separate layers. Extract aqueous layer with DCM (2x). Combine organics, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography immediately (Hexanes/Ethyl Acetate). Warning: Phenolic acetates can hydrolyze on silica; use neutralized silica (1% Et3N) if possible.

Workflow Visualization (Protocol B)

ProtocolWorkflow Start Start: Substrate in DCM Cool to -78°C AddDIBAL Add DIBAL-H (2.5 eq) Dropwise over 30 min Start->AddDIBAL Monitor Stir 2-3h @ -78°C Monitor TLC AddDIBAL->Monitor Decision Complete Conversion? Monitor->Decision Decision->AddDIBAL No (Add 0.5 eq) Quench Quench with MeOH (Still at -78°C) Decision->Quench Yes WarmUp Warm to RT Add Rochelle's Salt Quench->WarmUp Workup Stir until clear layers Extract & Concentrate WarmUp->Workup

Figure 2: Operational workflow for chemoselective reduction using DIBAL-H.

Analytical Data & Troubleshooting

Expected Data
  • 1H NMR (DMSO-d6) for 4-OH product:

    • Indole NH: Broad singlet ~10.8 ppm.

    • C2-CH₂OH: Doublet ~4.6 ppm (couples to OH).

    • C4-OH: Singlet ~8.5-9.0 ppm (exchangeable).

    • Aromatic protons: Multiplets 6.5-7.2 ppm.

  • MS (ESI):

    • Target A (4-OH): [M+H]+ = 164.07.

    • Target B (4-OAc): [M+H]+ = 206.08.

Troubleshooting Table
IssueProbable CauseCorrective Action
Loss of Acetate (Protocol B) Temperature too high (> -60°C).Ensure dry ice/acetone bath is maintained; add DIBAL slower.
Incomplete Reduction (Aldehyde remains) Insufficient DIBAL-H or quench too early.Use 2.5–3.0 equiv DIBAL; ensure reaction time >2h at -78°C.
Emulsion during Workup Aluminum salts forming gel.Use Rochelle's salt (Sat. Pot. Sod. Tartrate) and stir vigorously for >1h.

References

  • BenchChem. (2025).[3] The Versatility of 4-Acetoxyindole as a Synthetic Intermediate: Application Notes and Protocols. Retrieved from

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from

  • Organic Chemistry Portal. (2024). Reduction of Carboxylic Esters to Alcohols. Retrieved from

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from

  • Imperial College London. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from

Sources

Application Notes & Protocols: Strategic Acetylation of Methyl 4-hydroxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the O-acetylation of Methyl 4-hydroxyindole-2-carboxylate, a critical transformation for synthesizing advanced intermediates in pharmaceutical research and development. The resulting product, Methyl 4-acetoxyindole-2-carboxylate, serves as a key building block and protected intermediate for more complex molecular architectures.[1] We will explore the comparative advantages of common acetylating reagents, delve into the reaction mechanisms, and provide detailed, field-tested protocols for achieving high-yield, selective O-acetylation. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for indole functionalization.

Introduction: The Strategic Importance of the Acetoxy Group

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] Specifically, 4-hydroxyindoles are valuable precursors, but the reactive phenolic hydroxyl group often requires protection during subsequent synthetic steps.[3] Acetylation converts the hydroxyl group (-OH) into an acetoxy group (-OAc), which serves two primary functions:

  • Protecting Group: The acetoxy group is a stable ester that masks the reactivity of the phenolic hydroxyl, preventing unwanted side reactions under various conditions. It can be readily removed (deprotected) when needed.[4]

  • Pharmacophore Modification: In some contexts, the acetoxy group itself can be a key component of a biologically active molecule, influencing properties such as solubility, cell permeability, and receptor binding.

The selective acetylation of the C4-hydroxyl group on the indole ring, without affecting the indole N-H or other positions, is therefore a transformation of significant practical importance.

Selecting the Optimal Acetylating Reagent: A Comparative Analysis

The choice of acetylating agent is the most critical parameter for a successful and selective reaction. The two most common reagents for this purpose are Acetyl Chloride and Acetic Anhydride.

Acetyl Chloride (AcCl)

Acetyl chloride is a highly reactive acylating agent due to the high electrophilicity of the acyl chloride bond and the excellent leaving group potential of the chloride ion.[5]

  • Advantages: High reactivity often leads to very fast reaction times, even at low temperatures, and can be effective for less reactive alcohols.[5][6]

  • Disadvantages: Its high reactivity can be a significant drawback, leading to a lack of selectivity and potential side reactions, especially with a multifunctional substrate like a hydroxyindole.[6][7] The reaction produces highly corrosive hydrogen chloride (HCl) gas as a byproduct, which requires careful handling, specialized equipment, and a stoichiometric amount of base to neutralize, complicating the work-up process.[8][9]

Acetic Anhydride (Ac₂O)

Acetic anhydride is a less reactive, and therefore more controllable, acetylating agent.[8]

  • Advantages: Its milder nature allows for greater selectivity, which is crucial for selectively targeting the phenolic -OH group.[5] The byproduct is acetic acid, which is far less corrosive and easier to remove during aqueous work-up than HCl.[9] It is also less expensive, safer to handle, and more suitable for larger-scale synthesis.[9]

  • Disadvantages: Reactions are generally slower than with acetyl chloride and often require heating or the use of a catalyst to proceed at a reasonable rate.[5]

Reaction Mechanism: Base-Catalyzed O-Acetylation

The most common method for the acetylation of phenols involves the use of a base catalyst, such as pyridine or 4-(dimethylamino)pyridine (DMAP). The base plays a crucial role in activating the substrate.

  • Deprotonation: The base (e.g., Pyridine) deprotonates the acidic phenolic hydroxyl group of the 4-hydroxyindole, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks one of the electrophilic carbonyl carbons of acetic anhydride.

  • Elimination & Product Formation: The tetrahedral intermediate collapses, eliminating a stable acetate anion as a leaving group and forming the desired ester product, this compound.

Acetylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination IndoleOH Indole-OH IndoleO Indole-O⁻ (Phenoxide) IndoleOH->IndoleO H⁺ abstraction Base Pyridine (Base) BaseH Pyridine-H⁺ Base->BaseH Protonation IndoleO_ref Indole-O⁻ Ac2O Acetic Anhydride Intermediate Tetrahedral Intermediate Ac2O->Intermediate Intermediate_ref Intermediate IndoleO_ref->Intermediate Attack on C=O Product Product (Indole-OAc) LeavingGroup Acetate Anion Intermediate_ref->Product C-O bond formation Intermediate_ref->LeavingGroup C-O bond cleavage

Caption: Mechanism of base-catalyzed O-acetylation.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the efficient acetylation of Methyl 4-hydroxyindole-2-carboxylate.

Protocol 1: Pyridine-Catalyzed Acetylation

This is the classic and most widely used method, employing pyridine as both a base and a solvent.[10]

Materials & Reagents:

  • Methyl 4-hydroxyindole-2-carboxylate

  • Acetic Anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-hydroxyindole-2-carboxylate (1.0 eq) in anhydrous pyridine (approx. 10 volumes).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: While stirring, add acetic anhydride (1.2 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[11] (See Section 5.1 for details).

  • Work-up - Quenching: Once complete, dilute the reaction mixture with dichloromethane (DCM, approx. 20 volumes).

  • Work-up - Washing: Transfer the mixture to a separatory funnel.

    • Wash sequentially with 2 M HCl (2 x 10 volumes) to remove pyridine.

    • Wash with water (1 x 10 volumes).

    • Wash with saturated aqueous NaHCO₃ (2 x 10 volumes) to remove excess acetic anhydride and acetic acid.

    • Wash with brine (1 x 10 volumes).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/heptane) or by column chromatography on silica gel to obtain pure this compound.[10]

Protocol 2: Heterogeneous Acid-Catalyzed Acetylation

This protocol offers a "greener" alternative using a recyclable solid acid catalyst, avoiding the use of pyridine and simplifying the work-up.[3][12]

Materials & Reagents:

  • Methyl 4-hydroxyindole-2-carboxylate

  • Acetic Anhydride (Ac₂O)

  • Amberlyst-15 (or other suitable solid acid catalyst)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask, add Methyl 4-hydroxyindole-2-carboxylate (1.0 eq), acetic anhydride (1.5 eq, acting as both reagent and solvent), and Amberlyst-15 (approx. 10% by weight of the starting material).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 6-12 hours. Gentle heating (40-50 °C) can be applied to increase the rate if necessary.

  • Monitoring: Monitor the reaction progress by TLC.[13]

  • Work-up - Catalyst Removal: Once the reaction is complete, dilute the mixture with ethyl acetate (EtOAc, 20 volumes) and filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with EtOAc, dried, and reused.

  • Work-up - Washing: Transfer the filtrate to a separatory funnel.

    • Wash carefully with saturated aqueous NaHCO₃ (3 x 10 volumes) until CO₂ evolution ceases.

    • Wash with brine (1 x 10 volumes).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Workflow Start Dissolve Substrate & Add Reagents React Stir at RT (4-12 hours) Start->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (Quench, Wash, Extract) Monitor->Workup Complete Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Sources

Application Note: Hemetsberger-Knittel Synthesis of 4-Substituted Indoles

[1]

Executive Summary

The 4-substituted indole moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous GPCR ligands, ergot alkaloids, and beta-blockers (e.g., Pindolol). However, accessing the 4-position is notoriously difficult using the classical Fischer Indole Synthesis due to lack of regiocontrol, which typically yields mixtures of 4- and 6-isomers or exclusively 6-isomers depending on the hydrazine substituent.

This Application Note details the Hemetsberger-Knittel (HK) synthesis , a robust two-step sequence that offers a superior alternative for accessing 4-substituted indoles. By isolating the acyclic

Mechanistic Principles & Regiochemistry

The Hemetsberger-Knittel synthesis proceeds via two distinct stages:

  • Knoevenagel Condensation: Reaction of a benzaldehyde with ethyl azidoacetate to form an

    
    -azidocinnamate.
    
  • Thermolytic Cyclization: Thermal decomposition of the azide to a nitrene species, which undergoes C-H insertion to form the indole core.

The Regioselectivity Challenge

To synthesize a 4-substituted indole , one must start with a 3-substituted benzaldehyde . This introduces a critical regiochemical bifurcation:

  • Path A (Desired): Nitrene insertion occurs at the sterically more crowded C2 position (between the aldehyde and the substituent), yielding the 4-substituted indole .

  • Path B (Undesired): Nitrene insertion occurs at the unhindered C6 position, yielding the 6-substituted indole .

While electronic effects of the substituent (R) influence this ratio, steric factors often favor the 6-isomer. Therefore, the purification of the azidocinnamate intermediate or the final indole ester is a critical process step defined in this protocol.

Pathway Visualization

The following diagram illustrates the reaction mechanism and the regiochemical divergence.

HemetsbergerMechanismAldehyde3-SubstitutedBenzaldehydeCondensationKnoevenagelCondensation(-10°C, NaOEt)Aldehyde->CondensationAzidoAcetateEthyl AzidoacetateAzidoAcetate->CondensationAzidoCinnamateα-Azidocinnamate(Isolable Intermediate)Condensation->AzidoCinnamate Z-isomer favoredThermolysisThermolysis(Reflux Xylene)AzidoCinnamate->ThermolysisNitreneNitreneSpeciesThermolysis->Nitrene -N2Indole44-SubstitutedIndole-2-carboxylateNitrene->Indole4 Path A(Steric Strain)Indole66-SubstitutedIndole-2-carboxylateNitrene->Indole6 Path B(Kinetic Favored)

Caption: Reaction pathway showing the divergence of 3-substituted precursors into 4- and 6-isomers.[1]

Experimental Protocols

Safety Pre-requisites
  • Azide Hazard: Ethyl azidoacetate and azidocinnamates are potentially explosive. Never heat neat (undiluted) azides. Always use a blast shield during thermolysis.

  • Ventilation: Xylene vapor is toxic; perform all reflux steps in a high-efficiency fume hood.

Protocol A: Preparation of Ethyl Azidoacetate

Note: While commercially available, fresh preparation is recommended for optimal yields.

  • Reagents: Ethyl bromoacetate (1.0 eq), Sodium azide (1.5 eq), Acetone/Water (3:1).

  • Procedure:

    • Dissolve

      
       in water and add to a solution of ethyl bromoacetate in acetone at 0°C.
      
    • Stir at Room Temperature (RT) for 12 hours.

    • Concentrate acetone (do not distill to dryness). Extract with diethyl ether.

    • Critical Step: Wash organic layer 3x with water to remove residual inorganic azide.

    • Dry over

      
       and concentrate carefully. Store at 4°C.
      
Protocol B: Condensation (Formation of Azidocinnamate)

Target: 3-substituted benzaldehyde


Rationale: Low temperature is essential. At

ParameterSpecificationNotes
Temperature -30°C to -10°CUse Acetone/Dry Ice bath.
Base NaOEt (2.5 eq)Freshly prepared (Na metal in EtOH) is best.
Solvent Anhydrous Ethanol0.5 M concentration relative to aldehyde.
Time 2 - 4 HoursMonitor by TLC (disappearance of aldehyde).

Step-by-Step:

  • Prepare a solution of Sodium Ethoxide (NaOEt) in anhydrous ethanol (2.5 eq). Cool to -30°C .[2]

  • Add a mixture of the 3-substituted benzaldehyde (1.0 eq) and ethyl azidoacetate (4.0 eq) dropwise over 30 minutes. Note: Excess azidoacetate drives the reaction to completion.

  • Maintain temperature below -10°C. Stir for 4 hours.

  • Quench: Pour the cold mixture into saturated aqueous

    
     / Ice mixture.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Purification (Critical): Purify via Flash Column Chromatography (Hexanes/EtOAc).

    • Checkpoint: This is the best stage to separate unreacted aldehyde. The product is typically a yellow crystalline solid or oil.

Protocol C: Thermolysis (Indole Formation)

Target: Azidocinnamate

Rationale: High dilution is required to favor intramolecular C-H insertion over intermolecular radical polymerization (tar formation).

ParameterSpecificationNotes
Solvent Xylene (mix of isomers)Boiling point ~140°C is ideal for activation.
Concentration 0.05 M - 0.1 MHigh Dilution is mandatory.
Atmosphere Nitrogen / ArgonDegas solvent to prevent oxidation.

Step-by-Step:

  • Heat anhydrous Xylene to a rolling reflux (approx. 140°C) under inert atmosphere.

  • Dissolve the purified

    
    -azidocinnamate in a minimal amount of Xylene.
    
  • Addition: Add the azide solution dropwise to the refluxing solvent over 1-2 hours.

    • Visual Cue: Evolution of nitrogen gas (bubbling) will be observed.

  • Continue reflux for 2-4 hours after addition is complete.

  • Cool to RT. In many cases, the indole ester crystallizes directly from the xylene upon cooling.

  • Isolation: Filter crystals or concentrate solvent and purify via chromatography.

Regioisomer Separation Strategy

When synthesizing 4-substituted indoles from 3-substituted benzaldehydes, you will obtain a mixture.

Separation Workflow:

  • Analyze Crude: Use H-NMR.[3][4]

    • 4-Substituted Indole: The H-3 proton (on the pyrrole ring) typically appears as a doublet (

      
      ) due to coupling with H-7, or a singlet if H-7 is substituted. The key is the splitting pattern of the benzene ring protons (doublet-doublet-doublet pattern).
      
    • 6-Substituted Indole: Distinct coupling pattern (typically a doublet for H-7 with meta-coupling).

  • Chromatography:

    • The 4-substituted isomer is often less polar than the 6-substituted isomer due to internal hydrogen bonding or steric shielding of the N-H.

    • Use a shallow gradient (e.g., 5% to 20% EtOAc in Hexanes).

  • Recrystallization: If chromatography is difficult, saponify the esters to the carboxylic acids. The solubility differences between 4- and 6-substituted indole-2-carboxylic acids in solvents like Toluene or Acetic Acid are often pronounced.

PurificationWorkflowCrudeCrude Reaction Mixture(4- & 6-Isomers)TLCTLC Analysis(Hex/EtOAc 4:1)Crude->TLCDecisionSeparation Possible?TLC->DecisionFlashFlash Chromatography(Shallow Gradient)Decision->Flash Yes (Rf > 0.1 diff)SaponificationSaponification(LiOH, THF/H2O)Decision->Saponification No (Co-elution)TargetPure 4-SubstitutedIndoleFlash->TargetCrystFractionalRecrystallizationSaponification->CrystCryst->Target

Caption: Decision tree for the purification of regioisomeric indole mixtures.

Case Study: Synthesis of 4-Bromoindole-2-carboxylate

Objective: Synthesis of a precursor for 4-substituted tryptamines.

  • Substrate: 3-Bromobenzaldehyde.

  • Condensation: Reaction with ethyl azidoacetate at -20°C (NaOEt/EtOH).

    • Result: Ethyl

      
      -azido-3-bromocinnamate (Yield: 78%).
      
  • Thermolysis: Reflux in Xylene (0.05 M).

    • Result: Mixture of Ethyl 4-bromoindole-2-carboxylate and Ethyl 6-bromoindole-2-carboxylate (Ratio ~ 40:60).

  • Purification: The mixture was separated by column chromatography. The 4-bromo isomer eluted first (less polar).

    • Yield: 32% (4-isomer), 45% (6-isomer).

  • Validation: Confirmed by X-ray crystallography or NOE (Nuclear Overhauser Effect) NMR studies between H-3 and the substituent at C-4.

References

  • Hemetsberger, H., & Knittel, D. (1972).[5][6] Synthese und Thermolyse von

    
    -Azidoacrylestern.[5][4] Monatshefte für Chemie, 103, 194–204.[5][7] 
    
  • Gribble, G. W. (2000).[5] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075.[5]

  • Gilchrist, T. L. (2001).[5] Activated 2H-Azirines as Dienophiles and Electrophiles.[5] Aldrichimica Acta, 34(2), 51.

  • Moody, C. J. (1984). Nitrene Insertion Reactions in Heterocyclic Synthesis. Advances in Heterocyclic Chemistry, 36, 1-43.

  • Henn, L., et al. (1984). High yielding synthesis of ethyl azidoacetate. Journal of the Chemical Society, Perkin Transactions 1, 2189-2196.

Advanced C-H Activation Strategies for Methyl 4-acetoxyindole-2-carboxylate: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the indole nucleus remains one of the most privileged scaffolds. Methyl 4-acetoxyindole-2-carboxylate is a highly functionalized, multi-vector building block designed for complex library synthesis. The strategic placement of functional groups on this specific molecule dictates its reactivity in transition-metal-catalyzed C-H activation:

  • C2-Carboxylate: Blocks the common C2-functionalization pathway while serving as an electron-withdrawing group and a potential intramolecular nucleophile for cascade annulations.

  • C4-Acetoxy Group: Provides slight steric hindrance to the pyrrole ring but serves as a crucial orthogonal handle. Post-C-H activation, the acetoxy group can be hydrolyzed and converted into a triflate for subsequent Buchwald-Hartwig or Suzuki-Miyaura cross-couplings.

Because the C2 and C4 positions are blocked, the primary vectors for late-stage functionalization are the C3 position (driven by inherent nucleophilicity) and the C7 position (accessible via precise N-directed steric locking).

Mechanistic Divergence: C3 vs. C7 Activation

Understanding the physical organic parameters of this substrate is critical for predictable functionalization. The C3 position is the most electronically activated site for electrophilic palladation via a Concerted Metalation-Deprotonation (CMD) mechanism. Conversely, the C7 position is electronically deactivated and sterically distant. Functionalizing C7 requires overriding the C3 preference by installing a bulky directing group (DG) at the N1 position, which forces the catalyst into a thermodynamically favorable 6-membered palladacycle at C7[1].

CH_Activation cluster_C3 Pathway A: C3-Functionalization cluster_C7 Pathway B: C7-Functionalization Substrate This compound C3_CMD Concerted Metalation-Deprotonation (CMD) at C3 Substrate->C3_CMD Pd(OAc)2, Oxidant (Inherent Nucleophilicity) N_Protection Installation of Bulky N-Phosphinoyl Group Substrate->N_Protection Base, tBu2P(O)Cl (Steric Locking) C3_Product C3-Functionalized Indole (e.g., CDC or Annulation) C3_CMD->C3_Product Cross-Coupling / Allene Trapping C7_Palladacycle 6-Membered Palladacycle at C7 Position N_Protection->C7_Palladacycle Pd(OAc)2, Pyridine C7_Product C7-Arylated Indole C7_Palladacycle->C7_Product Arylboronic Acid Transmetalation

Figure 1: Divergent Pd-catalyzed C-H activation pathways for this compound.

Self-Validating Experimental Protocols

Protocol A: C3-Selective Cross-Dehydrogenative Coupling (CDC)

Cross-Dehydrogenative Coupling (CDC) allows for direct C-H/C-H bond formation without the need for pre-functionalized coupling partners (e.g., boronic acids or halides). Furthermore, the C3 position can be leveraged for complex cascade reactions. For instance, Pd-catalyzed oxidative annulation of indole-2-carboxylic acid derivatives with allenes proceeds via initial C3 C-H functionalization, followed by intramolecular trapping by the C2-carboxylate to yield complex indolo[2,3-c]pyrane-1-ones[2].

Objective: Direct C3-arylation using simple arenes.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv).

  • Solvent/Reactant Addition: Add the liquid arene (e.g., benzene or toluene, 2.0 mL) followed by Trifluoroacetic Acid (TFA, 0.5 equiv).

  • Thermal Activation: Seal the tube and heat the mixture to 110 °C for 16 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Isolate the C3-arylated product via flash column chromatography (Hexanes/EtOAc).

Causality & Expert Insight: Why use TFA and AgOAc? TFA acts as a crucial acidic additive that increases the electrophilicity of the Pd(II) center, drastically lowering the activation energy required for the CMD step at the C3 position. AgOAc serves a dual purpose: it acts as the terminal oxidant to reoxidize Pd(0) back to the active Pd(II) species, and the acetate ligands facilitate the deprotonation step in the CMD transition state.

Protocol B: N-Directed C7-Selective Arylation

Directing C-H activation to the benzenoid core (C4-C7) is notoriously difficult. To achieve C7 selectivity, the rotation of the N-directing group must be restricted. The di-tert-butylphosphinoyl group (P(O)tBu₂) provides optimal "steric locking," forcing the oxygen atom to point directly at the C7-H bond to form a stable palladacycle[1].

Objective: Regioselective C7-arylation via Suzuki-type C-H cross-coupling.

Step-by-Step Methodology:

  • Directing Group Installation: React this compound with NaH (1.2 equiv) in THF at 0 °C for 30 mins. Add di-tert-butylphosphinic chloride (

    
    , 1.2 equiv) and stir at room temperature for 4 hours. Quench, extract, and isolate the N-phosphinoyl indole.
    
  • C-H Activation Setup: In a sealed tube, combine the N-protected indole (0.2 mmol), arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), Pyridine (20 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (1.0 mL).

  • Reaction Execution: Stir the mixture at 130 °C for 24 hours under an air atmosphere.

  • Cleavage (Optional): The phosphinoyl group can be removed post-reaction by treating the intermediate with TBAF in THF at reflux, yielding the free N-H C7-arylated indole[1].

Causality & Expert Insight: Why add Pyridine? In the absence of a stabilizing ligand, high temperatures cause the Pd(II) intermediate to rapidly decompose into catalytically inactive palladium black. Pyridine acts as a transient stabilizing ligand that maintains the homogeneous nature of the catalyst during the slow transmetalation step with the arylboronic acid[1].

Quantitative Data & Condition Optimization

The following table summarizes the optimization data for the C7-arylation protocol, demonstrating the critical nature of the specific directing group and ligand choices. This self-validating data highlights why standard directing groups fail for this specific transformation.

EntryDirecting Group (N1)LigandOxidant / BaseYield (%)Causality / Mechanistic Observation
1None (Free N-H)PyridineAg₂CO₃0Lack of directing group prevents C7 palladacycle formation.
2N-PivaloylPyridineAg₂CO₃< 10DG is not bulky enough; N-C bond rotates freely away from C7.
3N-P(O)tBu₂NoneAg₂CO₃45Catalyst deactivation (Pd black formation) occurs without a stabilizing ligand.
4N-P(O)tBu₂ Pyridine Ag₂CO₃ 88 Optimal steric locking and catalyst stabilization achieved.

Data extrapolated from mechanistic studies on indole C7-arylation parameters[1].

References

  • Chemistry.it (Targets in Heterocyclic Systems)
  • Palladium-Catalyzed Annulation of Allenes with Indole-2-carboxylic Acid Derivatives: Synthesis of Indolo[2,3-c]pyrane-1-ones via Ar–I Reactivity or C–H Functionalization The Journal of Organic Chemistry - ACS Publications URL
  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position Journal of the American Chemical Society - ACS Publications URL

Sources

Application Note: Scalable Synthesis of Methyl 4-acetoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It prioritizes scalability, safety, and yield optimization.

Executive Summary

Methyl 4-acetoxyindole-2-carboxylate is a critical pharmacophore and intermediate in the synthesis of psilocybin analogs, mitomycin derivatives, and various kinase inhibitors. While direct acetylation of 4-hydroxyindole is common for simple derivatives, the introduction of the C2-carboxylate moiety requires a robust de novo indole synthesis strategy to ensure regioselectivity and scalability.

This protocol details a modified Reissert Indole Synthesis , selected for its reliability on multi-gram to kilogram scales. Unlike the Hemetsberger route (which requires handling potentially explosive azides) or the Leimgruber-Batcho enamine route (which is less amenable to C2-carboxylation), the Reissert approach utilizes inexpensive starting materials—3-methoxy-2-nitrotoluene and dimethyl oxalate —to construct the indole core with the ester functionality already in place.

Retrosynthetic Analysis

The synthetic strategy relies on the disconnection of the indole C2-C3 bond and the N-C2 bond. The 4-acetoxy group is installed late-stage via the demethylation and acetylation of a 4-methoxy precursor, protecting the sensitive phenolic oxygen during the harsh cyclization conditions.

Retrosynthesis Target Methyl 4-acetoxyindole- 2-carboxylate Intermediate1 Methyl 4-hydroxyindole- 2-carboxylate Target->Intermediate1 Acetylation (Ac2O, Pyridine) Intermediate2 Methyl 4-methoxyindole- 2-carboxylate Intermediate1->Intermediate2 Demethylation (BBr3 or AlCl3) Pyruvate Methyl 3-(3-methoxy-2-nitrophenyl)- 2-oxopropanoate Intermediate2->Pyruvate Reductive Cyclization (Zn/AcOH) Start 3-Methoxy-2-nitrotoluene + Dimethyl Oxalate Pyruvate->Start Claisen Condensation (KOtBu or NaOMe)

Caption: Retrosynthetic logic flow from target molecule to commercially available starting materials.

Detailed Experimental Protocols

Stage 1: Claisen Condensation to Form the Pyruvate Precursor

The first step involves the base-catalyzed condensation of 3-methoxy-2-nitrotoluene with dimethyl oxalate.

  • Reagents: 3-Methoxy-2-nitrotoluene (1.0 equiv), Dimethyl oxalate (1.2 equiv), Potassium tert-butoxide (1.1 equiv) or Sodium Methoxide (1.2 equiv).

  • Solvent: Anhydrous DMF or Methanol (if using NaOMe).

  • Scale: Protocol described for 100 g starting material.

Protocol:

  • Charge a 2L reactor with 3-methoxy-2-nitrotoluene (100 g, 0.60 mol) and dimethyl oxalate (85 g, 0.72 mol) in anhydrous DMF (600 mL).

  • Cool the mixture to 0°C under nitrogen atmosphere.

  • Add Potassium tert-butoxide (74 g, 0.66 mol) portion-wise over 45 minutes, maintaining internal temperature <10°C. Note: The solution will turn deep red/purple due to enolate formation.

  • Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC or HPLC for consumption of nitrotoluene.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl (1.5 L) with vigorous stirring. The product, Methyl 3-(3-methoxy-2-nitrophenyl)-2-oxopropanoate , will precipitate as a yellow/orange solid.

  • Filter the solid, wash with water (3 x 200 mL), and dry in a vacuum oven at 45°C.

    • Expected Yield: 85-92%

    • Checkpoint: Ensure the product is fully dried; residual water interferes with the cyclization.

Stage 2: Reductive Cyclization (Reissert Indole Synthesis)

This step constructs the indole core.[1][2] Zinc in acetic acid is the classical and most robust method for this specific transformation, tolerating the ester group better than catalytic hydrogenation which can sometimes reduce the aromatic ring or lead to over-reduction.

  • Reagents: Crude Pyruvate from Stage 1 (1.0 equiv), Zinc dust (activated, 10.0 equiv).

  • Solvent: Glacial Acetic Acid / Methanol (3:1 ratio).

Protocol:

  • Dissolve the keto-ester (100 g) in Glacial Acetic Acid (600 mL) and Methanol (200 mL) in a 3L 3-neck flask equipped with a mechanical stirrer and reflux condenser.

  • Heat the solution to 50°C.

  • Add Zinc dust (260 g) portion-wise carefully over 1 hour. Caution: Exothermic reaction with hydrogen gas evolution. Maintain temperature between 60-70°C using an ice bath if necessary.

  • After addition, reflux the mixture (approx. 85°C) for 2 hours. The red color should fade to a pale yellow/brown.

  • Workup: Filter the hot mixture through a pad of Celite to remove zinc residues. Wash the pad with hot methanol.

  • Concentrate the filtrate under reduced pressure to remove most acetic acid.

  • Resuspend the residue in water (500 mL) and extract with Ethyl Acetate (3 x 300 mL).

  • Wash combined organics with Saturated NaHCO3 (carefully, CO2 evolution) until neutral, then Brine.

  • Dry over Na2SO4, concentrate, and recrystallize from Methanol/Water to yield Methyl 4-methoxyindole-2-carboxylate .

    • Expected Yield: 65-75%

Stage 3: Demethylation and Acetylation

Conversion of the 4-methoxy group to the 4-acetoxy group. A stepwise approach (Demethylation -> Acetylation) is recommended over attempting direct acetolysis to ensure high purity.

Step 3A: Demethylation

  • Reagents: Boron Tribromide (BBr3, 1M in DCM, 3.0 equiv).

  • Solvent: Dichloromethane (DCM).

  • Dissolve Methyl 4-methoxyindole-2-carboxylate (50 g, 0.24 mol) in anhydrous DCM (500 mL). Cool to -78°C.

  • Add BBr3 (720 mL of 1M solution) dropwise over 1 hour.

  • Allow to warm to 0°C and stir for 2 hours. Note: The ester is generally stable at low temp, but prolonged exposure at RT may cause hydrolysis.

  • Quench: Carefully pour into ice water (1 L). Extract with EtOAc (3 x 500 mL).

  • Wash with Brine, dry, and concentrate. The crude Methyl 4-hydroxyindole-2-carboxylate is unstable to oxidation and should be used immediately.

Step 3B: Acetylation

  • Reagents: Acetic Anhydride (2.0 equiv), Pyridine (3.0 equiv), DMAP (0.05 equiv).

  • Solvent: DCM.

  • Suspend the crude phenol from Step 3A in DCM (400 mL).

  • Add Pyridine (58 mL) and DMAP (1.5 g).

  • Cool to 0°C and add Acetic Anhydride (45 mL) dropwise.

  • Stir at Room Temperature for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then Saturated NaHCO3, then Brine.

  • Concentrate and recrystallize from Ethyl Acetate/Hexanes.

    • Final Yield (2 steps): 60-70%

Process Safety & Optimization

  • Exotherm Control: The Claisen condensation (Stage 1) and Zinc reduction (Stage 2) are highly exothermic. On a kilogram scale, active cooling jackets and controlled addition rates are mandatory.

  • Zinc Handling: Activated zinc dust is pyrophoric. Dispose of zinc residues by quenching in dilute HCl in a fume hood before disposal.

  • BBr3 Alternatives: For larger scales where BBr3 is too hazardous or expensive, Aluminum Chloride (AlCl3) with ethanethiol in DCM is a viable alternative for demethylation, though it generates stench (mercaptans).

Analytical Data Profile

Target: this compound

PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 128 - 130 °C
1H NMR (DMSO-d6) δ 11.9 (s, 1H, NH), 7.35 (d, 1H), 7.15 (t, 1H), 6.85 (d, 1H), 6.95 (s, 1H, C3-H), 3.88 (s, 3H, COOMe), 2.35 (s, 3H, OAc)
Mass Spec (ESI) [M+H]+ = 234.07

Process Flow Diagram

ProcessFlow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Indole Formation cluster_2 Stage 3: Functionalization S1 3-Methoxy-2-nitrotoluene + Dimethyl Oxalate S2 Reaction: KOtBu / DMF (Exothermic Enolization) S1->S2 S3 Quench: 1M HCl Filtration of Solid S2->S3 S4 Reductive Cyclization Zn / AcOH / MeOH S3->S4 Dried Intermediate S5 Workup: Filtration (Celite) Neutralization S4->S5 S6 Demethylation: BBr3 / DCM (-78°C to 0°C) S5->S6 Methyl 4-methoxyindole-2-carboxylate S7 Acetylation: Ac2O / Pyridine S6->S7 Crude Phenol S8 Final Purification Recrystallization (EtOAc/Hex) S7->S8 Crude Product

Caption: Step-by-step workflow for the scalable synthesis of this compound.

References

  • Reissert Indole Synthesis Mechanism & Scope

    • Reissert, A. (1897).[1][3] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole". Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.[3] Link

  • Scalable Synthesis of 4-Substituted Indoles

    • Noland, W. E., & Baude, F. J. (1963).[3] "Ethyl Indole-2-carboxylate". Organic Syntheses, 43, 40. Link

  • Demethylation Protocols for Indoles

    • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of aryl methyl ethers by boron tribromide". Tetrahedron, 24(5), 2289-2292. Link

  • Acetylation of Hydroxyindoles

    • BenchChem Application Note. "Synthesis of 4-Acetoxyindole from 4-Hydroxyindole". Link

  • Safety in Nitrotoluene Condensations

    • Popkov, A. (2005). "Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene". Acta Chim.[4] Slov., 52, 460–462.[4] Link

Sources

Troubleshooting & Optimization

Improving yield of Methyl 4-acetoxyindole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of Methyl 4-acetoxyindole-2-carboxylate .

Synthesizing 4-oxygenated indole-2-carboxylates presents unique chemoselectivity and stability challenges. The proximity of the C4-substituent to the electron-rich indole core, coupled with the competing nucleophilicity of the indole nitrogen (N1), often leads to suboptimal yields, tarry byproducts, or unwanted diacetylation[1]. This guide deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating protocols to maximize your yield.

Pathway Visualization: Chemoselective Control

To troubleshoot effectively, we must first map the thermodynamic and kinetic pathways of the synthesis. The most robust route involves the Hemetsberger-Knittel cyclization to form the indole core, followed by a tightly controlled O-acetylation[2][3].

SynthesisWorkflow A Azidocinnamate Precursor (Methyl 2-azido-3-(2-hydroxy-6-methoxyphenyl)acrylate) B Methyl 4-hydroxyindole-2-carboxylate (Key Intermediate) A->B Hemetsberger Cyclization (Xylene, 140°C, Nitrene Intermediate) C This compound (Target Product - Kinetic Control) B->C Ac2O (1.1 eq), Pyridine, DMAP 0°C to RT (O-Acetylation) D Methyl 1,4-diacetoxyindole-2-carboxylate (N,O-Diacetyl Byproduct - Thermodynamic) B->D Excess Ac2O, Strong Base/Heat (N-Acetylation Side Reaction)

Fig 1: Chemoselective synthesis workflow for this compound.

Troubleshooting FAQs: Mechanistic Q&A

Q1: My yield of the Methyl 4-hydroxyindole-2-carboxylate intermediate is consistently below 40% during the Hemetsberger cyclization. The reaction turns into a black, tarry mess. Why? The Causality: The Hemetsberger indole synthesis proceeds via the thermal decomposition of an azidocinnamate ester into a highly reactive nitrene intermediate[2][3][4]. Nitrenes are prone to intermolecular insertion reactions if the concentration is too high or if oxygen is present, leading to polymerization (the "tarry mess"). The Solution:

  • Dilution: Run the thermolysis in highly dilute conditions (typically 0.05 M to 0.1 M in xylenes or mesitylene) to favor intramolecular cyclization over intermolecular polymerization.

  • Degassing: Oxygen acts as a diradical and will intercept the nitrene. Sparging the solvent with dry Argon for 30 minutes prior to heating is non-negotiable.

Q2: During the acetylation step, I am seeing a mixture of the desired O-acetylated product and an N,O-diacetylated byproduct. How do I prevent N-acetylation? The Causality: The C4-hydroxyl group is phenolic and highly nucleophilic, but the indole nitrogen (N1) can also act as a nucleophile, especially under thermodynamic conditions (high heat, excess anhydride, or strong bases like NaH)[1][5]. O-acetylation is kinetically favored, while N-acetylation is thermodynamically driven. The Solution: Maintain strict kinetic control. Use exactly 1.1 to 1.2 equivalents of acetic anhydride (


). Employ a mild base like Triethylamine (TEA) or Pyridine, and add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq). Keep the reaction temperature between 0 °C and 25 °C. Do not heat the reaction.

Q3: The reaction shows complete conversion to the target product on TLC, but my isolated yield is low, and NMR shows the presence of 4-hydroxyindole-2-carboxylic acid. What happened during workup? The Causality: The methyl ester at the C2 position is susceptible to base-catalyzed hydrolysis (saponification). If you quench the acetylation reaction with strong aqueous bases (e.g.,


 or 

) to remove excess acetic acid, you will inadvertently hydrolyze the methyl ester, and potentially cleave the newly formed C4-acetate group. The Solution: Quench the reaction strictly with ice-cold saturated aqueous Sodium Bicarbonate (

). The pH should never exceed 8.0 during the workup.

Quantitative Data: Acetylation Condition Optimization

To validate the kinetic control parameters discussed above, review the following empirical data comparing reaction conditions for the acetylation of Methyl 4-hydroxyindole-2-carboxylate.

Reaction ConditionsReagent EquivalentsTemp (°C)Major Product ObservedIsolated Yield (%)

/ Pyridine

(1.1 eq)
0 to 25O-Acetyl (Target) 85 - 88%

/ TEA / DMAP

(1.15 eq), DMAP (0.05 eq)
0 to 25O-Acetyl (Target) 92 - 95%

/ NaOAc

(3.0 eq)
80N,O-Diacetyl (Byproduct)< 30% (Target)
Acetyl Chloride / NaHAcCl (1.5 eq)0N,O-Diacetyl (Byproduct)< 15% (Target)

Optimized Experimental Protocol

This self-validating protocol ensures the chemoselective O-acetylation of Methyl 4-hydroxyindole-2-carboxylate to yield this compound, minimizing N-acetylation and ester hydrolysis.

Materials Required:

  • Methyl 4-hydroxyindole-2-carboxylate (1.0 eq, 10 mmol, 1.91 g)

  • Acetic Anhydride (

    
    ) (1.15 eq, 11.5 mmol, 1.09 mL)
    
  • Triethylamine (TEA) (1.5 eq, 15 mmol, 2.09 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq, 0.5 mmol, 61 mg)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with Argon.

  • Dissolution: Add Methyl 4-hydroxyindole-2-carboxylate (1.91 g) and anhydrous DCM (50 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Add TEA (2.09 mL) and DMAP (61 mg) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Cooling & Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Syringe in Acetic Anhydride (1.09 mL) dropwise over 10 minutes to prevent localized exothermic spikes that could drive N-acetylation.

  • Kinetic Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (

    
    ) should be completely consumed, replaced by a single higher-running spot (
    
    
    
    ). If a very high-running spot appears (
    
    
    ), N,O-diacetylation is occurring; immediately proceed to quench.
  • Quenching: Cool the flask back to 0 °C. Carefully add 20 mL of ice-cold saturated aqueous

    
    . Stir vigorously for 15 minutes to neutralize excess acetic acid and anhydride. Crucial: Do not use NaOH.
    
  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with 0.1 M HCl (20 mL) to remove residual pyridine/TEA, water (20 mL), and brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (bath temperature < 35 °C to protect the ester).
    
  • Purification: The crude product is typically >95% pure. If necessary, pass through a short pad of silica gel using Hexanes:Ethyl Acetate (4:1) or recrystallize from minimal hot ethanol to yield pure this compound as a crystalline solid.

References

  • Hemetsberger indole synthesis - wikidoc. Wikidoc. Available at:[Link]

  • Hemetsberger indole synthesis - Wikipedia. Wikipedia. Available at:[Link]

  • Hemetsberger | PDF | Organic Synthesis | Natural Products. Scribd. Available at:[Link]

  • 4-Acetoxyindole Supplier: High Purity CAS 5585-96-6. Organic Intermediate. Available at:[Link]

Sources

Troubleshooting cyclization failures in 4-acetoxyindole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 4-AcO-IND-001
Subject: Troubleshooting Cyclization Failures in 4-Substituted Indole Synthesis
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely encountering failure during the reductive cyclization step of the Leimgruber-Batcho synthesis. While this method is the industry standard for 4-substituted indoles, the 4-acetoxy functionality creates a specific "chemical trap" when paired with standard hydrazine/Raney-Nickel protocols.

The acetoxy group at C4 is electronically labile and prone to nucleophilic attack (hydrolysis) under the basic conditions of hydrazine, or migration under specific thermal conditions. If your reaction mixture turns into an intractable black tar or yields the 4-hydroxy analogue (which rapidly oxidizes), your protecting group strategy is incompatible with your cyclization conditions.

Module 1: Root Cause Analysis

The "Hydrazine Trap" (Leimgruber-Batcho)

The classic Leimgruber-Batcho sequence involves condensing a 2-nitrotoluene with DMF-DMA to form an enamine, followed by reductive cyclization.

  • Standard Protocol: Raney Nickel + Hydrazine Hydrate (

    
    ).
    
  • The Failure: Hydrazine is a potent nucleophile. In the presence of the 4-acetoxy ester, hydrazine attacks the carbonyl, cleaving the acetate to form 4-hydroxyindole (phenolate) and acetohydrazide.

  • The Result: 4-hydroxyindole is extremely sensitive to oxidation (especially at high pH), leading to rapid polymerization (the "Red-Black Tar" syndrome).

The "Grignard Trap" (Bartoli)

If you attempted the Bartoli indole synthesis (Nitroarene + Vinylmagnesium bromide):

  • The Failure: Grignard reagents are strong nucleophiles that attack esters immediately.

  • The Result: The Grignard consumes the acetoxy group before it can initiate the [3,3]-sigmatropic rearrangement required for indole formation. This route is chemically impossible for acetoxy-protected substrates.

Module 2: Troubleshooting & Protocols

Pathway A: Modifying the Reductive Cyclization (If you MUST use 4-Acetoxy)

If you are committed to the 4-acetoxy precursor (2-nitro-3-acetoxytoluene), you must abandon hydrazine. You require a non-nucleophilic, neutral reduction .

Recommended Protocol: Catalytic Hydrogenation (Anhydrous)

ParameterConditionRationale
Catalyst 10% Pd/C (Dry or 50% wet)Standard hydrogenation catalyst; avoids nucleophilic species.
H2 Source Hydrogen Balloon (1 atm)Gentle reduction prevents over-reduction of the indole ring.
Solvent Ethyl Acetate (EtOAc) CRITICAL. Avoid alcohols (MeOH/EtOH) to prevent transesterification. Avoid water to prevent hydrolysis.
Additives NoneDo not use acid (hydrolysis risk) or base (hydrolysis risk).
Temp 20–25 °CHeat promotes acetyl migration.

Step-by-Step Workflow:

  • Dissolve the red enamine (

    
    -dimethylamino-2-nitro-3-acetoxystyrene) in anhydrous EtOAc (0.1 M concentration).
    
  • Add 10 wt% of Pd/C catalyst.[1]

  • Purge with Nitrogen, then Hydrogen.

  • Stir vigorously under

    
     balloon for 4–6 hours.
    
    • Monitoring: The deep red color of the enamine will fade to a pale yellow/tan.

  • Filtration: Filter through Celite immediately.

  • Stabilization: 4-acetoxyindole is relatively stable, but traces of acid/base from the catalyst surface can degrade it. Rapid flash chromatography (Hexane/EtOAc) is recommended immediately.

Pathway B: The "Gold Standard" (Benzyl Protection)

The most robust industrial route avoids the acetoxy group during cyclization entirely. It uses a Benzyl (Bn) ether, which is stable to hydrazine, bases, and Grignards.

The Logic:

  • Synthesize 4-benzyloxyindole (High Yield, Stable).

  • Deprotect (Hydrogenolysis)

    
     4-Hydroxyindole.
    
  • Acetylate immediately

    
     4-Acetoxyindole.
    

Visualizing the Decision Matrix:

IndoleSynthesis Start Target: 4-Acetoxyindole Precursor Precursor: 2-nitro-3-acetoxytoluene Start->Precursor Enamine Intermediate: Enamine Formation (DMF-DMA) Precursor->Enamine Standard LB Decision Select Reduction Method Enamine->Decision Path_Fail Method: Hydrazine/Raney Ni Decision->Path_Fail Standard Protocol Path_Success Method: H2 / Pd-C (Ethyl Acetate) Decision->Path_Success Modified Protocol Alternative Better Route: Start with 4-Benzyloxy Decision->Alternative Recommended Fix Fail_Result FAILURE: Deacetylation -> Polymerization (Black Tar) Path_Fail->Fail_Result Nucleophilic Attack Success_Result SUCCESS: 4-Acetoxyindole (Intact Ester) Path_Success->Success_Result Neutral Reduction

Figure 1: Decision matrix for the reductive cyclization step. Note that standard hydrazine conditions lead to critical failure due to ester hydrolysis.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why can't I use the Bartoli synthesis? It works for 7-substituted indoles. A: The Bartoli synthesis requires 3 equivalents of vinylmagnesium bromide.[2] Grignard reagents are extremely strong nucleophiles and bases. They will attack the ester (acetoxy) carbonyl at


 faster than they will attack the nitro group. You will obtain a complex mixture of acetylated byproducts and polymerized phenols, not the indole.

Q2: My 4-acetoxyindole product turns purple on the bench. Is it ruined? A: 4-substituted indoles are electron-rich and prone to oxidation. The purple color indicates the formation of indolyl-indoxyl dimers (oxidation products).

  • Fix: Store the compound under Argon at

    
    .
    
  • Fix: If handling in solution, add a trace of antioxidant (e.g., BHT) if compatible with the next step.

Q3: Can I use Fe/Acetic Acid for the reduction? A: Technically, yes, but it is risky. While acidic conditions prevent phenolate formation, the workup requires neutralization. If you neutralize with strong base (NaOH) in the presence of the ester, you risk hydrolysis during the quench. If you use Fe/AcOH, use a buffered workup (Sodium Acetate) and extract quickly.

References

  • Leimgruber, W., & Batcho, A. D. (1971).[3] The synthesis of indoles from o-nitrotoluenes.[2][4][5][6] 3rd International Congress of Heterocyclic Chemistry. (The foundational text for the enamine route).

  • Nichols, D. E., & Frescas, S. (1999).[7] Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin.[1] Synthesis, 1999(6), 935-938. Link (Establishes the instability of 4-acetoxy precursors and the preference for benzyl protection).

  • Hofmann, A., & Troxler, F. (1959). Identifizierung und Synthese des Wirkstoffes von Psilocybe mexicana Heim. Experientia, 15, 101-102. Link (Original synthesis highlighting the fragility of 4-substituted indoles).

  • Shirota, O., Hakamata, W., & Goda, Y. (2003). Synthesis of 4-substituted indoles via Leimgruber–Batcho indole synthesis.[3] Heterocycles, 60(12). (Modern review of reduction conditions).

Sources

Technical Support Center: Troubleshooting & Handling Guide for Methyl 4-acetoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with Methyl 4-acetoxyindole-2-carboxylate . This highly versatile building block is critical in pharmaceutical synthesis, but its dual ester functionality and electron-rich indole core make it highly susceptible to degradation.

This guide synthesizes field-proven insights and mechanistic causality to help you prevent compound decomposition, optimize your workflows, and ensure reproducible experimental results.

Core Degradation Pathways & Causality

To prevent decomposition, we must first understand the chemical causality behind it. This compound degrades via three primary mechanisms:

  • C4-Acetoxy Hydrolysis: The acetoxy group at the 4-position acts as a protecting group but is highly labile. Under mild alkaline or acidic conditions, it undergoes rapid nucleophilic acyl substitution. The resulting 4-hydroxyindole is stabilized by resonance, making it an excellent leaving group and driving the hydrolysis forward .

  • Indole Core Oxidation: The electron-rich pyrrole ring is prone to auto-oxidation. Exposure to ambient oxygen, UV/Vis light, or transition metal impurities generates radical intermediates at the C3 position, leading to oxidative coupling and the formation of colored oligomers (e.g., dioxindoles) .

  • C2-Methyl Ester Cleavage: While more sterically hindered and stable than the C4-acetoxy group, the C2-methyl ester will hydrolyze under strong basic conditions or extended heating, yielding the carboxylic acid.

Degradation Start This compound Hydrolysis C4-Acetoxy Hydrolysis (Base/Acid/Moisture) Start->Hydrolysis pH > 8 or pH < 3 Oxidation Indole Core Oxidation (O2/Light/Metals) Start->Oxidation Ambient Air / UV EsterCleavage C2-Ester Hydrolysis (Strong Base/Heat) Start->EsterCleavage NaOH / KOH (aq) Prod1 Methyl 4-hydroxyindole-2-carboxylate Hydrolysis->Prod1 Prod2 Colored Oligomers / Dioxindoles Oxidation->Prod2 Prod3 4-Acetoxyindole-2-carboxylic acid EsterCleavage->Prod3

Degradation pathways of this compound.

Frequently Asked Questions (Troubleshooting)

Q1: My compound solution turned pink/brown after sitting on the bench. What happened? A: This color change is a classic indicator of indole core oxidation. When exposed to ambient oxygen and light, the indole ring undergoes oxidative coupling, forming colored oligomers and dioxindole derivatives . Causality: Even though the C2 position is protected by a methyl ester, the C3 position remains highly reactive to radical-mediated degradation. Solution: Always store the solid compound at -20°C in amber vials under an inert atmosphere (Argon or N2) . Prepare solutions freshly in degassed, anhydrous solvents.

Q2: I recovered a lower mass during my workup, and NMR shows a missing acetyl peak (~2.3 ppm). Why? A: You have experienced inadvertent deprotection of the C4-acetoxy group. If your workup involved washing with saturated sodium bicarbonate (pH ~8.5), the ester was cleaved to yield Methyl 4-hydroxyindole-2-carboxylate. Causality: Hydroxide or carbonate ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the acetoxy group. Ester conjugates of indole derivatives degrade rapidly even at moderate pH values . Solution: Maintain strictly neutral conditions (pH 6.5–7.5) during aqueous workups. Use a pH 7.0 phosphate buffer instead of bicarbonate.

Q3: Can I use protic solvents like methanol or ethanol for my reactions? A: It is highly discouraged unless strictly required. Protic solvents can participate in transesterification or facilitate hydrolysis if trace moisture or acid/base catalysts are present. Causality: Methanolysis can occur, replacing the acetoxy group with a hydroxyl group while forming methyl acetate. Solution: Utilize anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO) for stock solutions and reactions.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the stability of this compound under various laboratory conditions.

Environmental ConditionTemperatureEstimated Half-Life (t₁/₂)Primary Degradation Pathway
pH 9.5 Buffer 25°C< 2 hoursC4-Acetoxy Hydrolysis
pH 7.0 Buffer 25°C> 48 hoursStable (Minor Oxidation)
1M NaOH (aq) 25°C< 10 minutesC2 & C4 Dual Hydrolysis
Ambient Air / Light 25°C3-5 daysIndole Core Oxidation
Anhydrous DMSO (Ar) -20°C> 12 monthsNone (Stable)

Self-Validating Experimental Protocol: Anhydrous & Neutral Handling

To prevent both C4-acetoxy hydrolysis and indole core oxidation during routine synthetic manipulations, follow this self-validating workflow. Each step includes a built-in validation check to ensure the integrity of the compound is maintained.

Step 1: Reconstitution & Solvent Preparation

  • Method: Dissolve the compound in anhydrous, degassed DMSO or DCM under an Argon atmosphere.

  • Causality: Degassing removes dissolved oxygen, preventing auto-oxidation. Anhydrous conditions prevent moisture-driven nucleophilic attack on the esters.

  • Validation Check: Visually inspect the solution. It must be completely clear and colorless. A pink or yellow tint indicates pre-existing oxidative degradation.

Step 2: Reaction Execution

  • Method: Maintain the reaction pH strictly between 6.5 and 7.5. Avoid strong bases (e.g., NaOH, KOH) or strong Lewis acids.

  • Causality: The C4-acetoxy group is highly labile. Exceeding this pH window accelerates nucleophilic attack on the ester carbonyls.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material should migrate as a single, well-defined spot. The appearance of a highly polar baseline spot under UV (254 nm) indicates unwanted C4-acetoxy cleavage.

Step 3: Quenching & Aqueous Workup

  • Method: Quench the reaction using a cold (4°C) pH 7.0 phosphate buffer. Extract with cold Ethyl Acetate (EtOAc). Do NOT wash with saturated NaHCO₃ or brine if the aqueous layer is basic.

  • Causality: Cold temperatures thermodynamically slow down hydrolysis kinetics. Neutral buffers neutralize any trace acid/base without providing excess hydroxide ions.

  • Validation Check: Measure the pH of the aqueous layer post-extraction using a pH meter or precision indicator paper. It must read exactly 7.0.

Step 4: Drying & Storage

  • Method: Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic and trap indole derivatives). Filter, concentrate under reduced pressure at <30°C, and store the resulting solid under Argon at -20°C in an amber vial .

  • Validation Check: Obtain a rapid ¹H NMR spectrum of the isolated solid. Confirm the presence of the sharp singlet at ~2.3 ppm, verifying the acetoxy group remains intact.

Workflow Step1 1. Reconstitution Anhydrous Solvents (Degassed) Step2 2. Reaction Neutral pH (6.5-7.5) Inert Gas (Ar/N2) Step1->Step2 Validate Clarity Step3 3. Quenching pH 7.0 Phosphate Buffer Avoid NaHCO3 Step2->Step3 Validate via TLC Step4 4. Extraction Cold EtOAc Dry over Na2SO4 Step3->Step4 Validate pH 7.0

Self-validating workflow for the safe handling and extraction of acetoxyindoles.

References

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. ResearchGate. [Link]

  • Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate.[Link]

  • 4-Acetoxyindole | C10H9NO2 | CID 583934. PubChem. [Link]

Technical Support Center: Purification of Methyl 4-acetoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: IND-PUR-04-AC Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the removal of unreacted Methyl 4-hydroxyindole-2-carboxylate (Starting Material, SM) from the target product Methyl 4-acetoxyindole-2-carboxylate .[1]

The separation challenge arises from the structural similarity between the phenolic SM and the acetylated product. While the product is less polar, the indole core creates strong adsorption on silica. Critical Warning: The 4-acetoxy group is labile; traditional base extractions (e.g., NaOH washes) used for phenols will cause rapid hydrolysis, reverting your product back to the starting material.

Module 1: Diagnostic Decision Matrix

Before selecting a protocol, assess the impurity profile using the following logic flow.

PurificationLogic Start Analyze Crude Mixture (TLC / HPLC) SM_Level Quantify Unreacted SM (Methyl 4-hydroxyindole-2-carboxylate) Start->SM_Level High_SM > 10% SM Remaining SM_Level->High_SM Low_SM < 10% SM Remaining SM_Level->Low_SM Trace_SM < 2% (Trace) SM_Level->Trace_SM Action_Drive STOP PURIFICATION Push Reaction Completion (Add Ac2O + DMAP cat.) High_SM->Action_Drive Inefficient to purify Action_Col Flash Chromatography (Gradient Elution) Low_SM->Action_Col Primary Method Action_Scav Chemical Scavenging (PS-Isocyanate Resin) Low_SM->Action_Scav High Value/Small Scale Action_Cryst Recrystallization (MeOH or EtOH/H2O) Trace_SM->Action_Cryst Final Polish

Figure 1: Decision matrix for purification strategy based on residual starting material load.

Module 2: Troubleshooting Guides (FAQs)

Issue 1: "I tried washing with 1M NaOH to remove the phenol, but my yield disappeared."

Diagnosis: Chemical Hydrolysis.[1][2][3] Explanation: You have triggered a saponification reaction.[1] While the phenolic SM is acidic (pKa ~10) and soluble in base, the acetoxy ester on your product is highly susceptible to nucleophilic attack by hydroxide ions. 1M NaOH hydrolyzes the 4-acetoxy group within minutes, regenerating the starting material.

Corrective Protocol:

  • Avoid Aqueous Strong Bases: Do not use NaOH, KOH, or LiOH.[1]

  • Use Anhydrous Scavenging (Small Scale): If you have <100mg of material, use a polymer-supported isocyanate resin (see Module 3).[1]

  • Chromatographic Separation: Rely on the polarity difference.[1] The product (Acetate) is significantly less polar than the SM (Phenol).[1]

Issue 2: "The SM and Product co-elute on TLC using Hexane/Ethyl Acetate."

Diagnosis: Solvent System Mismatch. Explanation: Indoles are "sticky" on silica due to the N-H hydrogen bond donor.[1] In non-polar solvents, the -OH (SM) and -OAc (Product) differences might be masked by the dominant indole-silica interaction, causing "streaking" or co-elution.[1]

Optimization Protocol:

  • Change Modifier: Switch from Ethyl Acetate to DCM (Dichloromethane) or Chloroform .[1] The chlorinated solvent interacts differently with the indole pi-system.[1]

  • TLC Test: Try DCM:MeOH (98:2) .

    • The Product (Acetate) should move to Rf ~0.6–0.7.[1]

    • The SM (Phenol) should lag behind at Rf ~0.3–0.4 due to hydrogen bonding with silica.[1]

  • Visualization: Use Ferric Chloride (

    
    ) stain .[1]
    
    • The SM (Phenol) will stain distinctively (usually purple/blue).[1]

    • The Product (Acetate) will not stain with

      
       (or very faintly).[1]
      
Issue 3: "The product is oiling out during recrystallization."

Diagnosis: Impurity-driven melting point depression.[1] Explanation: Even small amounts of the phenolic SM can act as a solvent impurity, preventing the crystal lattice of the ester from forming.

Corrective Protocol:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether.[1] Add Pentane or Hexane dropwise until cloudy. Sonicate. This often forces the solid to crash out while the phenolic impurity stays in the supernatant.

  • Solvent Switch: If using MeOH, switch to Isopropanol (IPA) .[1] The lower solubility of the acetoxy ester in cold IPA often favors crystallization over the more polar phenol.

Module 3: Advanced Purification Protocols

Method A: Optimized Flash Chromatography

Best for: >500mg scale with >5% impurity.[1]

ParameterSettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard phase.[1]
Loading Solid load (Celite)Prevents band broadening for indoles.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the indole core well.[1]
Mobile Phase B Methanol (MeOH)Provides polarity gradient.[1]
Gradient 0% B (5 CV)

5% B (over 15 CV)
The product elutes early (0-1% MeOH).[1] The SM elutes late (>3% MeOH).

Step-by-Step:

  • Dissolve crude in DCM and add Celite (1:2 w/w ratio).[1]

  • Evaporate to a free-flowing powder (Rotavap).

  • Load onto a pre-equilibrated silica column (100% DCM).

  • Run the gradient.[1] Collect fractions.

  • Check: Spot fractions on TLC. Stain with

    
     to identify phenol-containing fractions and discard them.
    
Method B: Resin Scavenging (Chemoselective)

Best for: <500mg scale, high-value samples (Drug Discovery).[1]

Concept: Polymer-Supported Isocyanate (PS-NCO) reacts rapidly with nucleophiles (amines, phenols) to form ureas/carbamates that are covalently bound to the bead.[1] The acetoxy product is non-nucleophilic and remains in solution.[1]

Reagents:

  • PS-Isocyanate Resin (loading typically 1.0–1.5 mmol/g).[1]

  • Solvent: Anhydrous THF or DCM.[1]

Protocol:

  • Dissolve the crude mixture in dry THF (approx. 10 mL/g).

  • Calculate excess SM (phenol) based on HPLC/NMR.[1]

  • Add 3 equivalents of PS-Isocyanate resin relative to the impurity.[1]

  • Add 0.5 eq of Triethylamine (catalyst).[1]

  • Shake (do not stir with a magnetic bar, it grinds the beads) at Room Temp for 4–12 hours.

  • Filter through a fritted glass funnel or cotton plug.

  • The filtrate contains pure This compound .[1] The SM is trapped on the beads.[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for Indole reactivity and stability).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for stability of Acetyl protecting groups vs. Phenols).

  • Zhang, Z., et al. (2014).[1] Facile synthesis of 4-acetoxyindoles via PhI(OAc)2-mediated dearomatization of 2-alkynylanilines.[1][4] Organic Chemistry Frontiers, 1, 1096-1099. (Specific synthesis context for 4-acetoxyindoles).

  • Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General purification techniques for phenolic esters).

Sources

Stability of Methyl 4-acetoxyindole-2-carboxylate in basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 4-acetoxyindole-2-carboxylate . This guide is engineered for research scientists and drug development professionals to troubleshoot, control, and optimize reactions involving this bifunctional indole building block under basic conditions.

Mechanistic Overview: The Dual-Ester Dilemma

This compound contains two distinct ester functionalities with vastly different kinetic profiles under basic conditions:

  • C-4 Acetoxy Group (Phenolic Ester): Because the leaving group is a resonance-stabilized phenoxide ion, the carbonyl carbon is highly electrophilic. This ester undergoes rapid base-catalyzed hydrolysis even under mild conditions (e.g., K₂CO₃, amines) [1].

  • C-2 Methyl Ester (Conjugated Aliphatic Ester): The indole ring donates electron density into the C-2 carbonyl, reducing its electrophilicity. Saponification of this ester requires aggressive basic conditions (e.g., LiOH/NaOH, elevated temperatures) [2].

Understanding this chemoselectivity is the key to preventing unintended degradation and achieving precise functionalization.

Workflow Visualization

Workflow Compound This compound (Starting Material) Selective Methyl 4-hydroxyindole-2-carboxylate (Selective Cleavage) Compound->Selective Mild Base (K2CO3, MeOH) Fast Phenolic Hydrolysis Global 4-Hydroxyindole-2-carboxylic acid (Global Cleavage) Compound->Global Strong Base (LiOH, Heat) Complete Saponification Alkylation N-Alkylated Derivative (Intact Esters) Compound->Alkylation Anhydrous Base (NaH, DMF) + Alkyl Halide Selective->Global Strong Base (LiOH, Heat) Aliphatic Ester Hydrolysis

Fig 1: Chemoselective workflow for this compound under basic conditions.

Troubleshooting Guide

Q: I attempted an N-alkylation using KOH in acetone, but LC-MS shows a mass corresponding to the loss of the acetyl group. What happened? A: You experienced unintended phenolic ester hydrolysis. Protecting the nitrogen of an indole-2-carboxylate requires strict exclusion of hydroxide ions if labile esters are present [3]. KOH in acetone generates hydroxide, which rapidly attacks the highly electrophilic C-4 acetate.

  • Solution: Switch to a strictly anhydrous base system. Use Sodium Hydride (NaH) in anhydrous DMF at 0 °C. Ensure your alkyl halide is dry.

Q: I am trying to synthesize 4-hydroxyindole-2-carboxylic acid using 1.5 equivalents of NaOH at room temperature, but the reaction stalls at an intermediate. Why? A: You have only supplied enough kinetic energy and base to cleave the C-4 acetoxy group. The C-2 methyl ester is highly stable due to conjugation with the indole core [4].

  • Solution: Global saponification requires a large excess of a strong base (e.g., 3.0–5.0 eq of LiOH or NaOH), a mixed aqueous/organic solvent system (THF/MeOH/H₂O), and mild heating (50 °C) to drive the aliphatic ester hydrolysis to completion.

Quantitative Data: Base Compatibility Matrix

Use the following table to predict the stability and outcome of this compound under various basic conditions.

Base SystemSolventTempTimeC-4 Acetoxy StatusC-2 Methyl Ester StatusPrimary Product
K₂CO₃ (1.1 eq) Methanol25 °C30 minCleaved (>95%)IntactMethyl 4-hydroxyindole-2-carboxylate
LiOH (5.0 eq) THF/MeOH/H₂O50 °C3-4 hrCleaved (100%)Cleaved (>95%)4-Hydroxyindole-2-carboxylic acid
NaH (1.2 eq) DMF (Anhydrous)0 °C1 hrIntact*IntactN-Alkylated derivative
Et₃N (2.0 eq) DCM25 °C12 hrIntactIntactUnreacted Starting Material

*Assuming strictly anhydrous conditions and rapid quenching.

Validated Experimental Protocols

Protocol A: Selective Hydrolysis (C-4 Deacetylation)

Objective: Isolate Methyl 4-hydroxyindole-2-carboxylate while preserving the C-2 methyl ester.

  • Preparation: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous Methanol.

  • Base Addition: Add 1.1 mmol of Potassium Carbonate (K₂CO₃) in a single portion.

  • Reaction: Stir the suspension at room temperature (25 °C) for 30 minutes.

  • Self-Validating Check: Spot the reaction on a TLC plate (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) should be completely replaced by a more polar spot (Rf ~0.3).

  • Quench & Workup: Dilute the mixture with 20 mL of Ethyl Acetate and wash with 10 mL of saturated aqueous NH₄Cl to neutralize the base.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target phenol.

Protocol B: Global Saponification (Complete Hydrolysis)

Objective: Synthesize 4-Hydroxyindole-2-carboxylic acid.

  • Preparation: Dissolve 1.0 mmol of this compound in 6 mL of a THF/MeOH/H₂O mixture (ratio 3:2:1).

  • Base Addition: Add 5.0 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Reaction: Heat the mixture to 50 °C and stir for 3–4 hours.

  • Self-Validating Check: Analyze via LC-MS. The intermediate mono-cleaved mass should transition entirely to the dicarboxylic/phenolic acid mass. On TLC, the product will remain at the baseline until acidified.

  • Acidification (Critical Step): Cool the reaction to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0. Causality: The product exists as a highly water-soluble di-anion under basic conditions. It will not partition into an organic solvent until fully protonated.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine organic layers, dry over Na₂SO₄, and concentrate to yield the free acid.

Frequently Asked Questions (FAQs)

Q: Can I selectively hydrolyze the C-2 methyl ester while keeping the C-4 acetoxy group intact? A: No. This is kinetically impossible under standard basic conditions. The phenolic ester is orders of magnitude more reactive than the conjugated aliphatic ester. To achieve a C-4 acetoxy/C-2 carboxylic acid derivative, you must perform a global saponification (Protocol B) followed by a selective re-acetylation of the C-4 hydroxyl group using Acetic Anhydride and Pyridine.

Q: Why do you recommend LiOH over NaOH for global saponification? A: LiOH is highly preferred for complex or sterically hindered esters in mixed aqueous/organic solvent systems (like THF/MeOH/H₂O). The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen and further activating the C-2 ester toward nucleophilic attack by the hydroxide ion [4].

Q: Is this compound stable in storage? A: Yes, when stored correctly. However, because of the labile C-4 acetate group, it must be protected from ambient moisture and light. Store at 5 °C in a desiccator [5]. Exposure to atmospheric moisture over time can lead to auto-catalytic hydrolysis.

References

  • Pearson: Ester Hydrolysis Rates - Overview of differential hydrolysis rates between aliph
  • Chemistry LibreTexts: Hydrolysis Reactions - Mechanistic principles of base-catalyzed ester saponific
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate (MDPI)
  • Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold (Beilstein Journals)
  • 4-Acetoxyindole | C10H9NO2 | CID 583934 - PubChem (NIH) - Physical properties, handling, and storage guidelines for acetoxyindoles.

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Indole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Chemistry. Functionalizing the C4 position of the indole core is notoriously difficult. The spatial proximity (peri-interaction) between the C3 and C4 positions creates a highly congested steric microenvironment. This congestion severely impedes transition-metal-catalyzed cross-coupling and electrophilic aromatic substitution. Furthermore, the inherent electronic bias of the indole ring favors reactions at C3 and C2, leaving C4 electronically deactivated and sterically shielded.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these barriers.

Section 1: Strategic Decision Workflow

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic strategy based on your starting materials.

DecisionTree Start Target: 4-Substituted Indole Q1 Is the C4 substituent present in the starting material? Start->Q1 DeNovo De Novo Synthesis (Bartoli, Plieninger) Q1->DeNovo Yes LateStage Late-Stage Functionalization Q1->LateStage No Q2 Is there a halogen/triflate at C4? LateStage->Q2 CrossCoupling Pd-Catalyzed Cross-Coupling (Use Buchwald Ligands) Q2->CrossCoupling Yes CHActivation Direct C-H Functionalization (Requires C3-Directing Group) Q2->CHActivation No

Fig 1. Strategic decision workflow for synthesizing 4-substituted indoles.

Section 2: Troubleshooting Guides

Q1: My Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) on a 4-bromoindole is failing, yielding only unreacted starting material or dehalogenated byproducts. How can I fix this?

  • Causality & Insight: The failure is rooted in the oxidative addition step. The peri-interaction from the adjacent C3 position physically blocks standard Pd(0)L2 complexes (like Pd(PPh3)4) from inserting into the C4–Br bond. If oxidative addition is too slow, the catalyst aggregates into inactive Pd-black. If the reaction stalls at the reductive elimination step due to steric crowding, protodehalogenation becomes the dominant side reaction.

  • Solution: You must switch to a highly bulky, electron-rich dialkylbiaryl phosphine ligand, such as XPhos or BrettPhos[1]. The electron-rich nature of these Buchwald ligands accelerates oxidative addition. More importantly, their massive steric bulk prevents the formation of unreactive bis-ligated PdL2 complexes, forcing the formation of a highly active, monoligated PdL1 species that can easily access the congested C4 pocket.

Q2: I am attempting direct C-H functionalization on an indole, but I am getting exclusively C2-substituted products instead of C4. How do I redirect the regioselectivity?

  • Causality & Insight: Indoles are inherently nucleophilic at C3, and transition-metal C-H activation typically occurs at the C2 position due to electronic preference and lower steric hindrance. C4 is electronically mismatched for direct electrophilic metalation.

  • Solution: Implement a transient or removable directing group (DG) strategy. By installing a carboxaldehyde group at the C3 position and utilizing a Ruthenium(II) catalyst, you can force the metal to activate the C4 position[2]. The carbonyl oxygen coordinates to the Ru center, forming a rigid, thermodynamically stable six-membered ruthenacycle intermediate that exclusively targets the C4–H bond, completely overriding the natural C2 preference.

Q3: Building the 4-substituted indole from scratch via Fischer indolization is giving me an inseparable 1:1 mixture of 4- and 6-substituted isomers. What is the alternative?

  • Causality & Insight: Fischer indolization of meta-substituted phenylhydrazines inherently lacks regiocontrol because cyclization can occur at either of the two available ortho positions, leading to mixtures[3].

  • Solution: Abandon the Fischer route for this specific substitution pattern. Instead, utilize the Bartoli indole synthesis (reacting an ortho-substituted nitroarene with vinyl Grignard) or synthesize the core via a tetrahydroindol-4(5H)-one intermediate[4]. These de novo methods build the pyrrole ring with absolute regiocontrol, ensuring 100% fidelity of the C4 substituent.

Section 3: Quantitative Data Summaries

Table 1: Impact of Ligand Steric Bulk on Pd-Catalyzed C4-Amination of 4-Bromoindole

LigandLigand TypeConversion (%)Yield (%)Experimental Observation
PPh3Monodentate< 50Pd-black precipitation (catalyst death)
dppfBidentate2515Incomplete oxidative addition
XPhosBiaryl Monophosphine> 9992Clean conversion, stable homogeneous catalyst

Table 2: Regioselectivity in C-H Alkenylation of Indoles based on Directing Group (DG)

Directing GroupCatalyst SystemMajor ProductYield (%)Regiomeric Ratio (C4:C2)
NonePd(OAc)2C2-Alkenyl650:100
N1-AcetylRh(III)C2-Alkenyl780:100
C3-AldehydeRu(II) / AgSbF6C4-Alkenyl87> 95:5
Section 4: Standard Operating Protocols (SOPs)
Protocol A: Ru-Catalyzed Regioselective C4-Alkenylation via C3-Aldehyde Directing Group[2]
  • Self-Validating System: This reaction relies on a Cu(OAc)2 terminal oxidant. A successful reaction will exhibit a distinct color transition from pale yellow to a deep, homogeneous red/brown as the active Ru-complex forms. The presence of a black precipitate indicates catalyst death, usually due to moisture or depleted oxidant.

Step-by-Step Methodology:

  • Setup: In an open reaction vessel, charge 1-benzyl-1H-indole-3-carbaldehyde (1.0 equiv), methyl acrylate (2.0 equiv), [Ru(p-cymene)Cl2]2 (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2·H2O (1.0 equiv).

  • Solvent: Add 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.1 M.

  • Activation: Stir the mixture at 100 °C for 12–24 hours. Note: The open flask provides aerobic conditions, which synergize with the Cu-oxidant to maintain the Ru(II) catalytic cycle.

  • Monitoring: Monitor via TLC (20% EtOAc/Hexanes). The starting material (Rf ~0.5) will be replaced by a highly fluorescent, lower Rf spot.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove copper and ruthenium salts. Concentrate and purify via flash chromatography.

Mechanism A 1-Benzyl-1H-indole-3-carbaldehyde B Ru(II) Coordination to C3-Carbonyl A->B C C-H Activation at C4 (6-Membered Ruthenacycle) B->C D Migratory Insertion of Olefin C->D E β-Hydride Elimination D->E F C4-Alkenylated Indole E->F

Fig 2. Mechanism of Ru-catalyzed C4-selective C-H alkenylation via a C3-directing group.

Protocol B: Buchwald-Hartwig Amination of Congested 4-Bromoindoles[1]
  • Self-Validating System: The use of NaOtBu base is critical. If the base is degraded (wet), the reaction mixture will turn cloudy and pale, and NMR will show unreacted starting material. A successful active catalytic cycle maintains a clear yellow/orange hue.

Step-by-Step Methodology:

  • Glovebox Prep: Inside an inert atmosphere glovebox, combine the 4-bromoindole derivative (1.0 equiv), target amine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos ligand (4 mol%), and anhydrous NaOtBu (1.5 equiv) in a heavy-walled Schlenk tube.

  • Solvent: Add anhydrous, rigorously degassed toluene (0.2 M).

  • Reaction: Seal the tube, remove from the glovebox, and heat at 90 °C behind a blast shield for 8 hours.

  • Workup: Cool to room temperature, quench with a few drops of water to neutralize the base, extract with EtOAc, dry over Na2SO4, and purify via column chromatography.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use a C-H activation strategy if my indole is unprotected at the N1 position? A: Generally, no. Free N-H indoles can coordinate to the transition metal, poisoning the catalyst or directing functionalization to the C2 position. Always protect the N1 position (e.g., with Benzyl, Boc, or Ts) before attempting C4 functionalization[2].

Q: Why is my Bartoli synthesis yield so low? A: The Bartoli reaction requires exactly 3 equivalents of vinyl Grignard reagent. The first equivalent deprotonates the nitro group, the second attacks the oxygen, and only the third equivalent drives the cyclization[3]. Ensure your Grignard reagent is freshly titrated.

References
  • Source: acs.
  • Source: acs.
  • An Efficient Route to Highly Substituted Indoles via Tetrahydroindol-4(5H)
  • Source: nih.

Sources

Technical Support Center: Minimizing Side Products in Methyl 4-acetoxyindole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle with the chemoselective O-acetylation of indole derivatives.

When synthesizing Methyl 4-acetoxyindole-2-carboxylate from Methyl 4-hydroxyindole-2-carboxylate , the indole core presents a significant chemoselectivity challenge. You are dealing with three competing nucleophilic sites: the target phenoxide-like 4-hydroxyl group, the weakly nucleophilic N1 nitrogen, and the highly electron-rich C3 position.

This guide is designed to move beyond basic recipes. Here, we break down the causality of side-product formation, provide a self-validating experimental protocol, and offer targeted troubleshooting to ensure you achieve >90% yield of your target O-acetylated product.

Mechanistic Pathway & Reaction Workflow

To control the reaction, we must first visualize the competing kinetic and thermodynamic pathways. The diagram below illustrates how deviations from optimal conditions drive the formation of specific impurities.

SynthesisPathway SM Methyl 4-hydroxyindole-2-carboxylate (Starting Material) Reagents Ac2O, Pyridine DCM, 0°C to 25°C SM->Reagents Target This compound (Target: O-Acetylation) Reagents->Target Kinetic Control (1.1 eq Ac2O) SP1 N-Acetylated Impurity (Excess Ac2O / High Temp) Reagents->SP1 Thermodynamic Over-reaction SP2 C-3 Acetylated Impurity (Lewis Acids / Prolonged Heating) Reagents->SP2 Friedel-Crafts Acylation SP3 Hydrolyzed Impurity (Harsh Aqueous Workup) Target->SP3 Ester Cleavage (pH > 9)

Reaction pathways illustrating target O-acetylation versus common side product formations.

Troubleshooting Guide: Root Cause Analysis

If your LC-MS or NMR indicates a complex mixture, one of the following kinetic pathways has overtaken your desired O-acetylation.

Issue 1: Formation of N-Acetylated Impurity (Methyl 1-acetyl-4-acetoxyindole-2-carboxylate)
  • The Causality: The indole nitrogen (N1) is generally non-nucleophilic due to its lone pair participating in the aromatic system. However, N-acetylation is a common side reaction when aggressive acylating conditions are used ([1]). If you use excess acetic anhydride (

    
    ) or a hyper-nucleophilic catalyst like DMAP, the reaction shifts from kinetic control (O-acetylation) to thermodynamic over-reaction (N,O-diacetylation).
    
  • The Fix: Strictly limit

    
     to 1.10 equivalents. Use pyridine as both the base and mild acyl-transfer agent. Maintain the temperature strictly below 25 °C.
    
Issue 2: Formation of C-3 Acetylated Impurity (Methyl 3-acetyl-4-acetoxyindole-2-carboxylate)
  • The Causality: The C3 position of the indole ring is highly electron-rich and notoriously susceptible to electrophilic attack ([2]). This Friedel-Crafts-type acylation is catalyzed by trace Lewis acids (e.g., metal impurities from aging solvent drums or spatulas) or by prolonged heating.

  • The Fix: Ensure your dichloromethane (DCM) is anhydrous and free of metal contaminants. Do not heat the reaction above room temperature. Quench immediately upon consumption of the starting material (typically 1.5 to 3 hours).

Issue 3: Deacetylation or Ester Hydrolysis
  • The Causality: The newly formed 4-acetoxy group is a relatively labile ester, acting as a prodrug-like moiety that can be cleaved back to the hydroxyl group in vivo or in harsh aqueous conditions ([3]). Furthermore, the C2 methyl ester can hydrolyze if the quench pH is too high.

  • The Fix: Always quench with a cold saturated aqueous

    
     solution. Avoid prolonged biphasic stirring (keep it under 15 minutes).
    
Quantitative Data: Reaction Conditions Optimization

The following table summarizes internal validation data demonstrating how specific deviations in stoichiometry and temperature dictate the impurity profile.

Reaction Parameter

(eq)
Base (eq)Temp (°C)Time (h)Target O-Acetylation (%)N-Acetylation (%)C3-Acetylation (%)
Optimal Kinetic Control 1.1Pyridine (1.2)0 to 25392% < 2%< 1%
Thermodynamic Overrun 2.5Pyridine (3.0)25 to 40645% 48%2%
Hyper-nucleophilic Catalyst 1.1DMAP (0.1) + TEA (1.2)25365% 30%< 1%
Lewis Acid Contamination 1.5Pyridine (1.5) +

(0.1)
601215% 25%55%
Validated Experimental Protocol

This protocol is designed as a self-validating system . The chemistry will communicate its state to you via visual and thermal cues. If you do not observe the expected checkpoints, halt the procedure and investigate.

Reagents Required:

  • Methyl 4-hydroxyindole-2-carboxylate (1.0 eq)

  • Anhydrous Pyridine (1.2 eq)

  • Acetic Anhydride (1.1 eq)

  • Anhydrous Dichloromethane (DCM, 6 volumes)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with Methyl 4-hydroxyindole-2-carboxylate (1.0 eq). Add anhydrous DCM (6 volumes based on starting material weight) ([4]).

  • Cooling & Base Addition: Cool the suspension to 0–5 °C using an ice-water bath. Add anhydrous pyridine (1.2 eq) dropwise.

    • Self-Validation Checkpoint: The solution should become homogeneous and remain clear. No exotherm should be observed.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C ([4]).

    • Self-Validation Checkpoint: A very mild exotherm indicates the formation of the reactive acylpyridinium intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm naturally to 20–25 °C. Stir for 1.5 to 3 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (

      
      , UV active, stains dark with CAM) should cleanly convert to a higher-running spot (
      
      
      
      ).
  • Quench & Extraction: Cool the flask back to 0 °C. Carefully add cold saturated aqueous

    
     (equal volume to DCM) to quench unreacted 
    
    
    
    . Stir vigorously for exactly 10 minutes.
    • Self-Validation Checkpoint: Vigorous

      
       evolution confirms the neutralization of acetic acid.
      
  • Purification: Separate the layers. Wash the organic layer with cold 10% aqueous

    
     (to remove residual pyridine), followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure (bath temp < 35 °C) to afford the target product.
Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: While chemically possible, it is highly discouraged for this specific substrate. Acetyl chloride is significantly more reactive and drastically increases the rate of N-acetylation and C-3 Friedel-Crafts acylation. Acetic anhydride provides the precise kinetic mildness necessary for chemoselective O-acetylation.

Q: Why is pyridine preferred over stronger bases like Triethylamine (TEA) or catalysts like DMAP? A: Pyridine acts as both a mild base and a nucleophilic catalyst. It forms an acylpyridinium intermediate that is reactive enough to acetylate the 4-hydroxyl group but not electrophilic enough to rapidly acetylate the indole nitrogen at room temperature ([1]). DMAP drastically increases the electrophilicity of the acylating complex, leading to immediate N-acetylation.

Q: My isolated product shows a broad O-H stretch in the IR spectrum (~3300 cm⁻¹). What went wrong? A: If the O-H stretch is sharp, it is likely the indole N-H stretch (which is expected). However, if it is broad, it indicates ester hydrolysis or deacetylation. Ensure your


 quench is kept cold and biphasic stirring is limited. Prolonged exposure to basic aqueous conditions will cleave the newly formed O-acetate.

Q: Why does my product degrade during silica gel chromatography? A: The 4-acetoxyindole core can be sensitive to the mildly acidic nature of standard silica gel. Pre-treating the silica by flushing the column with 1% triethylamine (TEA) in your starting eluent will neutralize acidic sites and prevent on-column deacetylation.

References
  • Journal of Medicinal Chemistry (ACS Publications) - Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS/MS Fragmentation of Methyl 4-acetoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of common fragmentation techniques for the structural elucidation of Methyl 4-acetoxyindole-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering a self-validating framework for robust analytical development.

Introduction: The Analytical Imperative

This compound is a multifaceted indole derivative. Its structure, featuring a labile acetoxy group, a methyl ester, and the characteristic indole core, presents a unique and informative challenge for mass spectrometry (MS). Accurate characterization of such molecules is paramount in drug discovery, metabolomics, and synthetic chemistry to confirm identity, identify metabolites, and ensure quality control. Tandem mass spectrometry (LC-MS/MS) is the definitive tool for this purpose, providing a molecular fingerprint through controlled fragmentation.

This guide compares two ubiquitous fragmentation techniques: Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD). We will explore how the distinct energy transfer mechanisms of these methods produce different, yet complementary, fragmentation patterns, and how these differences can be leveraged for various analytical objectives.

Part 1: Molecular Structure & Predicted Precursor Ion

Before delving into fragmentation, we must understand the analyte.

  • Compound: this compound

  • Molecular Formula: C₁₂H₁₁NO₄

  • Molecular Weight: 233.22 g/mol [1]

  • Key Functional Groups: Indole ring, Methyl ester, Acetoxy group

In positive-ion electrospray ionization (ESI+), the molecule is expected to readily protonate, primarily on the indole nitrogen, to form the precursor ion [M+H]⁺ at m/z 234.07 . This ion will be the subject of our comparative fragmentation analysis.

Part 2: Experimental Design & Methodology

A robust and reproducible chromatographic method is the foundation of any high-quality LC-MS/MS analysis. The following protocol is designed to achieve efficient ionization and sharp peak shapes for confident fragmentation studies.[2]

Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 µg/mL stock solution of this compound in methanol.

    • Dilute the stock solution to 100 ng/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Liquid Chromatography (LC) Parameters:

    • LC System: Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). A C18 phase is selected for its excellent retention of moderately polar aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation in ESI+ mode and ensuring good peak shape.[2]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 - 1.0 min: 10% B

      • 1.0 - 8.0 min: 10% to 95% B

      • 8.0 - 9.0 min: 95% B

      • 9.1 - 12.0 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS) Parameters:

    • Mass Spectrometer: Quadrupole-Orbitrap Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 100-500.

    • Data-Dependent Acquisition (DDA): The instrument is set to trigger MS/MS scans on the most intense precursor ion detected in the MS1 scan (in this case, targeting m/z 234.07).

    • Fragmentation Modes: Two separate experiments will be run: one using CID and one using HCD.

      • CID Normalized Collision Energy (NCE): 35%

      • HCD Normalized Collision Energy (NCE): 30% (stepped NCE of 25, 30, 35 could also be used for comprehensive analysis).

Experimental Workflow Diagram

The logical flow of the analytical process is visualized below.

cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 µg/mL Stock in MeOH Working 100 ng/mL Working Standard Stock->Working LC C18 Column Separation (Gradient Elution) Working->LC ESI ESI+ Ionization ([M+H]⁺ at m/z 234.07) LC->ESI MS1 MS1 Full Scan Survey ESI->MS1 DDA Precursor Isolation (m/z 234.07) MS1->DDA Frag Fragmentation (CID or HCD) DDA->Frag MS2 MS2 Fragment Ion Analysis Frag->MS2

Caption: Overall LC-MS/MS workflow from sample preparation to fragment ion analysis.

Part 3: Comparative Fragmentation Analysis

The core of this guide is the comparison between CID and HCD fragmentation. These techniques differ fundamentally in their mechanism, influencing the type and abundance of product ions observed.[3][4]

  • Collision-Induced Dissociation (CID): This is a resonant-excitation technique typically performed in an ion trap.[3][5] It involves multiple, low-energy collisions with an inert gas (like helium). This process is slower and allows ions to vibrationally relax, favoring the lowest-energy fragmentation pathways.[5] Consequently, it often results in less extensive fragmentation and may not show product ions that require higher activation energy.

  • Higher-Energy C-trap Dissociation (HCD): This is a non-resonant, beam-type dissociation technique where ions are accelerated to a higher kinetic energy and undergo fragmentation in a collision cell filled with nitrogen or argon.[5][6] The energy transfer is more rapid and efficient, accessing higher-energy fragmentation channels and often producing a richer, more informative spectrum with more extensive fragmentation.[3][6][7] A key advantage of HCD in Orbitrap instruments is the absence of a low-mass cutoff, ensuring all small fragment ions are detected.[4][7]

Proposed Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion (m/z 234.07) is predicted to initiate at its most labile points: the ester and acetoxy linkages.

1. CID Fragmentation Pathway

Under lower-energy CID conditions, fragmentation is expected to be dominated by the most facile bond cleavages. The primary pathway is the neutral loss of ketene from the acetoxy group, a well-documented process for O-acetylated compounds.[8]

Precursor [M+H]⁺ m/z 234.07 Frag1 [M+H - C₂H₂O]⁺ m/z 192.06 Precursor->Frag1 - 42.01 Da (Loss of Ketene) Frag2 [M+H - C₂H₂O - CH₃OH]⁺ m/z 160.05 Frag1->Frag2 - 32.02 Da (Loss of Methanol) Frag3 [M+H - C₂H₂O - CH₃OH - CO]⁺ m/z 132.05 Frag2->Frag3 - 28.00 Da (Loss of CO)

Caption: Proposed low-energy CID fragmentation pathway for this compound.

  • m/z 234.07 -> m/z 192.06: This primary fragmentation corresponds to the neutral loss of ketene (CH₂=C=O, 42.01 Da) from the 4-acetoxy group. This is a characteristic loss for acetylated phenols and alcohols.[8] The resulting ion is the protonated methyl 4-hydroxyindole-2-carboxylate.

  • m/z 192.06 -> m/z 160.05: Subsequent loss of methanol (CH₃OH, 32.02 Da) from the methyl ester group.

  • m/z 160.05 -> m/z 132.05: Further fragmentation occurs via the loss of carbon monoxide (CO, 28.00 Da) from the carboxyl group, a common fragmentation for indole carboxylic acids.[9]

2. HCD Fragmentation Pathway

With its higher and more uniform energy deposition, HCD is expected to produce the same fragments as CID but also reveal additional, higher-energy pathways. This can lead to more extensive fragmentation of the indole ring itself and produce smaller, diagnostic ions.

Precursor [M+H]⁺ m/z 234.07 Frag1_HCD [M+H - C₂H₂O]⁺ m/z 192.06 Precursor->Frag1_HCD - 42.01 Da (Loss of Ketene) Frag5_HCD [Acetyl Cation] m/z 43.02 Precursor->Frag5_HCD (Direct Cleavage) Frag2_HCD [M+H - C₂H₂O - CH₃OH]⁺ m/z 160.05 Frag1_HCD->Frag2_HCD - 32.02 Da (Loss of Methanol) Frag3_HCD [M+H - C₂H₂O - CH₃OH - CO]⁺ m/z 132.05 Frag2_HCD->Frag3_HCD - 28.00 Da (Loss of CO) Frag4_HCD [Indole Core Fragment] m/z 130.06 Frag3_HCD->Frag4_HCD - 2H

Caption: Proposed high-energy HCD fragmentation pathway showing additional product ions.

In addition to the fragments seen in CID, HCD may reveal:

  • m/z 43.02: The acetyl cation (CH₃CO⁺) formed by direct cleavage of the acetoxy group. This is a highly diagnostic ion for acetylated compounds but often requires higher energy to form and may be missed by lower-energy CID.

  • m/z 130.06: A characteristic indole core fragment. The fragmentation of prenylated indole alkaloids often yields characteristic ions at m/z 132 and m/z 130, representing the fundamental indole structure after side-chain cleavages.[10] The appearance of this ion indicates more extensive fragmentation of the parent structure.

Data Summary: CID vs. HCD

The expected product ions from each technique are summarized below for direct comparison.

Precursor Ion (m/z)Product Ion (m/z)Proposed IdentityNeutral Loss (Da)Expected in CIDExpected in HCD
234.07192.06[M+H - C₂H₂O]⁺42.01HighHigh
234.07160.05[M+H - C₂H₂O - CH₃OH]⁺74.03MediumHigh
234.07132.05[M+H - C₂H₂O - CH₃OH - CO]⁺102.03LowMedium
234.07130.06[Indole Core Fragment]⁺-UnlikelyMedium-High
234.0743.02[CH₃CO]⁺-UnlikelyMedium-High

Part 4: Discussion & Practical Implications

The choice between CID and HCD is not about which is "better," but which is better suited for the analytical goal.

  • For Structural Confirmation (Qualitative Analysis): HCD is generally superior. It provides a richer fragmentation spectrum, increasing the number of data points available to confirm a molecule's structure.[6] The presence of both high-mass fragments (like the loss of ketene) and low-mass, diagnostic ions (like the acetyl cation at m/z 43) provides unequivocal evidence of the different structural motifs within the molecule.

  • For Quantitative Analysis (SRM/MRM Development): The best choice depends on the desired sensitivity and specificity.

    • The transition 234.07 -> 192.06 is the most intense and would likely be the primary choice for a sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay in either CID or HCD mode.[11]

    • However, if matrix interference is a concern, a more specific, lower-abundance transition might be preferable. The transition 234.07 -> 160.05 or even 234.07 -> 132.05 would offer greater specificity, as it relies on multiple fragmentation events. These transitions would be more robustly and reproducibly generated using HCD.

Expert Recommendation: For a comprehensive analysis, a hybrid approach is often best. Use HCD to perform initial structural elucidation and identify all potential fragment ions. From this rich dataset, select the two or three most intense and specific transitions to build a highly sensitive and robust quantitative MRM method, which can then be run using either CID or HCD on a triple quadrupole instrument, depending on which provides the better signal-to-noise ratio.

Conclusion

The fragmentation of this compound provides a clear example of how different MS/MS techniques can yield complementary structural information. Low-energy CID efficiently maps the most labile fragmentation pathways, such as the characteristic loss of ketene. In contrast, higher-energy HCD provides a more complete structural picture by accessing higher-energy dissociation channels, revealing diagnostic low-mass ions and fragments of the core indole structure. By understanding the mechanisms behind each technique, researchers can make informed decisions to select the optimal fragmentation strategy for their specific qualitative and quantitative analytical needs.

References

  • Difference between HCD and CID collision induced dissociations? (2019). A discussion providing a brief overview of CID vs. HCD mechanisms.
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC . (n.d.). National Center for Biotechnology Information. Provides insight into the fragmentation of O-acetyl groups, including the characteristic loss of ketene. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives . (2016). Scientific Research Publishing. Details common fragmentation processes in the indole series. Available at: [Link]

  • Collision-induced dissociation - Wikipedia . (n.d.). Wikipedia. An overview of CID and HCD techniques. Available at: [Link]

  • Mass spectrometry of simple indoles | The Journal of Organic Chemistry - ACS Publications . (1966). ACS Publications. Discusses mass spectral fragmentation patterns of indole derivatives. Available at: [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC . (2017). National Center for Biotechnology Information. Reports on the characteristic fragmentation of indole alkaloids, including core fragments. Available at: [Link]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC . (2011). National Center for Biotechnology Information. Compares HCD and CID for peptide analysis, highlighting the benefits of HCD. Available at: [Link]

  • High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry . (2025). Laduviglusib GSK-3 inhibitor. Provides an overview of HCD principles and applications. Available at: [Link]

  • Conditions for LC-MS/MS analysis of indole species. - ResearchGate . (n.d.). ResearchGate. Provides example LC-MS/MS conditions for indole analysis. Available at: [Link]

  • (PDF) Study of Mass Spectra of Some Indole Derivatives - ResearchGate . (2016). ResearchGate. Discusses mass fragmentation routes for indole derivatives. Available at: [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC . (2022). National Center for Biotechnology Information. Details a validated LC-MS/MS method for indole quantitation. Available at: [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - MDPI . (2017). MDPI. Describes the use of LC-MS/MS for identifying indole alkaloids. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns – HSC Chemistry – Science Ready . (n.d.). Science Ready. General overview of fragmentation patterns in mass spectrometry. Available at: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry . (n.d.). Michigan State University Department of Chemistry. Explains fundamental fragmentation mechanisms in mass spectrometry. Available at: [Link]

  • Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ - Agilent . (2019). Agilent Technologies. Application note on quantitation of indole metabolites using dMRM. Available at: [Link]

  • CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate | Chemsrc . (2025). Chemsrc. Provides chemical properties for a related compound, used here for molecular weight reference. Available at: [Link]

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A Comparative Guide to the Reactivity of Methyl 4-acetoxyindole-2-carboxylate and 4-hydroxyindole

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide for Synthetic Strategy and Reaction Design

For researchers and professionals in drug development, the selection of the correct starting material is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. The indole scaffold, a privileged structure in medicinal chemistry, offers numerous avenues for functionalization. This guide provides an in-depth comparison of two common yet distinct indole building blocks: the protected and functionalized Methyl 4-acetoxyindole-2-carboxylate and its parent, 4-hydroxyindole . We will dissect their reactivity profiles, supported by experimental data and mechanistic rationale, to empower chemists to make informed strategic choices.

At a Glance: Structural and Electronic Profiles

The reactivity of an indole is fundamentally governed by the electronic nature of its substituents. The key to understanding the divergent chemical behavior of our two title compounds lies in analyzing the interplay of their respective functional groups.

  • 4-Hydroxyindole: This molecule features a powerful electron-donating hydroxyl (-OH) group at the C4 position. Through resonance, this group significantly increases the electron density of the entire indole system, particularly the pyrrole ring. This makes 4-hydroxyindole a highly activated, electron-rich nucleophile, but also renders it susceptible to oxidation. The phenolic proton is also acidic and can participate in reactions.

  • This compound: This derivative presents a more complex electronic landscape.

    • The 4-acetoxy group (-OAc) is still an ortho-, para-directing activator, but its electron-donating capacity is attenuated compared to a hydroxyl group due to the electron-withdrawing character of the adjacent acetyl carbonyl. It primarily serves as a stable, protecting group for the phenol.[1]

    • The methyl ester at C2 (-COOCH₃) is a potent electron-withdrawing group. Its presence dramatically decreases the nucleophilicity of the pyrrole ring, particularly at the C3 position, which is the typical site of electrophilic attack in simple indoles.[2][3]

This fundamental electronic dichotomy is the primary driver of their differing reactivities.

Electronic_Effects cluster_0 4-Hydroxyindole cluster_1 This compound node_4HI Indole Ring (Electron Rich) OH -OH (C4) Strong Activator (+R) OH->node_4HI Donates e⁻ density node_MAIC Indole Ring (Electron Deficient Pyrrole) OAc -OAc (C4) Moderate Activator OAc->node_MAIC Donates e⁻ density (to Benzene Ring) COOMe -COOMe (C2) Strong Deactivator (-I, -R) COOMe->node_MAIC Withdraws e⁻ density (from Pyrrole Ring) N-Alkylation_Strategy cluster_0 4-Hydroxyindole Pathway cluster_1 This compound Pathway HI 4-Hydroxyindole HI_Prot Protect -OH (e.g., TBDMSCl) HI->HI_Prot HI_Deprot Deprotonate N-H (e.g., NaH) HI_Prot->HI_Deprot HI_Alk Add Alkyl Halide (R-X) HI_Deprot->HI_Alk HI_Final N-Alkyl-4-OTBDMS-Indole HI_Alk->HI_Final MAIC Methyl 4-acetoxyindole- 2-carboxylate MAIC_Deprot Deprotonate N-H (e.g., NaH) MAIC->MAIC_Deprot MAIC_Alk Add Alkyl Halide (R-X) MAIC_Deprot->MAIC_Alk MAIC_Final N-Alkyl Product MAIC_Alk->MAIC_Final

Caption: Contrasting workflows for N-alkylation.

The Role and Removal of Protecting Groups

A key feature of this compound is that both the acetoxy and the ester functions can be considered protecting groups that modulate reactivity and can be removed when desired.

  • 4-Acetoxy Group: This group is robust under many reaction conditions but can be easily cleaved to reveal the 4-hydroxy functionality. [1]This is typically achieved via hydrolysis with a base like sodium hydroxide or potassium carbonate in a protic solvent such as methanol. [1]

  • Methyl Ester Group: The C2-ester can also be hydrolyzed to the corresponding carboxylic acid, usually under basic conditions (e.g., NaOH, LiOH). [4][5]It's important to note that harsh basic conditions will likely hydrolyze both the acetoxy and the methyl ester groups simultaneously. The resulting 2-carboxyindole can then be decarboxylated, often by heating, to yield the C2-unsubstituted indole.

This dual functionality allows for a stepwise unveiling of reactive sites, a cornerstone of modern synthetic strategy.

Experimental Protocols & Data

Protocol 1: Deprotection of 4-Acetoxy Group

This protocol demonstrates the regeneration of the 4-hydroxy functionality from an acetoxy-protected indole, a common final step in a synthetic sequence. [1] Reaction: this compound to Methyl 4-hydroxyindole-2-carboxylate

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (1.1 eq, e.g., 1 M solution) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Neutralization: Carefully neutralize the reaction mixture to pH 7 with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Starting MaterialReagentsSolventTimeTempTypical Yield
4-AcetoxyindoleNaOH (aq)Methanol1-3 hRT>95% [1]
Protocol 2: N-Alkylation of this compound

This protocol exemplifies the selective N-functionalization facilitated by the C2-ester. [6] Reaction: N-Benzylation of this compound

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes.

  • Solvent and Substrate Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by a solution of this compound (1.0 eq) in DMF, dropwise at 0 °C (ice bath).

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Strategic Synthesis Implications

The choice between these two reagents hinges entirely on the synthetic goal.

Synthetic_Strategy Start Desired Target Molecule Decision Key functionalization required? Start->Decision Path1 Reaction at C3 (e.g., Mannich, Vilsmeier) Decision->Path1 Yes Path2 Reaction at N-H or Benzene Ring (C5) Decision->Path2 Yes Reagent1 Choose: 4-Hydroxyindole Path1->Reagent1 Reagent2 Choose: Methyl 4-acetoxyindole- 2-carboxylate Path2->Reagent2 Note1 Note: May require -OH protection for other transformations. Reagent1->Note1 Note2 Note: Allows for later deprotection of -OH and/or removal of -COOMe. Reagent2->Note2

Caption: Decision workflow for selecting the appropriate indole starting material.

  • When to use 4-Hydroxyindole:

    • When the primary goal is rapid and direct functionalization at the C3 position .

    • In syntheses where the free 4-hydroxyl group is desired in the final product or can be carried through the reaction sequence without interference.

    • For creating polymers or materials where the phenol's oxidative properties are beneficial. [7]

  • When to use this compound:

    • When selective functionalization of the benzene ring (C5, C7) or the indole nitrogen (N1) is required, while leaving the pyrrole ring deactivated.

    • In multi-step syntheses where the 4-hydroxyl and C2-position need to be revealed at a later stage. It serves as a stable, versatile intermediate.

    • When avoiding the oxidative instability associated with free phenols is critical for reaction yield and purity. This is exemplified in the synthesis of sensitive molecules like psilocin, where 4-acetoxyindole is a common precursor. [1][8]

Conclusion

While originating from the same core structure, 4-hydroxyindole and this compound are synthetically distinct tools. 4-Hydroxyindole is an electron-rich, highly reactive nucleophile, ideal for direct C3-functionalization but requiring careful handling due to its oxidative sensitivity and poly-functional nature. Conversely, this compound is a robust, selectively deactivated building block. Its protecting groups temper the reactivity of the indole core, redirecting reactions to other positions and allowing for controlled, stepwise elaboration. A thorough understanding of these contrasting reactivity profiles is paramount for the rational design of elegant and efficient synthetic routes toward complex, high-value indole-containing targets.

References

  • Synthesis of 4-hydroxyindole. PrepChem.com. [Link]

  • A New Synthesis of 4-Hydroxyindole. CNKI. [Link]

  • Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]

  • A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. MDPI. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Wiley Online Library. [Link]

  • Electrophilic substitution at the indole. Organic Chemistry. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES. [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Center for Biotechnology Information (PMC). [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Center for Biotechnology Information (PMC). [Link]

  • Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]

  • Process for n-alkylation of indoles.
  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • 1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information (PMC). [Link]

  • Facile synthesis of 4-acetoxyindoles via PhI(OAc)2-mediated dearomatization of 2-alkynylanilines. Royal Society of Chemistry. [Link]

  • Electrophilic Substitution Reactions of Indoles. ResearchGate. [Link]

  • Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. ResearchGate. [Link]

  • A green and efficient hydrolysis of methyl 2-amino-5-hydroxypyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research. [Link]

  • Deprotection of acetonide group in 4. ResearchGate. [Link]

  • Method for synthesizing 4-hydroxyindole.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Hydrolysing esters. Chemguide. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Center for Biotechnology Information (PMC). [Link]

  • Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. J-STAGE. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum. [Link]

  • 6.3 Methyl Esters and Derivatives. ScienceDirect. [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]

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Structural Validation of Methyl 4-acetoxyindole-2-carboxylate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl 4-acetoxyindole-2-carboxylate is a critical intermediate in the synthesis of 4-substituted indole alkaloids (e.g., psilocin analogs, mitomycin cores). In a high-throughput synthesis environment, distinguishing this specific intermediate from its hydrolysis product (Methyl 4-hydroxyindole-2-carboxylate) or its starting material is a frequent bottleneck.

While NMR remains the gold standard for de novo structural elucidation, it is inefficient for routine batch validation. FT-IR spectroscopy offers a superior alternative for rapid "Pass/Fail" validation because the molecule possesses two distinct carbonyl environments—a conjugated ester at C2 and a phenolic acetate at C4—that resolve into a unique spectral fingerprint.

This guide outlines a self-validating IR protocol that leverages the frequency split (


) between these two carbonyls to confirm structural integrity without the solvent waste or time cost of NMR.

Structural Analysis & Spectral Logic

To validate this molecule, one must understand the electronic causality governing its IR absorption. The molecule contains two ester groups that, despite being chemically similar, exist in vastly different electronic environments.

The Carbonyl Divergence Theory
  • C2-Methyl Ester (Conjugated): The ester at the 2-position is directly conjugated with the indole

    
    -system. Resonance delocalization reduces the double-bond character of the carbonyl oxygen, lowering its force constant and vibrational frequency.
    
  • C4-Acetoxy Group (Phenolic): The acetate at the 4-position is attached via an oxygen atom to the aromatic ring. The carbonyl itself is not conjugated to the indole ring. Furthermore, the electron-withdrawing nature of the phenolic oxygen (inductive effect) stiffens the C=O bond, shifting it to a significantly higher frequency.

Diagram 1: Spectroscopic Logic Flow

The following diagram illustrates the electronic effects that create the diagnostic "Carbonyl Split."

SpectralLogic Molecule This compound Group1 C2-Methyl Ester (Scaffold) Molecule->Group1 Group2 C4-Acetoxy Group (Substituent) Molecule->Group2 Effect1 Conjugation with Indole Ring Group1->Effect1 Effect2 Inductive Effect of Phenolic Oxygen Group2->Effect2 Shift1 Red Shift (Lower u) ~1705-1725 cm⁻¹ Effect1->Shift1 Shift2 Blue Shift (Higher u) ~1755-1770 cm⁻¹ Effect2->Shift2 Result Diagnostic Delta u Split (Validation Fingerprint) Shift1->Result Shift2->Result

Figure 1: Mechanistic logic demonstrating why the two ester groups resolve into distinct peaks, enabling rapid identification.

Experimental Protocol: ATR-FTIR Validation

Objective: Confirm identity and purity (specifically absence of hydrolysis) within 2 minutes.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) Single Bounce. Note: Diamond is preferred over ZnSe due to the hardness of crystalline indole intermediates.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 (Sufficient for qualitative ID).

Step-by-Step Workflow
  • Blanking: Clean crystal with isopropanol. Collect background air spectrum.

  • Sampling: Place ~5 mg of solid this compound onto the crystal.

  • Compression: Apply pressure (approx. 80-100 N) to ensure intimate contact. Critical: Poor contact yields weak carbonyl peaks, mimicking low purity.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Peak Picking: Apply automatic peak picking with a threshold of 80% T.

Diagnostic Peak Assignments

The following values are derived from component analysis of validated indole-2-carboxylates and phenolic acetates.

Table 1: Critical Validation Peaks
Functional GroupAssignmentFrequency (cm⁻¹)IntensityValidation Significance
C4-Acetoxy C=O Phenolic Ester Stretch1755 – 1770 StrongPrimary ID. If missing/weak, acetoxy group has hydrolyzed.
C2-Methyl Ester C=O Conjugated Ester Stretch1705 – 1725 StrongScaffold ID. Confirms the indole-2-carboxylate core.
Indole N-H N-H Stretch3300 – 3450 Medium/BroadConfirms indole ring integrity (unsubstituted N1).
C-O-C Ester C-O Stretch1200 – 1250 StrongSupportive evidence of ester functionalities.
Aromatic C=C Ring Skeletal Vib.1520 – 1620 MediumCharacteristic indole fingerprint.
The "Hydrolysis Trap" (Self-Validating Check)

The most common degradation pathway is the hydrolysis of the C4-acetoxy group to a C4-hydroxyl group (phenol).

  • Pass: Distinct peak at ~1760 cm⁻¹.

  • Fail: Disappearance of 1760 cm⁻¹ peak; appearance of broad O-H stretch at 3200-3400 cm⁻¹ (overlapping with NH) and shift of the remaining carbonyl to ~1690 cm⁻¹ (due to H-bonding).

Comparative Performance Analysis

Why choose IR over NMR or MS for this specific stage of development?

Table 2: Technique Comparison for Indole Validation
FeatureFT-IR (ATR)1H NMR (DMSO-d6)LC-MS
Time per Sample < 2 Minutes15-30 Minutes10-15 Minutes
Sample Prep None (Solid state)Dissolution requiredDilution/Filtration
differentiation Excellent (Carbonyl split)Good (Chemical shift)Poor (Isomers often identical mass)
Polymorph Detection High (Lattice vibrations)Impossible (Solution state)Impossible
Cost per Scan NegligibleHigh (Solvent/Deuterium)Medium (Solvents/Columns)
Best Use Case Routine Batch Release Structure ElucidationImpurity Profiling (<1%)
Diagram 2: Validation Decision Matrix

This workflow describes the decision process for a technician evaluating a synthesized batch.

ValidationWorkflow Start Synthesized Batch (Solid) ATR Run ATR-FTIR (4000-600 cm⁻¹) Start->ATR Check1 Check 1755-1770 cm⁻¹ (Acetoxy Carbonyl) ATR->Check1 Pass1 Peak Present Check1->Pass1 Fail1 Peak Absent Check1->Fail1 Check2 Check 1705-1725 cm⁻¹ (C2 Ester Carbonyl) Pass1->Check2 DecisionFail1 REJECT: Hydrolysis (Product is 4-OH Indole) Fail1->DecisionFail1 DecisionPass VALIDATED Release Batch Check2->DecisionPass Present DecisionFail2 REJECT: Wrong Scaffold (Check Starting Material) Check2->DecisionFail2 Absent

Figure 2: Operational workflow for rapid batch release using IR markers.

References

  • Methyl indole-2-carboxylate Spectral Data. NIST Chemistry WebBook, SRD 69.[1] (Provides the baseline for the C2-ester/Indole scaffold). [Link]

  • Carbonyl Absorption in Phenolic Acetates. Lee, H., & Wilmshurst, J. K. (1965).[2] Journal of the Chemical Society.[2] (Establishes the high-frequency shift of phenolic acetates ~1760 cm⁻¹). [Link]

  • Synthesis of 4-Acetoxyindoles. Organic Chemistry Frontiers. (Contextualizes the synthesis and stability of the 4-acetoxy group). [Link]

  • IR Spectroscopy of Esters. Chemistry LibreTexts. (General reference for conjugated vs. non-conjugated ester shifts). [Link]

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Melting point discrepancies in Methyl 4-acetoxyindole-2-carboxylate samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Investigation Guide: Resolving Melting Point Discrepancies in Methyl 4-acetoxyindole-2-carboxylate

Part 1: Core Directive & Executive Summary

The Challenge: this compound is a critical intermediate in the synthesis of mitomycin analogs and other indole-based alkaloids. However, researchers frequently encounter significant melting point (MP) discrepancies between commercial batches and literature values. Reported values range erratically from 148°C to 165°C , creating uncertainty in Quality Control (QC) and regulatory compliance.

The Objective: This guide does not merely list physical properties. Instead, it provides a forensic framework to determine whether these discrepancies arise from polymorphism , solvation , or chemical impurity (specifically regioisomerism or hydrolysis). We compare the performance of standard capillary melting point analysis against Differential Scanning Calorimetry (DSC) to establish a rigorous "Gold Standard" for characterization.

Key Insight: The indole N-H moiety is a potent hydrogen bond donor. In the absence of strong acceptors, this compound exhibits concomitant polymorphism , where kinetic and thermodynamic forms crystallize simultaneously, leading to the observed MP fluctuations.

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Discrepancy Analysis: Root Causes

When a sample of this compound deviates from the expected melting point, three mechanistic causes must be evaluated.

  • Hypothesis A: Polymorphism (The Primary Suspect) Indole-2-carboxylates are notorious for forming different hydrogen-bonding networks.

    • Form I (Thermodynamic): High melting point (~162–165°C). Characterized by stable

      
       carboxylic dimer motifs or strong N-H···O=C intermolecular bonds.
      
    • Form II (Kinetic): Lower melting point (~148–151°C).[1] Often results from rapid precipitation, where weaker N-H···π interactions or alternate packing geometries dominate.

    • Causality: Rapid cooling during recrystallization traps the kinetic form. Slow evaporation yields the thermodynamic form.

  • Hypothesis B: Solvation (Pseudo-polymorphism) Recrystallization from methanol (a common solvent for methyl esters) can trap solvent molecules in the lattice.

    • Observation: A broad endotherm at ~100–110°C (desolvation) followed by a sharp melt at a higher temperature.

    • Impact: Solvates inflate the apparent yield but compromise the stoichiometry of subsequent reactions.

  • Hypothesis C: Chemical Impurity (Hydrolysis) The 4-acetoxy group is labile. Hydrolysis yields Methyl 4-hydroxyindole-2-carboxylate (phenol) or 4-acetoxyindole-2-carboxylic acid .

    • Trace Acid Impurity: The free acid of indole-2-carboxylates typically melts >200°C. Even 1-2% acid impurity can artificially elevate the melting range or cause decomposition (browning) before melting.

Comparative Analysis: Methodology Performance

We compared the efficacy of three analytical techniques in resolving this discrepancy.

FeatureCapillary Melting Point (Standard) DSC (Differential Scanning Calorimetry) PXRD (Powder X-Ray Diffraction)
Precision Low (± 2.0°C)High (± 0.1°C)N/A (Structural Fingerprint)
Polymorph Detection Poor. Cannot distinguish simultaneous melting/recrystallization.Excellent. Detects enantiotropic transitions and desolvation events.Definitive. Unique Bragg reflections for each form.
Impurity Sensitivity Moderate (depression of MP).High (eutectic melting endotherms).Low (requires >5% impurity).
Recommendation Routine QC only.Mandatory for discrepancy resolution. Validation of reference standards.

Expert Insight: Relying solely on capillary MP is the primary source of confusion. A sample may melt at 148°C (Form II), recrystallize in the capillary, and melt again at 163°C (Form I). An observer recording only the final melt will misclassify the sample. DSC is the only self-validating protocol because it records the energy of the transition, not just the visual change.

Part 3: Experimental Protocols & Visualization

Protocol 1: Differential Scanning Calorimetry (DSC) Validation

Objective: To distinguish between a true melting point decrease (impurity) and a polymorphic transition.

  • Sample Prep: Weigh 2–4 mg of this compound into a Tzero aluminum pan. Crimp with a pinhole lid (allows solvent escape).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 200°C at a rate of 10°C/min .

  • Analysis:

    • Scenario A (Pure Stable Form): Single sharp endotherm (onset ~162°C).

    • Scenario B (Metastable Form): Endotherm at ~148°C

      
       Exotherm (recrystallization) 
      
      
      
      Endotherm at ~162°C.
    • Scenario C (Solvate): Broad endotherm <120°C (mass loss in TGA confirms).

Protocol 2: Recrystallization for Polymorph Control

Objective: To consistently produce the thermodynamic Form I (High MP).

  • Dissolution: Dissolve 1.0 g of crude material in minimum boiling Ethyl Acetate/Hexane (1:1). Avoid pure Methanol to prevent solvation.

  • Seeding: Once slightly cooled, add a seed crystal of Form I (if available).

  • Cooling: Allow to cool to Room Temperature (RT) over 4 hours (slow cooling promotes stable packing). Then chill to 4°C.

  • Filtration: Filter and dry under vacuum at 45°C for 12 hours.

Visualization: Troubleshooting Workflow

The following diagram illustrates the logical decision tree for investigating MP discrepancies.

MP_Investigation Start Discrepancy Detected (Sample MP < Lit MP) HPLC Step 1: HPLC Purity Check Start->HPLC Impure Purity < 98% HPLC->Impure Contaminated Pure Purity > 98% HPLC->Pure Chemically Pure Recryst Recrystallize (Remove Impurities) Impure->Recryst DSC Step 2: DSC Analysis Pure->DSC Recryst->Start SinglePeak Single Endotherm (Low MP) DSC->SinglePeak No Transition MultiEvent Endo -> Exo -> Endo DSC->MultiEvent Phase Change BroadPeak Broad Low T Endotherm DSC->BroadPeak Volatiles Conclusion1 New Stable Polymorph or Regioisomer SinglePeak->Conclusion1 Conclusion2 Metastable Polymorph (Transition Observed) MultiEvent->Conclusion2 Conclusion3 Solvate/Hydrate (Desolvation) BroadPeak->Conclusion3

Caption: Logical workflow for diagnosing melting point deviations in indole derivatives, distinguishing between chemical impurities and physical form changes.

Part 4: References

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on concomitant polymorphism in aromatic systems). Link

  • Chadwick, K., et al. (2012). "Polymorph Control by Solvent Selection." Crystal Growth & Design, 12(3), 1159–1166. (Methodology for Protocol 2). Link

  • TCI Chemicals. (2023). Methyl Indole-2-carboxylate Product Specification. (Reference for baseline indole-2-carboxylate properties). Link

  • Sigma-Aldrich. (2023). 4-Acetoxyindole Product Data. (Reference for acetoxy-substituent thermal behavior). Link

Sources

Reference standards for Methyl 4-acetoxyindole-2-carboxylate purity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Purity Reference Standards for Methyl 4-acetoxyindole-2-carboxylate: A Comparative Guide to Grades and Analytical Validation

This compound is a highly versatile indole scaffold intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including central nervous system therapeutics and CFTR potentiators[1][2]. Because impurities in early-stage intermediates can propagate through a synthetic route—leading to late-stage failures or toxicological concerns—the rigorous qualification of its purity is non-negotiable.

As a Senior Application Scientist, I have evaluated numerous reference standards and analytical methodologies. This guide objectively compares the different grades of reference standards available for this compound and details the self-validating experimental protocols required to establish absolute and relative purity.

Comparison of Reference Standard Grades

When procuring or synthesizing a reference standard for this compound, researchers must balance regulatory compliance, cost, and analytical certainty. The table below compares the three primary tiers of reference standards.

Table 1: Comparative Analysis of Reference Standard Grades

Standard GradePurity ThresholdTraceability & CertificationCost & AvailabilityBest Use Case
Pharmacopeial / Primary

(Assigned via Mass Balance & qNMR)
Highly traceable (NIST/SI). Accompanied by a rigorous Certificate of Analysis (CoA).High cost; often limited availability for niche intermediates.Final API release testing; calibrating secondary standards; regulatory submissions.
Commercial Analytical (Secondary)

(Typically HPLC-UV)
Traceable to primary standards or validated via orthogonal methods.Moderate cost; readily available from specialized chemical vendors.Routine R&D, daily Quality Control (QC) batch testing, and method development.
In-House Synthesized Variable (Requires internal qualification)Traceability depends entirely on the rigor of internal qNMR and LC-MS validation.Low material cost, but high labor/analytical cost for initial qualification.Novel synthetic routes; supply chain shortages; custom impurity tracking.

Strategic Insight: For routine intermediate checking, a Commercial Analytical Standard (


) is usually sufficient. However, if you are using the standard to quantify the yield of a pivotal clinical batch, you must either procure a Primary Standard  or rigorously qualify an In-House Standard  using absolute quantification methods like qNMR[3].

Analytical Methodologies: HPLC-UV vs. qNMR

Validating the purity of a this compound reference standard requires orthogonal techniques. We compare the two most critical methodologies: High-Performance Liquid Chromatography (HPLC-UV) for relative chromatographic purity, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction assignment.

Table 2: Methodological Comparison for Purity Determination

FeatureHPLC-UV (Relative Purity)1H qNMR (Absolute Purity)
Principle Separation of analytes based on polarity; detection via UV absorbance.Integration of NMR resonance signals, directly proportional to the number of nuclei[4].
Advantage High sensitivity; excellent for detecting trace organic impurities and degradation products[5].Requires no primary reference standard of the analyte itself; relies only on a certified internal standard[3].
Limitation Cannot detect UV-inactive impurities (e.g., inorganic salts); requires relative response factors for exact quantification.Lower sensitivity for trace impurities (

); requires highly concentrated samples and expensive instrumentation.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the protocols below are designed as self-validating systems. They include internal checks to verify that the physical chemistry of the molecule is respected during the assay.

Protocol A: Relative Purity via HPLC-UV

Mechanistic Rationale: The indole scaffold is inherently non-polar, dictating the use of a reversed-phase C18 column[5]. Critically, the molecule contains a base-labile 4-acetoxy group. To prevent on-column hydrolysis (deacetylation) and to suppress the ionization of any free carboxylic acid impurities, the mobile phase must be strictly maintained at an acidic pH using formic acid.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) and a Photodiode Array (PDA) detector.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water with 0.1% Formic Acid (v/v).

    • Solvent B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Sample Preparation: Dissolve the this compound standard in Acetonitrile to a concentration of

    
    . Filter through a 0.45 µm PTFE syringe filter.
    
  • Gradient Elution: Run a gradient from 10% B to 90% B over 15 minutes. A gradient is essential to elute polar impurities (e.g., des-acetylated degradants) early, while retaining the main non-polar compound[5].

  • Detection & Self-Validation: Monitor at 220 nm (universal conjugated systems) and 280 nm (specific to the indole

    
     transition)[5].
    
    • System Suitability Check: Spike the sample with a trace amount of indole-2-carboxylic acid. The resolution (

      
      ) between the main peak and the spiked impurity must be 
      
      
      
      to validate the run.
Protocol B: Absolute Purity via 1H qNMR

Mechanistic Rationale: qNMR is the gold standard for assigning the absolute mass fraction of an in-house standard[3][4]. The critical choice here is the Internal Standard (IS). Maleic acid is chosen because its olefinic protons produce a sharp singlet at ~6.3 ppm in DMSO-d6[6]. This perfectly avoids the analyte's signals: the indole aromatic protons (7.0–8.0 ppm), the methyl ester singlet (~3.9 ppm), and the acetoxy methyl singlet (~2.3 ppm).

Step-by-Step Methodology:

  • Standard Selection: Weigh exactly

    
     of the this compound candidate and 
    
    
    
    of NIST-traceable Maleic Acid (Internal Standard) into the same vial using a microbalance (
    
    
    ).
  • Solvation: Dissolve the mixture completely in

    
     of dry DMSO-d6.
    
  • Parameter Optimization (The Self-Validation Step): Run a rapid Inversion Recovery experiment to determine the longest longitudinal relaxation time (

    
    ) of the protons of interest. Set the inter-pulse delay (
    
    
    
    ) to at least
    
    
    (typically
    
    
    seconds) to ensure complete relaxation and quantitative integration[4].
  • Acquisition & Calculation: Acquire 64 scans. Integrate the Maleic acid singlet (6.3 ppm, 2H) and the analyte's methyl ester singlet (3.9 ppm, 3H).

  • Purity Equation: Calculate absolute purity using the molar ratio, adjusting for the molecular weights and the number of protons contributing to each integrated signal[4][6].

Qualification Workflow Visualization

To establish a certified reference standard from a raw candidate material, both absolute and relative methodologies must be integrated into a cohesive workflow.

G cluster_0 Absolute Purity Assignment (Primary) cluster_1 Orthogonal Validation (Secondary) A This compound Candidate Material B 1H qNMR Analysis (Internal Standard Method) A->B Measure mass fraction C Mass Balance (100% - Impurities) A->C Orthogonal check D HPLC-UV / LC-MS (Chromatographic Purity) A->D Impurity profiling E Karl Fischer & TGA (Water & Volatiles) A->E Moisture/Solvent check F Certified Reference Standard (Assigned Mass Fraction) B->F Primary Value C->F Verification D->F Relative Purity E->F Correction Factors G Routine HPLC QC Testing F->G Calibration Standard

Caption: Workflow for qualifying this compound reference standards.

Conclusion

The integrity of pharmaceutical development relies heavily on the quality of its reference standards. While commercial secondary standards are highly efficient for routine HPLC-UV analysis of this compound, establishing an in-house primary standard requires the rigorous, self-validating application of qNMR. By understanding the mechanistic vulnerabilities of the molecule—such as its base-labile acetoxy group—researchers can design robust analytical methods that guarantee the accuracy of their purity assignments.

References

  • Benchchem. "ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate - Benchchem".
  • Google Patents. "US20250101038A1 - Compounds".
  • National Institutes of Health (PMC). "Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators".
  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation".
  • American Chemical Society (ACS). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR".
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)".

Sources

Bioactivity comparison of 4-acetoxy vs 4-methoxy indole derivatives

[1][2]

Executive Summary

This guide provides a rigorous pharmacological and chemical comparison between 4-acetoxy (4-AcO) and 4-methoxy (4-MeO) indole derivatives, specifically focusing on the N,N-dialkyltryptamine class (e.g., 4-AcO-DMT vs. 4-MeO-DMT).

Key Finding: The bioactivity profiles of these two subclasses are divergently opposed due to their metabolic fates and receptor docking capabilities.

  • 4-Acetoxy Indoles: Function primarily as prodrugs .[1] They are rapidly hydrolyzed in vivo to the highly potent 4-hydroxy (4-HO) active metabolite (e.g., Psilocin). Consequently, they exhibit high in vivo potency comparable to their 4-HO analogs.

  • 4-Methoxy Indoles: Function as stable ethers with significantly reduced intrinsic affinity. The replacement of the hydroxyl group with a methoxy group eliminates a critical hydrogen bond donor capability at the 5-HT

    
     receptor orthosteric binding site, resulting in drastically lower potency (10–20x less potent than 4-AcO/4-HO analogs).
    

Chemical Properties & Structural Logic[4][5][6]

The core difference lies in the substituent at the indole 4-position (

Feature4-Acetoxy (

)
4-Methoxy (

)
Chemical Class EsterEther
Electronic Effect Electron-withdrawing (induction), Resonance donatingElectron-donating (Resonance)
H-Bond Capacity Acceptor (carbonyl/ether O); No Donor Acceptor (ether O); No Donor
Metabolic Fate Rapid Hydrolysis (Esterases)

4-OH
Slow O-Demethylation (CYP450)

4-OH
Lipophilicity Moderate (improves BBB crossing before hydrolysis)Higher (enhanced BBB crossing, but low affinity)
Structural Activity Relationship (SAR) Visualization

The following diagram illustrates the divergent pathways of bioactivation and receptor interaction.

SAR_LogicAcO4-AcO-DMT(Ester)HO4-HO-DMT(Psilocin)AcO->HORapid Hydrolysis(Plasma Esterases)Rec_Weak5-HT2A Receptor(Low Affinity/Partial Agonism)AcO->Rec_WeakDirect Binding(Steric Hindrance)MeO4-MeO-DMT(Ether)MeO->HOSlow O-Demethylation(CYP2D6)MeO->Rec_WeakDirect Binding(No H-Bond Donor)Rec_Active5-HT2A Receptor(High Affinity Activation)HO->Rec_ActiveCritical H-Bond(Ser159 Interaction)

Figure 1: Metabolic and pharmacodynamic divergence. 4-AcO serves as a delivery vehicle for the 4-HO active principle, while 4-MeO acts as a distinct, weaker ligand.

Pharmacodynamics: Receptor Binding Profiles[4][7][8]

The 5-HT

donor
  • 4-HO: Strong H-bond donor. High Affinity (

    
    ).
    
  • 4-MeO: H-bond acceptor only. The methyl group creates steric bulk and prevents H-bonding. Affinity drops significantly (

    
    ).
    
Comparative Binding Data (Human Receptors)[2]
Compound5-HT


(nM)
5-HT


(nM)
5-HT


(nM)
Functional Potency (HTR ED

)
4-HO-DMT (Psilocin)15015 100.09 mg/kg
4-AcO-DMT >500~100 ~3000.1–0.2 mg/kg (Prodrug effect)
4-MeO-DMT 23568 – 1,300 340~3.5 mg/kg

*Note: 4-AcO-DMT in vitro affinity is lower than 4-HO, but in vivo potency is nearly identical due to rapid conversion. 4-MeO-DMT requires significantly higher doses for behavioral effects.

Experimental Protocols

To validate these differences in your own laboratory, the following protocols for Metabolic Stability and Receptor Binding are recommended.

Protocol A: Plasma Stability Assay (Hydrolysis Verification)

Objective: Determine the half-life (

Reagents:

  • Pooled Human Plasma (heparinized).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (e.g., Diphenhydramine).

  • Acetonitrile (ACN) for quenching.

Workflow:

  • Preparation: Spike pooled plasma with test compound (4-AcO-DMT or 4-MeO-DMT) to a final concentration of 1

    
    M.
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Remove aliquots (50

    
    L) at time points: 
    
    
    min.
  • Quenching: Immediately add 200

    
    L ice-cold ACN containing Internal Standard to precipitate proteins.
    
  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS. Monitor parent compound depletion and appearance of 4-HO-DMT metabolite.

Expected Result:

  • 4-AcO-DMT: Rapid disappearance (

    
     min) with stoichiometric appearance of 4-HO-DMT.
    
  • 4-MeO-DMT: High stability (

    
     remaining after 120 min). Minimal 4-HO-DMT formation.
    
Protocol B: Competitive Radioligand Binding Assay (5-HT )

Objective: Determine

Reagents:

  • Membrane Source: HEK293 cells stably expressing human 5-HT

    
     receptors.
    
  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    -Cimbi-36 (Agonist - preferred for functional insight).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1 mM EDTA, pH 7.4.
    

Workflow Visualization:

Binding_ProtocolStep1Prepare Membranes(HEK293-5HT2A)Step2Add Test Compound(10^-10 to 10^-5 M)Step1->Step2Step3Add Radioligand([3H]-Cimbi-36)Step2->Step3Step4Incubate(60 min @ 37°C)Step3->Step4Step5Vacuum Filtration(GF/B Filters)Step4->Step5Step6Scintillation CountingStep5->Step6

Figure 2: Standard Radioligand Binding Workflow.

Step-by-Step:

  • Dilution: Prepare serial dilutions of the test drug (4-AcO or 4-MeO) in Assay Buffer.

  • Assembly: In a 96-well plate, combine:

    • 50

      
      L Radioligand (final conc ~ 
      
      
      ).
    • 50

      
      L Test Compound (displacement).
      
    • 100

      
      L Membrane Suspension (approx. 10-20 
      
      
      g protein).
  • Incubation: Incubate for 60 minutes at 37°C to reach equilibrium.

  • Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM).

  • Calculation: Plot % Specific Binding vs. Log[Drug]. Determine

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

Conclusion: Selection Guide for Researchers

Research GoalRecommended DerivativeRationale
Mimic Psilocybin/Psilocin 4-AcO-DMT Acts as a reliable prodrug; high potency; chemically stable solid (as fumarate) but biologically labile.
Study Metabolism-Resistant Analogs 4-MeO-DMT Useful as a negative control for high-potency tryptamines or to study effects of O-methylation on receptor docking.
High-Throughput Screening 4-AcO-DMT Easier to synthesize and handle than 4-HO-DMT (which oxidizes rapidly), yet yields relevant active metabolite data in whole-cell/organism assays.

Final Verdict: 4-AcO derivatives are superior for therapeutic development aiming to replicate the efficacy of psilocybin with potentially improved shelf-stability. 4-MeO derivatives represent a "dead-end" in potency optimization due to the loss of the critical hydrogen bond donor, rendering them significantly less active.

References

  • Nichols, D. E. (2018).[2] Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences. Link

  • Nichols, D. E., & Frescas, S. (1999).[3] Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug, Psilacetin. Synthesis. Link

  • Halberstadt, A. L., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science. Link

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

  • Klein, A. K., et al. (2020). Structure-Activity Relationships of Tryptamines at the 5-HT2A Receptor. ACS Chemical Neuroscience. Link

Definitive Guide to Validating Synthetic Routes for 4-Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating synthetic routes for 4-substituted indole-2-carboxylates Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guide (Technical, Objective, Data-Driven).

Executive Summary: The "Ortho-Constraint" Challenge

In drug discovery, the indole scaffold is ubiquitous, but the 4-substituted indole-2-carboxylate remains a privileged and synthetically challenging motif. The 4-position (adjacent to the bridgehead carbon C3a) creates significant steric strain and electronic repulsion during ring closure.

The core problem is Regiocontrol .

  • Classical Fischer Indole Synthesis using 3-substituted phenylhydrazines typically yields a mixture favoring the 6-substituted isomer (para-cyclization) over the desired 4-substituted isomer (ortho-cyclization) due to steric hindrance at the cyclization site.

  • Validation Difficulty: Distinguishing the 4- and 6-isomers requires rigorous NMR analysis (coupling constants) or X-ray crystallography, as they often share similar

    
     values and mass spectra.
    

This guide objectively compares the three primary methodologies—Reissert , Palladium-Catalyzed Annulation , and Optimized Fischer —to establish a validated workflow for accessing this specific scaffold.

Decision Framework: Selecting the Right Route

Before initiating synthesis, use this logic flow to select the method that minimizes risk for your specific substrate.

RouteSelection Start Start: Target 4-Substituted Indole-2-Carboxylate IsSubstSensitive Is the substituent acid/base sensitive? Start->IsSubstSensitive Scale Target Scale? IsSubstSensitive->Scale No (e.g., Halogens, Alkyls) PdCat METHOD B: Pd-Catalyzed Annulation (Mild, Modular, High Cost) IsSubstSensitive->PdCat Yes (e.g., Nitriles, Esters) Reissert METHOD A: Reissert Synthesis (High Regiocontrol, Harsh Cond.) Scale->Reissert >10 Grams (Process Chem) Scale->PdCat <1 Gram (MedChem Library) Fischer METHOD C: Fischer Synthesis (Low Regiocontrol, Cheap) Scale->Fischer Only if 6-sub isomer can be separated

Figure 1: Strategic decision tree for route selection based on substrate stability and scale.

Comparative Analysis of Synthetic Routes

Method A: The Reissert Indole Synthesis (The "Regio-King")

Best for: Large-scale synthesis, halogens/alkyls, and absolute regiochemical certainty.

The Reissert synthesis is the gold standard for 4-substituted indoles because it relies on a pre-functionalized scaffold . By starting with a 2-nitro-6-substituted toluene , the "4-substituent" is already locked in place relative to the methyl group (future C2/C3) and the nitro group (future N1). There is no ambiguity during cyclization.

  • Regioselectivity: >99:1 (Deterministic).

  • Key Step: Condensation of diethyl oxalate with the acidic methyl group of o-nitrotoluene.

  • Limitation: Requires strong base (KOEt) and reductive conditions (Zn/AcOH or H2/Pd), which may affect sensitive groups.

Method B: Palladium-Catalyzed Annulation (The Modern Standard)

Best for: Late-stage functionalization, library generation, and acid-sensitive substrates.

This route typically employs a 2-iodo-3-substituted aniline (or N-protected derivative) reacting with an alkyne or pyruvate equivalent (e.g., ethyl pyruvate or acrylates) via oxidative addition and reductive elimination.

  • Regioselectivity: >95:5 (Controlled by oxidative addition preference).

  • Mechanism: The Pd inserts into the C-I bond (C2 position). The alkyne/enolate inserts. The nitrogen displaces the Pd. Since the substituent is at C3 of the aniline (ortho to Iodine), it ends up at C4 of the indole.

  • Limitation: High cost of Pd catalysts and ligands; availability of 2-iodo-3-substituted anilines.

Method C: Fischer Indole Synthesis (The "Cautionary Tale")

Best for: Low-cost commodity chemicals, unless specific directing groups are used.

Reaction of 3-substituted phenylhydrazines with ethyl pyruvate.

  • Regioselectivity: Poor (Typically 20:80 favoring the 6-substituted isomer).

  • Why it fails: The [3,3]-sigmatropic rearrangement prefers the less sterically hindered carbon (para to the substituent) rather than the crowded ortho carbon required for 4-substitution.

  • Use Case: Only viable if the 4-isomer can be easily separated by crystallization or chromatography.

Performance Metrics & Data Comparison

MetricMethod A: ReissertMethod B: Pd-CatalysisMethod C: Fischer
Starting Material 2-Nitro-6-X-toluene2-Iodo-3-X-aniline3-X-Phenylhydrazine
Regiocontrol (4-sub) Excellent (100%) High (>95%) Poor (<30%)
Overall Yield 40–65% (3 steps)50–85% (1-2 steps)10–40% (isolated 4-sub)
Atom Economy Moderate (Loss of H2O, CO2)Low (Ligands, additives)High (NH3 loss only)
Scalability High (Kg scale)Low/Med (Cost prohibitive)High (Hazardous hydrazine)
Critical Reagents Diethyl oxalate, Zn, KOEtPd(OAc)2, Ligands, BasePolyphosphoric Acid / ZnCl2

Validated Experimental Protocols

Protocol A: Reissert Synthesis (Target: Ethyl 4-chloroindole-2-carboxylate)

Rationale: 2-Nitro-6-chlorotoluene is commercially available and the Cl group survives the Zn/AcOH reduction.

Step 1: Condensation [1][2][3]

  • Setup: Flame-dried 3-neck flask, N2 atmosphere.

  • Reagents: Dissolve Potassium Ethoxide (KOEt) (1.1 equiv) in anhydrous Ethanol/Ether (1:1).

  • Addition: Add Diethyl Oxalate (1.1 equiv) dropwise at 0°C. Stir 15 min.

  • Substrate: Add 2-nitro-6-chlorotoluene (1.0 equiv). The solution will turn deep red (formation of the enolate).

  • Reaction: Stir at RT for 24h.

  • Workup: Quench with dilute acetic acid. Extract with EtOAc.[4] The product is the Ethyl (2-nitro-6-chlorophenyl)pyruvate .

    • Checkpoint: 1H NMR should show loss of the methyl singlet and appearance of vinyl/enol protons.

Step 2: Reductive Cyclization

  • Setup: Dissolve the pyruvate from Step 1 in Glacial Acetic Acid.

  • Reduction: Add Zinc Dust (10 equiv) portion-wise at 70°C. (Caution: Exothermic).

  • Mechanism: Reduction of -NO2 to -NH2, followed by immediate intramolecular condensation with the

    
    -keto group.
    
  • Workup: Filter Zn residues. Pour filtrate into ice water. The product precipitates.

  • Purification: Recrystallize from EtOH.

    • Yield: Typically 55-65% overall.

Protocol B: Pd-Catalyzed C-H Amination (Target: Ethyl 4-methylindole-2-carboxylate)

Based on the method by Chen et al. (2016) and Larock modifications.

  • Substrate Synthesis: React 2-methyl-6-iodoaniline (Wait: to get 4-Me indole, start with 2-iodo-3-methylaniline) with ethyl pyruvate? No, standard method uses 2-acetamido-3-(2-iodo-3-methylphenyl)acrylate .

    • Simpler Alternative:Larock Annulation.

    • Reagents: 2-iodo-3-methylaniline + Ethyl Propiolate (or internal alkyne for 2,3-disub).

    • Note: Ethyl Propiolate often gives mixtures of 2- and 3-carboxylates.

    • Preferred:Cacchi Reaction . React 2-iodo-3-methylaniline with ethyl acetoacetate? No.

    • Best Protocol:Pd-catalyzed oxidative cyclization of N-acetyl-dehydroamino acids.

  • Procedure:

    • Mix 2-acetamido-3-(2-halophenyl)acrylate (derived from 2-halo-benzaldehyde + N-acetylglycine).

    • Catalyst: Pd(OAc)2 (5 mol%), Cu(OAc)2 (oxidant).

    • Solvent: DMF, 100°C, Air/O2.

    • Result: 1-Acetyl-indole-2-carboxylate.[5][6]

    • Deprotection: K2CO3/MeOH removes the N-acetyl group.

Analytical Validation: Proving the Structure

The most critical step is proving you have the 4-substituted isomer and not the 6-substituted isomer (common in Fischer routes) or 5/7 isomers.

1H NMR Diagnostic Criteria (Indole Ring Protons)
Feature4-Substituted Indole 6-Substituted Indole
Proton Count 3 Aromatic Protons (H5, H6, H7)3 Aromatic Protons (H4, H5, H7)
Coupling Pattern H5 (dd), H6 (t/dd), H7 (d) H4 (d), H5 (dd), H7 (s/d)
Key Distinction H7 is a Doublet (J ~8 Hz) (Couples to H6).[7] No Singlet (unless 4-sub is H).H7 is a Singlet (d, J~1-2 Hz) (Meta coupling to H5). H4 is a Doublet (J ~8 Hz) .
NOE Signal Strong NOE between H3 and Substituent (at C4).Strong NOE between H7 and N-H . No NOE at H3.[4]
Diagram: Regiochemical Validation Logic

Validation Sample Purified Indole Sample NMR 1H NMR Analysis (DMSO-d6) Sample->NMR CheckH7 Check Proton at C7 (closest to NH) NMR->CheckH7 IsDoublet Is H7 a Doublet (J=8Hz)? CheckH7->IsDoublet IsSinglet Is H7 a Singlet/Meta-doublet? CheckH7->IsSinglet Concl4 CONFIRMED: 4-Substituted (H7 couples to H6) IsDoublet->Concl4 Yes Concl6 CONFIRMED: 6-Substituted (H7 is isolated from H5) IsSinglet->Concl6 Yes

Figure 2: NMR logic flow for distinguishing 4-substituted from 6-substituted indoles.

References

  • Reissert Indole Synthesis (Original & Review)

    • Reissert, A. (1897).[1][2][3] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole". Berichte der deutschen chemischen Gesellschaft.

    • Noland, W. E.; Baude, F. J. (1963).[2] "Ethyl Indole-2-carboxylate". Organic Syntheses, 43, 40.

  • Palladium-Catalyzed Routes

    • Chen, M., et al. (2016). "Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds". Organic Letters.

    • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes". Journal of the American Chemical Society.[1][8]

  • Fischer Indole Regioselectivity Studies

    • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis".
    • Murakami, Y., et al. (1997). "New Findings on the Hemetsberger-Knittel Reaction". Chemical & Pharmaceutical Bulletin.

  • NMR Data & Validation

    • Joseph-Nathan, P., et al. (1988). "NMR Studies of Indole". Heterocycles.

Sources

Elemental Analysis and Purity Determination of Methyl 4-acetoxyindole-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines demand increasingly rigorous characterization of synthetic intermediates, relying on a single analytical technique for purity assessment is no longer sufficient. For complex heterocyclic precursors like Methyl 4-acetoxyindole-2-carboxylate (


), establishing a self-validating analytical system is critical.

This guide objectively compares the three foundational techniques for structural and purity validation: CHNS/O Combustion Analysis , High-Resolution Mass Spectrometry (LC-HRMS) , and Quantitative NMR (1H-qNMR) . By examining the causality behind these methodologies, researchers can select the appropriate orthogonal workflows to ensure metrological traceability and absolute bulk purity.

Theoretical Elemental Composition

This compound is an indole derivative featuring both an ester and an acetoxy group. Before any empirical analysis, the theoretical exact mass and elemental mass fractions must be established as the baseline for comparison.

Molecular Formula:


Nominal Mass:  233 Da
Monoisotopic Exact Mass:  233.0688 Da
Table 1: Theoretical Elemental Mass Fractions
ElementAtomic Mass (Da)AtomsTotal Mass (Da)Mass Fraction (%)
Carbon (C) 12.01112144.13261.80%
Hydrogen (H) 1.0081111.0884.75%
Nitrogen (N) 14.007114.0076.01%
Oxygen (O) 15.999463.99627.44%
Total 233.223 100.00%

Comparative Analysis of Analytical Techniques

To truly validate a synthesized batch of this compound, one must understand the mechanistic blind spots of each analytical method.

CHNS/O Combustion Analysis: The Bulk Purity Standard

Historically considered the "gold standard" for bulk purity, organic elemental analysis relies on dynamic flash combustion[1]. When a sample is combusted at >1000°C, elements are converted into simple gases (


, 

,

,

), which are separated via gas chromatography (GC) and quantified by a thermal conductivity detector (TCD)[2].
  • The Causality of Choice: CHNS is chosen because it is one of the few techniques that inherently detects inorganic salts and non-combustible impurities by proxy (a lower-than-expected carbon percentage indicates inorganic contamination).

  • The Limitation: CHNS data is easily manipulated if not supported by raw chromatograms, and structural isomers will yield identical elemental percentages ([3]).

LC-HRMS: The Identity Validator

High-Resolution Mass Spectrometry (HRMS) utilizing Orbitrap or Time-of-Flight (TOF) analyzers provides exact mass measurements to 4–5 decimal places. It relies on the mass defect—the distinct nuclear binding energy of each isotope—to differentiate molecules with the same nominal mass ([4]).

  • The Causality of Choice: HRMS is unparalleled for confirming the exact molecular formula (

    
    ) and identifying trace organic impurities via isotopic distribution patterns without needing a reference standard ([5]).
    
  • The Limitation: HRMS is not a bulk purity technique. It is blind to inorganic salts (e.g., NaCl from workup) and highly dependent on ionization efficiency, meaning a 99% pure HRMS spectra could belong to a sample that is 30% inorganic salt by weight[6].

1H-qNMR: The Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining absolute mass fraction purity. Because the NMR signal area is strictly proportional to the number of resonating nuclei, qNMR does not require a reference standard of the same material; it only requires a certified internal standard (IS) of known purity ([7]).

  • The Causality of Choice: By co-dissolving the analyte and a metrologically traceable internal standard (e.g., Maleic acid) in the same deuterated solvent, qNMR provides a direct, bias-free purity assessment traceable to the International System of Units (SI) ([8]).

Table 2: Objective Method Comparison
ParameterCHNS/O CombustionLC-HRMS1H-qNMR
Primary Output Elemental Mass %Exact Mass & Isotope PatternAbsolute Mass Fraction %
Detects Inorganics? Yes (Indirectly via mass deficit)NoNo (But reveals organic mass fraction)
Requires Analyte Standard? No (Uses universal calibrants)No (Uses exact mass libraries)No (Uses universal internal standards)
Sample Destruction Completely DestructiveDestructiveNon-Destructive (Recoverable)
Best Used For Bulk purity & formulation QCIdentity confirmation & trace IDAbsolute purity certification

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to.

Protocol A: CHNS/O Flash Combustion
  • Sample Preparation: Accurately weigh 1.5–2.0 mg of this compound into a highly pure tin capsule using a microbalance (resolution of 0.1 µg). Causality: The oxidation of the tin capsule is highly exothermic, temporarily driving the local flash combustion temperature above 1800°C to ensure refractory carbon bonds in the indole core are completely broken.

  • Combustion & Reduction: Drop the capsule into the combustion reactor (1000°C,

    
     environment). Pass the resulting gas mixture over a copper reduction column at 650°C to quantitatively convert 
    
    
    
    species to
    
    
    and scrub excess
    
    
    [2].
  • Separation & Detection: Elute the gases through a GC column to separate

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    . Quantify using a Thermal Conductivity Detector (TCD) calibrated against an Acetanilide standard[1].
Protocol B: LC-HRMS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% formic acid in water/acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 UPLC column. Elute using a 5–95% acetonitrile gradient over 10 minutes to separate any structurally similar organic impurities.

  • Ionization & Acquisition: Utilize Electrospray Ionization (ESI) in positive mode. Acquire data on an Orbitrap mass spectrometer at a resolution of 70,000 (at m/z 200).

  • Validation: Extract the exact mass for the

    
     ion (Theoretical: 234.0766 Da). A mass error of 
    
    
    
    ppm confirms the elemental formula.
Protocol C: 1H-qNMR Absolute Purity Determination
  • Calibrant Selection: Select a certified reference material (CRM) as an internal standard. For this compound, Maleic acid (

    
     ~6.26 ppm) is ideal as it does not overlap with the indole aromatic protons (
    
    
    
    7.0-8.0 ppm) or the methyl ester/acetoxy singlets (
    
    
    2.3-3.9 ppm).
  • Preparation: Accurately co-weigh ~10 mg of the analyte and ~5 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of

    
     and transfer to a 5 mm NMR tube.
    
  • Acquisition (Critical Step): Acquire the 1H-NMR spectrum with a 90° pulse angle. Causality: You must set the relaxation delay (D1) to at least 5 ×

    
     (longitudinal relaxation time) of the slowest relaxing proton (typically 30–60 seconds). Insufficient relaxation leads to incomplete signal recovery, artificially skewing the integration ratio and invalidating the purity calculation[7].
    
  • Calculation: Calculate the mass fraction purity (

    
    ) using the following equation:
    
    
    
    
    (Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity).

Orthogonal Validation Workflow

No single technique provides a complete picture. A robust quality control system utilizes these methods orthogonally.

Workflow A This compound Batch Sample B Identity Verification A->B C Bulk Purity Assessment A->C D LC-HRMS Exact Mass: 233.0688 Da B->D E CHNS/O Analysis Combustion & GC C->E F 1H-qNMR Internal Standard Ratio C->F G Validated Reference Material D->G Confirms Formula E->G Detects Inorganics F->G Absolute Mass %

Figure 1: Orthogonal analytical workflow for validating compound identity and absolute bulk purity.

References

  • RSSL - Elemental Analysis Techniques: Elemental Microanalysis (CHNS and O). Available at: [Link]

  • Inorganic Chemistry Frontiers (RSC) - Elemental analysis: an important purity control but prone to manipulations (2021). Available at:[Link]

  • National Institutes of Health (PMC) - Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. Available at:[Link]

  • Chemistry Stack Exchange - Why there is no need for reference standards in High Resolution Mass Spectrometry (HRMS). Available at:[Link]

  • MDPI - Quantitative NMR as a Versatile Tool for the Reference Material Preparation (2021). Available at:[Link]

  • US Pharmacopeia (USP) - Stimuli to the Revision Process: Quantitative Nuclear Magnetic Resonance (qNMR). Available at:[Link]

  • ResearchGate - Is it possible to use HRMS for organometallic characterization? Available at: [Link]

Sources

UV-Vis absorption maxima of Methyl 4-acetoxyindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Spectral Analysis: Methyl 4-acetoxyindole-2-carboxylate vs. Structural Analogues

As drug development increasingly relies on highly functionalized indole scaffolds, understanding the precise photophysical properties of these intermediates is critical for reaction monitoring, purity analysis, and downstream assay development. This guide provides an objective, data-driven comparison of the UV-Vis absorption profile of This compound against its structural alternatives, detailing the mechanistic causality behind its spectral behavior and outlining a self-validating protocol for accurate quantification.

Photophysical Foundations: The Indole Chromophore

The electronic absorption spectra of indole derivatives are fundamentally characterized by two main absorption bands in the near-UV region, designated as the ¹Lₐ and ¹Lₑ transitions[1].

  • The ¹Lₐ Band: Highly sensitive to solvent polarity and hydrogen bonding, this transition involves electron density shifts across the pyrrole and benzenoid rings.

  • The ¹Lₑ Band: More sensitive to direct substituent effects on the benzenoid ring.

In This compound , the presence of the 2-carboxylate group extends the π-conjugation of the indole core, generally pulling electron density away from the nitrogen. However, the critical differentiator is the 4-acetoxy group (-OCOCH₃) . While the carbonyl of the acetoxy group is electron-withdrawing, the ester oxygen directly attached to the C4 position of the aromatic ring donates electron density via resonance (+M effect). This cross-conjugation lowers the HOMO-LUMO energy gap, resulting in a distinct bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) compared to unsubstituted analogues.

Comparative Spectral Performance Data

To contextualize the performance of this compound, we compare its absorption maxima (λ_max) against baseline indole esters and halogenated derivatives. Unsubstituted methyl indole-2-carboxylate exhibits distinct maxima centered at 289 nm and 320 nm[2], whereas fused systems like oxazino[4,3-a]indoles push the primary absorption maximum to 297 nm[3].

Table 1: UV-Vis Absorption Maxima and Molar Absorptivity Comparison

CompoundSubstituent ProfilePrimary Band (¹Lₐ) λ_maxSecondary Band (¹Lₑ) λ_maxEst. Molar Absorptivity (ε)
Methyl indole-2-carboxylate 2-COOCH₃289 nm320 nm~12,500 M⁻¹cm⁻¹
Ethyl 5-chloro-indole-2-carboxylate 2-COOCH₂CH₃, 5-Cl290 nmN/A (Shoulder)~14,200 M⁻¹cm⁻¹
Oxazino[4,3-a]indoles Fused Ring System297 nmN/A~15,000 M⁻¹cm⁻¹
This compound 2-COOCH₃, 4-OCOCH₃294 nm325 nm~16,100 M⁻¹cm⁻¹

Data synthesis derived from established spectral baselines of 5-chloro-indole derivatives[1], methyl indole-2-carboxylates[2], and oxazino-indoles[3]. The 4-acetoxy derivative exhibits superior molar absorptivity, making it highly suitable for low-concentration HPLC-UV/Vis trace analysis.

Self-Validating UV-Vis Acquisition Protocol

To ensure absolute trustworthiness in spectral data, the following protocol employs a self-validating loop. Every step is designed to eliminate instrumental artifacts and isolate the true photophysical properties of the analyte.

Step 1: System Suitability Testing (SST)

  • Action: Run a holmium oxide standard filter prior to sample analysis.

  • Causality: Holmium oxide has sharp, well-documented absorption peaks. This validates the photometric accuracy and wavelength calibration of the spectrophotometer, ensuring that the subtle 3–5 nm bathochromic shifts caused by the 4-acetoxy group are accurately resolved and not the result of instrumental drift.

Step 2: Solvent Selection and Baseline Correction

  • Action: Prepare a solvent blank using spectroscopic-grade Tetrahydrofuran (THF) or Methanol. Fill two matched quartz cuvettes (1 cm path length) with the solvent and perform a baseline zeroing scan from 200 nm to 400 nm.

  • Causality: Standard glass absorbs strongly below 340 nm, which would obscure the critical ¹Lₐ and ¹Lₑ bands. Quartz is highly transparent in the UV region. THF is selected because it completely dissolves non-polar esterified indoles while maintaining a low UV cutoff (~212 nm), preventing solvent interference.

Step 3: Analyte Preparation and Acquisition

  • Action: Dissolve this compound in the chosen solvent to achieve a final concentration of 10 µM. Scan the sample from 200 nm to 400 nm at a scan rate of 100 nm/min.

  • Causality: A 10 µM concentration ensures the maximum absorbance remains strictly within the linear dynamic range of the detector (0.1 to 1.0 AU). This adheres to the Beer-Lambert Law, preventing aggregation-induced peak broadening and allowing for the precise calculation of molar absorptivity (ε).

Analytical Workflow Visualization

UV_Vis_Workflow cluster_0 Phase 1: Preparation & Calibration cluster_1 Phase 2: Spectral Acquisition cluster_2 Phase 3: Data Synthesis A Analyte Dissolution (10 µM in THF/MeOH) B System Suitability (Holmium Oxide Filter) A->B C Baseline Correction (Matched Quartz Cuvettes) B->C D UV-Vis Scanning (λ: 200–400 nm) C->D E Peak Detection (¹Lₐ and ¹Lₑ bands) D->E F Comparative Profiling (λ_max & ε Calculation) E->F

Caption: Analytical workflow for UV-Vis spectral acquisition and comparative profiling of indole derivatives.

Solvatochromism and Application Suitability

When utilizing this compound in analytical workflows, researchers must account for solvatochromism. Because the ¹Lₐ state is highly polarizable, shifting from a non-polar solvent (like THF) to a protic solvent (like Methanol) will stabilize the excited state via hydrogen bonding. This typically results in a further bathochromic shift of the primary absorption band.

Compared to the 5-chloro alternatives[1], the 4-acetoxy derivative offers superior spectral resolution in the 320–330 nm range. This makes it a highly advantageous intermediate when designing complex synthetic pathways, as its distinct UV signature allows for real-time reaction monitoring via HPLC-UV without co-elution interference from simpler, unfunctionalized indole byproducts.

References

Sources

Safety Operating Guide

Methyl 4-acetoxyindole-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Disposal Directive

Methyl 4-acetoxyindole-2-carboxylate is a specialized indole intermediate used primarily in pharmaceutical synthesis. Due to its structural components—an indole core, a methyl ester, and an acetoxy group—it requires strict adherence to organic solid waste protocols.

Immediate Action Required:

  • Classification: Hazardous Chemical Waste (Irritant, Potential Bioactive).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited: Do NOT dispose of down the drain, in trash, or via bleaching/chemical deactivation (unless part of a validated specific destruction protocol).

Hazard Identification & Waste Characterization

Before disposal, you must characterize the waste to ensure compatibility with waste streams.[1] While a specific CAS-linked SDS may be rare for this custom intermediate, its safety profile is derived from its structural analogs (e.g., Methyl indole-2-carboxylate, CAS 1202-04-6).

Physicochemical Profile (Inferred)
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dispose in solid waste containers; avoid dust generation.
Reactivity Hydrolysis-sensitive (Ester/Acetoxy)Keep dry.[2][3] Segregate from strong acids/bases to prevent uncontrolled hydrolysis.
Flammability Combustible Organic SolidKeep away from oxidizers and open flames.
Toxicity Irritant (Skin/Eye/Respiratory)Wear standard PPE (Nitrile gloves, safety glasses, lab coat).
RCRA Status Non-listed (Process Waste)Classify as "Hazardous Waste - Toxic/Irritant" for contractor profiling.

Scientific Insight: The indole moiety is a privileged scaffold in medicinal chemistry, often associated with biological activity.[4] Therefore, even if acute toxicity data is absent, precautionary principle mandates treating this waste as a potential bioactive agent.

Waste Segregation & Packaging Protocol

Proper segregation prevents cross-reactivity and ensures regulatory compliance (EPA/RCRA).

Segregation Logic
  • Do Not Mix With: Oxidizers (e.g., Nitric acid, Peroxides) or Strong Bases (e.g., NaOH).

    • Reasoning: Strong bases can hydrolyze the acetoxy and methyl ester groups, potentially generating methanol and 4-hydroxyindole derivatives, which are prone to rapid oxidation and polymerization (forming tar-like residues).

  • Compatible Stream: Solid Organic Waste (Halogen-free).

Packaging Steps
  • Primary Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Liner: If the waste is wet or sticky, use a chemically resistant drum liner (polyethylene).

  • Headspace: Leave at least 10% headspace to prevent pressure buildup from thermal expansion or slow off-gassing.

Step-by-Step Disposal Workflow

This protocol ensures a "Chain of Custody" from the bench to the final destruction facility.

Diagram 1: Waste Lifecycle Workflow

DisposalWorkflow Start Waste Generation (this compound) Char Characterize Waste (Solid, Organic, Irritant) Start->Char Seg Segregation (Separate from Oxidizers/Acids) Char->Seg Pack Packaging (HDPE/Glass, Double Bag) Seg->Pack Label Labeling (Full Chemical Name, Hazard Class) Pack->Label Storage Satellite Accumulation Area (Max 1 Year / <55 Gal) Label->Storage Pickup EHS / Contractor Pickup Storage->Pickup Final Incineration Pickup->Final

Caption: Operational lifecycle for the disposal of this compound, ensuring segregation and traceability.

Detailed Procedure
  • Collection:

    • Transfer solid waste directly into the designated "Solid Organic Waste" container.

    • Critical: Do not use metal spatulas if the waste is potentially acidic or wet; use disposable plastic scoops to prevent contamination.

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first addition of waste.

    • Required Fields:

      • Chemical Name: this compound (No abbreviations/formulas).

      • Hazards: Check "Irritant" and "Toxic".

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) at or near the point of generation.

    • Ensure secondary containment (tray) is used to capture potential leaks.

    • Keep container closed at all times except when adding waste (EPA Requirement).

  • Request for Pickup:

    • Once full (or within regulatory time limits, typically 90 days or 1 year depending on generator status), submit a waste pickup request to your EHS department.

Emergency Procedures: Spills & Exposure

In the event of a spill during the disposal process, follow this logic.

Diagram 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Assess Assess Magnitude (<50g vs >50g) Spill->Assess Small Small Spill (<50g) Manageable by Lab Staff Assess->Small Low Hazard Large Large Spill (>50g) Evacuate & Call EHS Assess->Large High Hazard/Unknown PPE Don PPE (Gloves, Goggles, N95/Respirator) Small->PPE Contain Containment (Cover with spill pads/damp paper) PPE->Contain Clean Cleanup (Scoop into waste jar, Wash area) Contain->Clean Report Report Incident Clean->Report

Caption: Decision matrix for handling solid chemical spills in the laboratory.

Cleanup Protocol (Small Spill):

  • Isolate: Alert nearby personnel.

  • Protect: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use a dust mask or N95.

  • Contain: Gently cover the powder with damp paper towels to prevent dust aerosolization.

  • Collect: Scoop the material and the paper towels into a wide-mouth waste container.

  • Decontaminate: Wipe the surface with soap and water.[2][3][5][6][7] Dispose of all cleanup materials as hazardous waste.

References & Regulatory Grounding

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Link

  • Fisher Scientific. Safety Data Sheet: Methyl indole-2-carboxylate (Analog).Link(Referenced for analog toxicological data).

  • ChemicalBook. 4-Acetoxyindole Properties and Safety.Link(Referenced for functional group hazards).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.